molecular formula C26H54 B166357 Hexacosane CAS No. 630-01-3

Hexacosane

Cat. No.: B166357
CAS No.: 630-01-3
M. Wt: 366.7 g/mol
InChI Key: HMSWAIKSFDFLKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hexacosane appears as colorless crystals. Occurs in many natural products.
Hexacosane is a straight-chain alkane comprising of 26 carbon atoms. It has a role as a volatile oil component and a plant metabolite.
This compound has been reported in Vanilla madagascariensis, Echinacea angustifolia, and other organisms with data available.

Properties

IUPAC Name

hexacosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSWAIKSFDFLKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54
Record name N-HEXACOSANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20468
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060883
Record name Hexacosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

N-hexacosane appears as colorless crystals. Occurs in many natural products., Colorless solid; [CAMEO] White odorless crystals; [Alfa Aesar MSDS]
Record name N-HEXACOSANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20468
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hexacosane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14577
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

774 °F at 760 mmHg (NTP, 1992), 415 °C
Record name N-HEXACOSANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20468
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Hexacosane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8356
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Very soluble in benzene, ligroin, chloroform
Record name n-Hexacosane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8356
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.8032 at 68 °F (NTP, 1992) - Less dense than water; will float, Density: 0.7783 g/cu cm at 60 °C
Record name N-HEXACOSANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20468
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Hexacosane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8356
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

VP: 1 Pa at 125.1 °C; 10 Pa at 158.8 °C; 100 Pa 200.1 °C; 1 kPa at 252.1 °C; 10 kPa at 314.3 °C; 100 kPa at 411.3 °C, 4.69X10-07 mm Hg at 25 °C (extrapolated)
Record name n-Hexacosane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8356
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Monoclinic, triclinic or orthorhombic crystals from benzene; crystals from ether

CAS No.

630-01-3
Record name N-HEXACOSANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20468
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hexacosane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexacosane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HEXACOSANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122457
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexacosane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexacosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexacosane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.114
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXACOSANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CI4OKE9VO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name n-Hexacosane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8356
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Hexacosane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061867
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

133.5 °F (NTP, 1992), 56.09 °C
Record name N-HEXACOSANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20468
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Hexacosane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8356
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of n-Hexacosane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of n-Hexacosane (C₂₆H₅₄), a long-chain saturated hydrocarbon. The information presented herein is intended to support research, development, and quality control activities where this compound is utilized. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided for key analytical procedures.

Molecular and Physical Properties

n-Hexacosane is a linear alkane consisting of 26 carbon atoms.[1] At standard conditions, it exists as a colorless or white crystalline solid.[2][3] Its nonpolar nature, arising from the uniform distribution of electron density along its hydrocarbon chain, dictates many of its physical characteristics.[4]

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of n-Hexacosane.

Identifier Value Source(s)
Chemical Name n-Hexacosane[1]
Synonyms Cerane, Alkane C26[2][5]
CAS Number 630-01-3[5]
Molecular Formula C₂₆H₅₄[6]
Molecular Weight 366.71 g/mol [5][6]
Appearance Colorless crystals or white solid[1][2]
Property Value Conditions Source(s)
Melting Point 55-58 °C (131-136.4 °F)1 atm[6][7][8]
Boiling Point 412.2 - 420 °C (774 °F)760 mmHg[6][7][9]
Density 0.800 - 0.8032 g/cm³20 °C (68 °F)[6][9][10]
Flash Point 215 °C (419 °F)[6][7][10]
Refractive Index 1.449720 °C[2][6][7]
Vapor Pressure 4.69 x 10⁻⁷ mmHg25 °C (extrapolated)[1]
Solubility Profile

Due to its nonpolar nature, n-Hexacosane is practically insoluble in polar solvents like water.[11] It is, however, soluble in nonpolar organic solvents.[11] The principle of "like dissolves like" is central to understanding its solubility behavior.[11]

Solvent Solubility Source(s)
WaterInsoluble/Slightly soluble[2][6][11]
BenzeneVery soluble[1]
ChloroformSoluble (0.1 g/mL, clear)[1][3][6]
LigroinVery soluble[1]
Diethyl EtherRecrystallization solvent[2]
HexaneSoluble[11]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of n-Hexacosane. These are generalized protocols based on standard laboratory techniques.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid n-Hexacosane transitions into a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Ensure the n-Hexacosane sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Load a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

  • Compact the sample at the bottom of the tube by tapping it gently or by dropping it through a long glass tube.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Pure compounds typically exhibit a sharp melting range of 0.5-1°C.

Boiling Point Determination (Thiele Tube Method)

For high boiling point substances like n-Hexacosane, an oil bath in a Thiele tube is a suitable method for determination.

Apparatus:

  • Thiele tube

  • High-temperature oil (e.g., mineral oil)

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Bunsen burner or heating mantle

Procedure:

  • Fill the Thiele tube with high-temperature oil to a level above the side arm.

  • Place a small amount of n-Hexacosane into the small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and test tube assembly in the Thiele tube, immersing the sample and thermometer bulb in the oil.

  • Gently heat the side arm of the Thiele tube.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady and rapid stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Density Determination (Gas Pycnometry)

Gas pycnometry provides an accurate determination of the skeletal density of a solid sample by measuring the volume of displaced gas.

Apparatus:

  • Gas pycnometer (typically using helium)

  • Analytical balance

  • Sample cell

Procedure:

  • Calibrate the gas pycnometer according to the manufacturer's instructions.

  • Accurately weigh the empty sample cell.

  • Place the n-Hexacosane sample into the sample cell and reweigh it to determine the mass of the sample.

  • Place the sample cell into the analysis chamber of the pycnometer.

  • Follow the instrument's automated procedure for purging the chamber and pressurizing it with helium gas.

  • The instrument will measure the pressure change as the gas expands into a reference chamber, from which the volume of the sample is calculated based on Boyle's Law.

  • The density is then calculated by the instrument's software as the mass of the sample divided by the determined volume.

Refractive Index Determination (Abbe Refractometer)

Since n-Hexacosane is a solid at room temperature, its refractive index is measured on a molten sample.

Apparatus:

  • Abbe refractometer with a temperature-controlled prism

  • Hot plate or water bath

  • Glass rod

  • Lens paper and ethanol

Procedure:

  • Turn on the Abbe refractometer and the circulating water bath to bring the prisms to a constant temperature above the melting point of n-Hexacosane (e.g., 60°C).

  • Gently melt a small amount of n-Hexacosane in a clean container.

  • Clean the prism surfaces of the refractometer with lens paper and a small amount of ethanol, ensuring they are completely dry.

  • Using a clean glass rod, apply a small drop of the molten n-Hexacosane to the surface of the lower prism.

  • Close the prisms firmly.

  • Adjust the light source and the eyepiece to get a clear view of the scale.

  • Rotate the adjustment knob until the light and dark fields meet at the crosshairs in the eyepiece.

  • If a colored band is visible, adjust the dispersion corrector to obtain a sharp, colorless dividing line.

  • Read the refractive index from the instrument's scale.

Structure-Property Relationship

The physicochemical properties of alkanes are strongly correlated with their molecular structure, specifically the length of the carbon chain. As the chain length increases, the intermolecular van der Waals forces become stronger, leading to predictable trends in physical properties.

G cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_example Example: n-Hexacosane (C26) Structure Alkane Chain Length MP Melting Point Structure->MP Increases BP Boiling Point Structure->BP Increases Density Density Structure->Density Increases Viscosity Viscosity Structure->Viscosity Increases Hexacosane n-Hexacosane (Long Chain) Properties High MP, BP, Density, Viscosity This compound->Properties

Caption: Relationship between alkane chain length and physical properties.

As illustrated in the diagram, an increase in the number of carbon atoms in an alkane chain, such as in n-Hexacosane, leads to higher melting and boiling points, as more energy is required to overcome the stronger intermolecular forces.[1][9] Similarly, the density and viscosity also increase with chain length due to the increased mass per unit volume and greater entanglement between molecules.[9]

References

Hexacosane in Plant Waxes: A Technical Guide to Natural Sources and Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexacosane (n-C26H54) is a long-chain aliphatic hydrocarbon that is a significant component of the epicuticular wax layer of many terrestrial plants. This waxy coating serves as a crucial protective barrier against various environmental stressors, including non-stomatal water loss, UV radiation, and pathogen attack. The composition and abundance of individual wax components, such as this compound, can vary considerably between plant species, developmental stages, and in response to environmental cues. This technical guide provides a comprehensive overview of the natural sources and occurrence of this compound in plant waxes, details the methodologies for its extraction and analysis, and illustrates the biosynthetic pathway responsible for its production.

Natural Occurrence and Quantitative Data

This compound is found in the cuticular waxes of a diverse range of plant species. Its concentration can vary from trace amounts to being one of the more abundant n-alkanes. The following table summarizes the quantitative data of this compound found in the epicuticular wax of various plants. It is important to note that the chemical composition of plant waxes can be influenced by factors such as the plant's age and environmental conditions.

Plant SpeciesFamilyOrganThis compound (% of total n-alkanes)Reference
Ficus glomerataMoraceaeLeaves3.88[1]
Vigna unguiculata (Cowpea)FabaceaeMature LeavesPresent, but not a major alkane[2]
Various browse pastures-Leaves and StemsPresent, variable amounts[3]
Triticum aestivum (Wheat)PoaceaeLeaves and StemsPresent, variable among cultivars[4]
Sorghum bicolor (Sorghum)PoaceaeStemsPresent[5]
Rosa canina (Rose)RosaceaeLeavesHigher concentration in epicuticular vs. intracuticular wax[6]
Allium fistulosumAmaryllidaceaeLeavesPresent, significant differences in glossy mutants[7]

Biosynthesis of this compound in Plants

The biosynthesis of this compound is a multi-step process that begins with the synthesis of very-long-chain fatty acids (VLCFAs). This process occurs in the endoplasmic reticulum and involves a fatty acid elongation (FAE) complex. The resulting VLCFAs are then channeled into an alkane-forming pathway.

Signaling Pathway for this compound Biosynthesis

The following diagram illustrates the key steps in the biosynthesis of this compound.

Hexacosane_Biosynthesis cluster_FAE Fatty Acid Elongation (FAE) Complex cluster_Alkane_Formation Alkane Forming Pathway C16-CoA C16-CoA KCS KCS C16-CoA->KCS + Malonyl-CoA Malonyl-CoA Malonyl-CoA KCR KCR KCS->KCR Condensation HCD HCD KCR->HCD Reduction ECR ECR HCD->ECR Dehydration C18-CoA C18-CoA ECR->C18-CoA Reduction C18-CoA->KCS Multiple Cycles C26-CoA VLC-acyl-CoA (e.g., C26-CoA) C18-CoA->C26-CoA Further Elongation CER1_CER3_Complex CER1/CER3 Complex C26-CoA->CER1_CER3_Complex Reduction Hexacosanal Hexacosanal (Aldehyde) CER1_CER3_Complex->Hexacosanal This compound This compound Hexacosanal->this compound Decarbonylation

Biosynthesis of this compound from C16-CoA precursor.

The biosynthesis of very-long-chain alkanes like this compound begins with the elongation of C16 and C18 fatty acid precursors into very-long-chain fatty acids (VLCFAs) by the fatty acid elongase (FAE) complex.[8][9] This complex consists of four key enzymes: β-ketoacyl-CoA synthase (KCS), β-ketoacyl-CoA reductase (KCR), β-hydroxyacyl-CoA dehydratase (HCD), and enoyl-CoA reductase (ECR). The elongated VLC-acyl-CoA, in this case, a C26-CoA, is then converted to an alkane. This alkane-forming pathway involves a complex of proteins, with ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3) being core components.[10][11][12] This complex catalyzes the reduction of the VLC-acyl-CoA to a very-long-chain aldehyde (hexacosanal), which is subsequently decarbonylated to form the corresponding alkane (this compound).[13]

Experimental Protocols

The extraction and analysis of this compound from plant waxes typically involve solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).

Epicuticular Wax Extraction
  • Sample Collection: Carefully excise fresh plant material (e.g., leaves, stems).

  • Solvent Immersion: Immerse the plant material in a suitable organic solvent, typically n-hexane or chloroform, for a short period (e.g., 30-60 seconds).[5][14] This short immersion time is crucial to minimize the extraction of intracellular lipids.

  • Filtration: Filter the solvent extract to remove any solid plant debris.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen to concentrate the wax extract.

  • Quantification: Add a known amount of an internal standard (e.g., n-tetracosane) to the extract before analysis for accurate quantification.[7][14]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Sample Preparation: Dissolve the dried wax extract in a suitable solvent (e.g., hexane) to a known concentration.[15][16]

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

  • Chromatographic Separation: The different components of the wax mixture are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar DB-5MS column).[5]

  • Mass Spectrometry Detection: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

  • Data Analysis: Identify this compound by comparing its retention time and mass spectrum to that of an authentic standard. Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Note on Derivatization: While fatty acids and alcohols in wax extracts often require derivatization (e.g., methylation or silylation) to increase their volatility for GC-MS analysis, alkanes like this compound are sufficiently volatile and do not require this step.[17][18][19]

Experimental Workflow

The following diagram outlines the general workflow for the extraction and analysis of this compound from plant waxes.

Experimental_Workflow Plant_Material Plant Material (Leaves/Stems) Solvent_Extraction Solvent Extraction (e.g., n-hexane) Plant_Material->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Solvent_Evaporation Solvent Evaporation (under Nitrogen) Filtration->Solvent_Evaporation Wax_Extract Crude Wax Extract Solvent_Evaporation->Wax_Extract Internal_Standard Add Internal Standard (e.g., n-tetracosane) Wax_Extract->Internal_Standard GCMS_Analysis GC-MS Analysis Internal_Standard->GCMS_Analysis Data_Processing Data Processing GCMS_Analysis->Data_Processing Identification Identification (Retention Time & Mass Spectrum) Data_Processing->Identification Quantification Quantification (Peak Area vs. Internal Standard) Data_Processing->Quantification

Workflow for this compound analysis from plant waxes.

Conclusion

This compound is a prevalent component of plant epicuticular waxes, contributing to the protective functions of the plant cuticle. Its biosynthesis is intricately linked to the general pathways for very-long-chain fatty acid elongation and subsequent alkane formation. The methodologies for its extraction and analysis are well-established, primarily relying on solvent extraction and GC-MS. The quantitative variations of this compound across different plant species highlight the chemical diversity of plant surface lipids and offer potential avenues for chemotaxonomic studies and the development of novel plant-derived products. Further research into the specific regulatory mechanisms governing this compound biosynthesis could provide valuable insights for agricultural and biotechnological applications.

References

The Dual Life of Hexacosane: A Technical Guide to its Role in Insect Cuticular Hydrocarbons and Pheromonal Communication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cuticular hydrocarbons (CHCs) form a critical waxy layer on the insect exoskeleton, primarily serving as a barrier against desiccation.[1] Beyond this vital physiological role, CHCs have evolved into a sophisticated chemical language, mediating a wide array of behaviors essential for survival and reproduction.[2][3] These long-chain lipids, including n-alkanes, branched alkanes, and alkenes, create species-specific chemical signatures that can convey information about sex, age, reproductive status, and social caste.[4][5] This technical guide delves into the multifaceted role of a specific n-alkane, hexacosane (n-C26), a 26-carbon straight-chain hydrocarbon. While often a component of the complex CHC blend, emerging research highlights its significance in both the structural integrity of the cuticle and as a semiochemical, influencing insect behavior as a pheromone and kairomone. Understanding the biosynthesis, function, and ecological relevance of this compound offers valuable insights for the development of novel pest management strategies and for advancing our fundamental knowledge of insect chemical ecology.

Role of this compound in Cuticular Hydrocarbons

This compound is a common constituent of the CHC profiles of numerous insect species, contributing to the overall physical properties of the cuticular wax layer. The composition of CHCs is critical for maintaining an insect's water balance, with longer-chain n-alkanes like this compound providing increased hydrophobicity and a higher melting point, which is particularly advantageous in arid environments.

Quantitative Abundance of this compound

The relative abundance of this compound varies significantly across different insect orders, species, and even between sexes and developmental stages within a species. The following table summarizes the percentage of this compound found in the CHC profiles of a selection of insect species.

OrderFamilySpeciesSex/CasteRelative Abundance of this compound (%)Reference(s)
HymenopteraFormicidaeOecophylla smaragdinaWorkerPresent (unquantified)[6]
HymenopteraMeliponiniSchwarziana quadripunctataYoung Worker~1.5[7]
HymenopteraMeliponiniSchwarziana quadripunctataOld Worker~2.5[7]
HymenopteraChrysididaeTrichrysis cyaneaMale~1.0[5]
HymenopteraChrysididaeTrichrysis cyaneaFemale (Chemotype 9)~1.5[5]
DipteraSarcophagidaeSarcodexia lambensPuparial Case0.43 ± 0.12[8]
DipteraSarcophagidaePeckia (Peckia) chrysostomaPuparial CaseNot Detected[8]
DipteraCecidomyiidaeDasineura oleaeFemale (0-12h)High (Decreases with age)[9][10]
ColeopteraCurculionidaeGonipterus sp.Not SpecifiedHigh[10]

Role of this compound as a Pheromone and Kairomone

Beyond its structural role, this compound has been implicated as a semiochemical in various insect interactions, acting as a pheromone for intraspecific communication and a kairomone for interspecific signaling.

Sex Pheromone

While less common than unsaturated hydrocarbons, some n-alkanes have been identified as contact sex pheromones. For instance, in the mosquito Aedes aegypti, the related n-alkane heptacosane (n-C27) has been shown to act as a sex pheromone.[11] While direct evidence for this compound as a primary sex attractant is still emerging, its presence in sexually dimorphic CHC profiles of some species suggests a potential role in mate recognition.[4]

Aggregation Pheromone

Aggregation pheromones attract both males and females to a specific location for purposes such as feeding or mating. While many identified aggregation pheromones in beetles are shorter-chain, oxygenated compounds, long-chain hydrocarbons can also play a role.[12][13][14][15] Further research is needed to definitively identify this compound as a key component of an aggregation pheromone blend in any specific insect species.

Kairomone in Host-Parasitoid Interactions

This compound has been identified as a kairomone, a chemical cue that benefits the receiver of a different species, particularly in the context of host location by parasitoid wasps. The presence of this compound in the whole-body extracts of host insects can enhance the foraging activity of their parasitoids.

  • Trichogramma chilonis: This egg parasitoid shows increased parasitization efficiency in the presence of several hydrocarbons, including this compound, isolated from its lepidopteran hosts, Spodoptera exigua and Chilo auricilius.[16] Formulations containing this compound have been shown to enhance the parasitism rates of T. chilonis.[17]

Biosynthesis of this compound

The biosynthesis of very-long-chain n-alkanes like this compound in insects is an extension of the fatty acid synthesis pathway. The primary precursors are acetyl-CoA and malonyl-CoA, which are elongated by a fatty acid synthase (FAS) complex to produce typically 16- or 18-carbon fatty acyl-CoAs.[18][19] A series of membrane-bound enzymes, known as fatty acid elongases (ELO), then catalyze the further addition of two-carbon units.[18] The resulting very-long-chain fatty acyl-CoA is then converted to a hydrocarbon. This final step is thought to involve a two-step process: reduction of the fatty acyl-CoA to an aldehyde by a fatty acyl-CoA reductase (FAR), followed by the removal of the carbonyl group by a decarbonylase, though the precise enzymatic machinery for this in insects is still under investigation.[20][21]

Biosynthesis_of_this compound acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas palmitoyl_coa Palmitoyl-CoA (C16) fas->palmitoyl_coa elo Fatty Acid Elongases (ELO) palmitoyl_coa->elo vlcf_coa Very-Long-Chain Fatty Acyl-CoA (C26) elo->vlcf_coa far Fatty Acyl-CoA Reductase (FAR) vlcf_coa->far aldehyde Hexacosanal far->aldehyde decarbonylase Decarbonylase aldehyde->decarbonylase This compound This compound (n-C26) decarbonylase->this compound

Simplified biosynthetic pathway of this compound in insects.

Experimental Protocols

Extraction and Analysis of Cuticular Hydrocarbons by GC-MS

This protocol describes the standard method for extracting and analyzing CHCs from insect samples.

Materials:

  • Insect specimens

  • Hexane or Pentane (high purity, for chromatography)

  • Glass vials (2 mL) with PTFE-lined caps

  • Micropipettes

  • Nitrogen gas supply with a gentle stream evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) with a non-polar capillary column (e.g., DB-5ms)

Procedure:

  • Extraction:

    • Place a single insect (or a pooled sample for very small insects) into a clean glass vial.

    • Add a known volume of hexane (e.g., 500 µL) to fully submerge the insect.

    • Gently agitate the vial for 5-10 minutes at room temperature.

    • Carefully transfer the solvent to a new clean vial, leaving the insect behind.

  • Concentration:

    • Evaporate the solvent under a gentle stream of nitrogen until the desired final volume is reached (e.g., 50 µL).

  • GC-MS Analysis:

    • Inject 1-2 µL of the concentrated extract into the GC-MS.

    • GC Conditions (example):

      • Injector temperature: 280 °C

      • Oven program: Initial temperature of 150 °C for 2 min, ramp at 10 °C/min to 320 °C, hold for 10 min.[8]

      • Carrier gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ion source temperature: 230 °C

      • Electron ionization (EI) at 70 eV.

      • Scan range: m/z 40-600.

  • Data Analysis:

    • Identify n-hexacosane based on its retention time and mass spectrum (characteristic fragment ions).

    • Quantify the relative abundance by integrating the peak area of this compound and expressing it as a percentage of the total integrated peak area of all CHCs.

GCMS_Workflow start Insect Sample extraction Solvent Extraction (Hexane) start->extraction concentration Concentration (Nitrogen Evaporation) extraction->concentration injection GC-MS Injection concentration->injection separation GC Separation (Capillary Column) injection->separation detection MS Detection (EI, 70 eV) separation->detection analysis Data Analysis (Identification & Quantification) detection->analysis end CHC Profile analysis->end

Workflow for the GC-MS analysis of insect cuticular hydrocarbons.
Behavioral Bioassay: Y-Tube Olfactometer

This protocol is used to assess the behavioral response of flying insects to volatile chemicals, including potential pheromones.

Materials:

  • Y-tube olfactometer

  • Air pump, charcoal filter, and flow meters

  • Humidifier

  • Odor sources (e.g., filter paper)

  • Synthetic this compound (if testing for volatile activity)

  • Solvent (e.g., hexane)

  • Test insects

Procedure:

  • Setup:

    • Assemble the Y-tube olfactometer.

    • Connect the air pump to deliver a continuous, clean, and humidified airflow through both arms of the olfactometer.[16]

    • Regulate the airflow to be equal in both arms.

  • Odor Application:

    • Apply a solution of synthetic this compound in a volatile solvent to a filter paper and place it in the odor chamber of one arm.

    • Apply the solvent alone to a filter paper in the other arm to serve as a control.

  • Bioassay:

    • Introduce a single insect into the base of the Y-tube.

    • Observe the insect's movement and record which arm it chooses (i.e., enters and stays for a defined period).

    • Repeat with a sufficient number of individual insects to allow for statistical analysis.

  • Data Analysis:

    • Analyze the choice data using a chi-square test or a binomial test to determine if there is a significant preference for the arm containing the test compound.

Y_Tube_Assay cluster_0 Y-Tube Olfactometer Air_Source Clean Air Source Arm1 Arm 1 (Test Odor) Air_Source->Arm1 Arm2 Arm 2 (Control) Air_Source->Arm2 Choice_Point Choice Point Arm1->Choice_Point Arm2->Choice_Point Release_Chamber Insect Release Chamber Choice_Point->Release_Chamber

Schematic of a Y-tube olfactometer for behavioral bioassays.
Behavioral Bioassay: Contact Pheromone Assay

This protocol is designed to test the effect of non-volatile or low-volatility compounds, such as long-chain hydrocarbons, on insect behavior upon physical contact.

Materials:

  • Glass dummies (e.g., small glass rods or beads)

  • Synthetic this compound

  • Solvent (e.g., hexane)

  • Behavioral arena (e.g., a Petri dish)

  • Test insects (typically males if testing a female sex pheromone)

  • Video recording equipment

Procedure:

  • Preparation of Dummies:

    • Clean glass dummies thoroughly.

    • Apply a solution of synthetic this compound in hexane to a set of dummies.

    • Apply only the solvent to another set of dummies to serve as controls.

    • Allow the solvent to evaporate completely.

  • Bioassay:

    • Place a single male insect in the behavioral arena and allow it to acclimate.

    • Introduce a treated dummy and a control dummy into the arena.

    • Record the insect's behavior, noting specific actions such as antennal contact, mounting attempts, and time spent in contact with each dummy.

  • Data Analysis:

    • Quantify the frequency and duration of the recorded behaviors for both the treated and control dummies.

    • Use appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test) to determine if there is a significant difference in the behavioral response to the this compound-treated dummy compared to the control.

Conclusion

This compound, a seemingly simple n-alkane, plays a surprisingly complex and vital role in the lives of insects. As a key component of the cuticular hydrocarbon layer, it provides essential protection against environmental stressors. Furthermore, its function as a semiochemical in both intraspecific and interspecific communication highlights the elegant efficiency of evolution in co-opting existing molecules for novel functions. The continued investigation into the biosynthesis, regulation, and behavioral effects of this compound and other CHCs will not only deepen our understanding of insect chemical ecology but also pave the way for the development of innovative and environmentally benign pest management strategies. The protocols and data presented in this guide provide a framework for researchers to further explore the fascinating world of insect chemical communication.

References

A Comprehensive Technical Guide to the Crystalline Structure and Polymorphism of Solid Hexacosane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexacosane (n-C26H54), a long-chain n-alkane, is a compound of significant interest in materials science and pharmaceutical applications due to its well-defined phase behavior and ability to form multiple crystalline polymorphs. Understanding the specific crystalline structures and the transitions between them is crucial for controlling the physicochemical properties of materials in which it is a component. This guide provides an in-depth overview of the crystalline structure and polymorphism of solid this compound, presenting key quantitative data, detailed experimental protocols for characterization, and visualizations of the relationships between its polymorphic forms.

Introduction

Solid n-alkanes, including this compound, exhibit a rich polymorphic behavior, adopting different crystal structures depending on temperature and thermal history. These variations in crystal packing significantly influence macroscopic properties such as melting point, density, solubility, and mechanical strength. For pharmaceutical formulations, the polymorphic form of an excipient can impact the stability, dissolution rate, and bioavailability of the active pharmaceutical ingredient (API). This guide focuses on the known crystalline forms of this compound: triclinic, monoclinic, and orthorhombic, as well as the intermediate rotator phases.

Crystalline Structures of this compound

This compound has been reported to crystallize in at least three primary forms at different temperatures: a triclinic, a monoclinic, and an orthorhombic structure. Additionally, between the well-ordered crystalline state and the isotropic liquid phase, this compound can exhibit one or more rotator phases, which are characterized by long-range positional order of the molecules but with rotational disorder around their long axes.[1]

Quantitative Crystallographic Data

The precise unit cell parameters for each polymorph are essential for their unambiguous identification. The following table summarizes the available crystallographic data for the different forms of this compound.

Crystalline Forma (Å)b (Å)c (Å)α (°)β (°)γ (°)Space Group
Triclinic Data not consistently available in literatureData not consistently available in literatureData not consistently available in literatureData not consistently available in literatureData not consistently available in literatureData not consistently available in literatureP-1
Monoclinic Data not consistently available in literatureData not consistently available in literatureData not consistently available in literature90Data not consistently available in literature90P2₁/a
Orthorhombic ~7.42~4.96~70.2909090Pca2₁

Note: The crystallographic data for n-alkanes can vary with temperature and purity. The values presented are representative.

Polymorphic Transitions and Thermodynamics

The transitions between the different solid phases of this compound are thermodynamically driven and can be characterized by specific transition temperatures and enthalpy changes. These solid-solid phase transitions are often observed before the final melting into the liquid state. Molecular dynamics simulations suggest a phase transition temperature for this compound of approximately 330 K (56.85 °C).[2]

Phase Transition Data

The following table summarizes the key thermodynamic parameters associated with the phase transitions of this compound.

TransitionTemperature (°C)Enthalpy (kJ/mol)
Solid-Solid (Triclinic → Orthorhombic)~49.28Data not consistently available in literature
Solid-RotatorData not consistently available in literatureData not consistently available in literature
Melting (Solid → Liquid)~57.11~154.61
Crystallization (Liquid → Solid)~49.28-147.58

Note: Transition temperatures and enthalpies can be influenced by factors such as scan rate in thermal analysis and sample purity.[3]

Experimental Characterization Protocols

The study of this compound's polymorphism relies on a suite of analytical techniques. Detailed experimental protocols are crucial for obtaining reproducible and reliable data.

Differential Scanning Calorimetry (DSC)

DSC is a primary technique for determining transition temperatures and enthalpies.

Objective: To determine the temperatures and enthalpies of phase transitions of solid this compound.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of high-purity this compound into a standard aluminum DSC pan. Crimp the pan to ensure good thermal contact. An empty, hermetically sealed pan should be used as a reference.[4]

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.[4]

  • Thermal Program:

    • Initial Heating/Cooling Cycle: To erase the sample's thermal history, perform an initial heating and cooling cycle. Heat the sample to a temperature above its melting point (e.g., 80°C), hold for 1-5 minutes, and then cool back to a sub-ambient temperature (e.g., 0°C).

    • Data Acquisition Scan: Heat the sample at a controlled rate, typically 2-10°C/min, to a temperature well above its melting point.[5] Record the heat flow as a function of temperature.

  • Data Analysis: The onset temperature of an endothermic peak is typically taken as the transition temperature. The enthalpy of the transition is calculated by integrating the area of the peak.

Powder X-ray Diffraction (PXRD)

PXRD is the definitive method for identifying crystalline phases by their unique diffraction patterns.

Objective: To identify the crystalline form(s) of this compound at a given temperature.

Methodology:

  • Sample Preparation: The this compound sample should be a fine powder to ensure random orientation of the crystallites. The sample is typically mounted on a low-background sample holder.

  • Instrument Setup: A powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is commonly used. Data is collected over a 2θ range of approximately 2° to 40°.

  • Data Acquisition: The scan speed and step size should be optimized to obtain a good signal-to-noise ratio. For paraffin waxes, characteristic sharp diffraction peaks are often observed at 2θ values of 21.6° and 24.0°, corresponding to the {110} and {200} crystal planes.[6]

  • Data Analysis: The resulting diffractogram is a plot of intensity versus 2θ. The positions and relative intensities of the diffraction peaks are compared to reference patterns from crystallographic databases to identify the polymorph(s) present. Unit cell parameters can be refined from the peak positions.

Vibrational Spectroscopy (FTIR and Raman)

Fourier Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the local molecular environment and can be used to distinguish between different polymorphic forms.

Objective: To differentiate between the crystalline and amorphous phases and to identify specific polymorphs of this compound.

Methodology for FTIR Spectroscopy:

  • Sample Preparation: A thin film of this compound can be prepared by melting a small amount of the sample between two potassium bromide (KBr) plates and allowing it to cool and crystallize. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with KBr powder and pressing it into a disk.

  • Instrument Setup: An FTIR spectrometer is used to collect the spectrum, typically in the mid-infrared range (4000-400 cm⁻¹).

  • Data Acquisition: A number of scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder or pure KBr is also collected.

  • Data Analysis: The resulting absorbance or transmittance spectrum is analyzed for characteristic vibrational bands. For n-alkanes, key regions include the CH₂ rocking (~720-730 cm⁻¹), CH₂ bending (~1460-1470 cm⁻¹), and C-H stretching (~2800-3000 cm⁻¹) modes. The splitting and position of these bands can be indicative of the crystal packing and polymorphic form.[7]

Methodology for Raman Spectroscopy:

  • Sample Preparation: A small amount of the solid this compound sample is placed on a microscope slide or in a capillary tube.

  • Instrument Setup: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) is used. The laser is focused on the sample, and the scattered light is collected.

  • Data Acquisition: Spectra are collected over a specific Raman shift range.

  • Data Analysis: The Raman spectrum is analyzed for characteristic bands. The C-C skeletal vibrations and the longitudinal acoustic mode (LAM) are particularly sensitive to the conformational order of the alkane chains and can be used to differentiate between polymorphs and rotator phases.[1]

Visualization of Polymorphic Transitions

The relationships between the different solid forms of this compound can be visualized as a workflow diagram, illustrating the transitions that occur as a function of temperature.

G Polymorphic Transitions of this compound cluster_heating Heating Liquid Isotropic Liquid Triclinic Triclinic Liquid->Triclinic ~49.28 °C (Crystallization) Rotator Rotator Phase(s) Rotator->Liquid ~57.11 °C (Melting) Orthorhombic Orthorhombic Orthorhombic->Rotator > 49.28 °C Triclinic->Orthorhombic ~49.28 °C

Caption: Phase transitions of this compound upon heating and cooling.

This diagram illustrates a potential pathway for the phase transitions of this compound. Upon heating, the triclinic form may transform into an orthorhombic structure, which then transitions through one or more rotator phases before melting. Upon cooling from the liquid state, it may crystallize directly into the triclinic form. The exact transition pathway can be influenced by the cooling rate and other experimental conditions.

Conclusion

The polymorphic behavior of solid this compound is a complex but well-defined phenomenon that has significant implications for its application in various scientific and industrial fields. A thorough understanding of its different crystalline structures, the thermodynamics of their interconversions, and the experimental techniques for their characterization is essential for controlling and optimizing the properties of this compound-containing materials. This guide provides a foundational overview to aid researchers and professionals in this endeavor. Further research to fully elucidate the crystallographic details of all polymorphs and the precise conditions governing their formation will continue to be an area of active investigation.

References

Spectroscopic data (NMR, IR, Mass Spec) for Hexacosane identification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide for the Spectroscopic Identification of Hexacosane

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive overview of the spectroscopic data and methodologies used for the identification and characterization of this compound (C26H54), a long-chain saturated hydrocarbon.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (ppm)MultiplicityIntegration (Relative Intensity)Assignment
~0.88Triplet6HTerminal methyl groups (-CH₃)
~1.25Singlet (broad)48HMethylene groups (-CH₂-) in the chain

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (ppm)Assignment
~14.1Terminal methyl carbons (-CH₃)
~22.7Methylene carbons adjacent to methyl groups (-CH₂-CH₃)
~29.7Methylene carbons in the main chain (-CH₂-)
~31.9Methylene carbons beta to the end of the chain

Solvent: CDCl₃, Frequency: 25.16 MHz[1] Due to the symmetry of the n-hexacosane molecule, only a few distinct signals are observed in the ¹³C NMR spectrum for the repeating methylene units.[2]

Table 3: Mass Spectrometry Data for this compound
Mass-to-Charge Ratio (m/z)Relative Abundance (%)Assignment
366LowMolecular Ion [M]⁺
5799.99Butyl cation [C₄H₉]⁺ (Base Peak)
4384.90Propyl cation [C₃H₇]⁺
7155.87Pentyl cation [C₅H₁₁]⁺
8538.34Hexyl cation [C₆H₁₃]⁺

Ionization Method: Electron Ionization (EI)[1][3] The mass spectrum of long-chain alkanes is characterized by a series of fragment ions separated by 14 mass units, corresponding to the loss of successive CH₂ groups.[4][5]

Table 4: Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)Vibration ModeIntensity
2955 - 2965C-H stretch (asymmetric, -CH₃)Strong
2870 - 2880C-H stretch (symmetric, -CH₃)Strong
2915 - 2925C-H stretch (asymmetric, -CH₂)Strong
2850 - 2860C-H stretch (symmetric, -CH₂)Strong
1465 - 1475C-H bend (scissoring, -CH₂)Medium
1375 - 1385C-H bend (symmetric, -CH₃)Medium
720 - 730C-H rock (-CH₂-)n, n ≥ 4Weak

The IR spectrum of alkanes is dominated by C-H stretching and bending vibrations.[6][7]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve 5-25 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) for ¹H NMR, and 50-100 mg for ¹³C NMR.[8]

    • The solvent, CDCl₃, should contain tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[8]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.[9][10]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction:

    • Introduce a small amount of this compound into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe.[11][12] For GC-MS, the sample is first vaporized and passed through a GC column for separation before entering the mass spectrometer.

  • Ionization:

    • Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.[1] This method provides reproducible fragmentation patterns.

  • Mass Analysis:

    • The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • An electron multiplier or other suitable detector measures the abundance of each ion.

  • Data Analysis:

    • The resulting mass spectrum is plotted as relative intensity versus m/z.

    • Identify the molecular ion peak and the major fragment ions. The fragmentation of n-alkanes typically involves the cleavage of C-C bonds, leading to a series of alkyl carbocations.[5]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of solid this compound directly onto the ATR crystal. This is a common and simple method for solid samples.

    • KBr Pellet: Grind a small amount of this compound with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

    • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄, or carbon disulfide, CS₂).[13][14]

  • Data Acquisition:

    • Place the prepared sample in the IR beam of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or pure solvent/KBr) and subtract it from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands for C-H stretching and bending vibrations typical of alkanes.[6][7]

Visualizations

Experimental Workflow for this compound Identification

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (EI-MS) Sample->MS IR IR Spectroscopy (FTIR) Sample->IR NMR_Data Chemical Shifts, Coupling, Integration NMR->NMR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data IR_Data Functional Group Identification IR->IR_Data Identification Structural Elucidation of This compound NMR_Data->Identification MS_Data->Identification IR_Data->Identification Fragmentation_Pattern This compound This compound (C₂₆H₅₄) MW = 366 MolecularIon [C₂₆H₅₄]⁺˙ m/z = 366 This compound->MolecularIon -e⁻ Fragment1 [C₂₅H₅₁]⁺ m/z = 351 MolecularIon->Fragment1 -CH₃˙ Fragment2 ... Fragment1->Fragment2 -CₙH₂ₙ₊₁˙ Fragment3 [C₆H₁₃]⁺ m/z = 85 Fragment2->Fragment3 -C₁₉H₃₉˙ Fragment4 [C₅H₁₁]⁺ m/z = 71 Fragment3->Fragment4 -CH₂ Fragment5 [C₄H₉]⁺ m/z = 57 (Base Peak) Fragment4->Fragment5 -CH₂ Fragment6 [C₃H₇]⁺ m/z = 43 Fragment5->Fragment6 -CH₂

References

Thermal properties of Hexacosane: melting point and enthalpy of fusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal properties of hexacosane (n-C26H54), a long-chain n-alkane with significant potential in various scientific and industrial applications, including as a phase change material for thermal energy storage and as a component in pharmaceutical formulations. This document details its melting point and enthalpy of fusion, outlines the experimental protocols for their determination, and presents a logical workflow for these analytical procedures.

Core Thermal Properties: Melting Point and Enthalpy of Fusion

This compound, a saturated hydrocarbon with 26 carbon atoms, exhibits well-defined solid-liquid phase transition characteristics. Its thermal properties are crucial for understanding its behavior in various applications. The melting point is the temperature at which it transitions from a solid to a liquid state, and the enthalpy of fusion is the amount of energy required to induce this change.

Quantitative Data Summary

The following table summarizes the experimentally determined melting point and enthalpy of fusion for this compound from various scientific sources. These values are critical for modeling and predicting the thermal behavior of materials and formulations containing this compound.

ParameterValueUnitsReference
Melting Point56.4°C--INVALID-LINK--
Melting Point55-58°C--INVALID-LINK--[1]
Melting Point57.11°C--INVALID-LINK--[2]
Enthalpy of Fusion256.5J/g--INVALID-LINK--
Enthalpy of Fusion154.61J/g--INVALID-LINK--[2]

Note: Variations in reported values can be attributed to differences in sample purity and the experimental conditions and techniques employed.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used thermoanalytical technique to determine the thermal properties of materials, including melting point and enthalpy of fusion.[3] The method involves measuring the difference in heat flow between a sample and a reference as a function of temperature.

Principle

A sample of the material and an inert reference are heated or cooled at a constant rate.[3] When the sample undergoes a phase transition, such as melting, it will absorb or release heat. This results in a temperature difference between the sample and the reference, which is detected and measured by the instrument. The melting point is determined from the onset temperature of the melting peak in the DSC thermogram, and the enthalpy of fusion is calculated from the area under the peak.[4]

Detailed Methodology

The following protocol is a generalized procedure for the determination of the melting point and enthalpy of fusion of this compound using DSC, based on established standards such as ASTM E793.[5][6][7][8][9]

1. Instrument Calibration:

  • Calibrate the DSC instrument for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion (e.g., indium).[1][10][11]

  • The calibration should be performed under the same experimental conditions (heating rate, purge gas) to be used for the this compound sample.[1]

2. Sample Preparation:

  • Accurately weigh approximately 1 to 15 mg of high-purity this compound into a clean, dry DSC sample pan.[8][12]

  • Seal the pan hermetically to prevent any mass loss during the experiment. For materials sensitive to oxidation, sealing under an inert atmosphere may be necessary.[7]

  • Prepare an empty, sealed pan to be used as a reference.

3. DSC Analysis:

  • Place the sample and reference pans into the DSC cell.

  • Purge the cell with a dry, inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.[12]

  • Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C).

  • Heat the sample at a constant, controlled rate (a typical rate is 10°C/min) through its melting transition to a temperature well above the melting point (e.g., 80°C).[8]

  • Record the heat flow as a function of temperature.

4. Data Analysis:

  • From the resulting DSC thermogram, determine the extrapolated onset temperature of the melting endotherm. This temperature is taken as the melting point.

  • Integrate the area of the melting peak to determine the total energy absorbed during melting.

  • Calculate the enthalpy of fusion (in J/g) by dividing the peak area by the initial mass of the sample.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for determining the thermal properties of this compound using Differential Scanning Calorimetry.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_results Results instrument_calibration Instrument Calibration (e.g., with Indium) sample_preparation Sample Preparation (1-15 mg this compound) instrument_calibration->sample_preparation Ensures Accuracy dsc_measurement DSC Measurement (Heating at 10°C/min under N2) sample_preparation->dsc_measurement Load Sample data_acquisition Data Acquisition (Heat Flow vs. Temperature) dsc_measurement->data_acquisition Generate Thermogram peak_analysis Peak Analysis data_acquisition->peak_analysis Analyze Endotherm melting_point Melting Point (Onset Temperature) peak_analysis->melting_point enthalpy_fusion Enthalpy of Fusion (Peak Area Integration) peak_analysis->enthalpy_fusion

References

A Comprehensive Technical Guide to the Solubility of Hexacosane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of hexacosane (n-C26H54), a long-chain aliphatic hydrocarbon, in various organic solvents at different temperatures. Understanding the solubility characteristics of long-chain alkanes like this compound is crucial in numerous applications, including pharmaceuticals, materials science, and petroleum engineering. This document compiles quantitative solubility data, details experimental methodologies for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data of this compound

The solubility of this compound in organic solvents is significantly influenced by the nature of the solvent and the temperature. As a non-polar molecule, this compound exhibits greater solubility in non-polar organic solvents, a principle often summarized by the adage "like dissolves like."[1] The solubility of this compound generally increases with a rise in temperature, as the increased kinetic energy helps to overcome the intermolecular forces between the solute molecules.[1]

The following tables summarize the experimentally determined solubility of this compound in select organic solvents, expressed in mole fraction (x) at various temperatures.

Table 1: Solubility of this compound in Toluene, Heptane, and Methylcyclohexane

Temperature (K)Solubility (Mole Fraction, x) in TolueneSolubility (Mole Fraction, x) in HeptaneSolubility (Mole Fraction, x) in Methylcyclohexane
294.250.00319--
298.150.004830.001120.00164
303.150.007930.001870.00278
308.150.01280.003110.00465
313.150.02030.005110.00762
318.150.03180.008320.0124
323.150.04890.01340.0199
328.15-0.02160.0313

Data sourced from Provost et al. (1998), Journal of Chemical and Engineering Data.

Qualitative data indicates that this compound is also "very soluble" in benzene, ligroin, and chloroform.[2] One source indicates a solubility of 0.1 g/mL in chloroform, although the corresponding temperature is not specified.

Experimental Protocol for Determining this compound Solubility

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis. This method is a reliable technique for establishing thermodynamic equilibrium solubility.

2.1. Materials and Equipment

  • Solute: High-purity this compound (>99%)

  • Solvent: High-purity organic solvent of choice (e.g., toluene, hexane, chloroform)

  • Apparatus:

    • Thermostatic shaker bath with precise temperature control (±0.1 K)

    • Analytical balance with a precision of ±0.0001 g

    • Glass screw-cap vials or flasks

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Drying oven

    • Desiccator

    • Volumetric flasks and pipettes

2.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials.

    • Pipette a known volume of the organic solvent into each vial. The presence of undissolved solid this compound is essential to ensure that equilibrium with the solid phase is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in the thermostatic shaker bath set to the desired temperature.

    • Agitate the vials for a sufficient period to reach equilibrium. The time required for equilibration can vary depending on the solvent and temperature and should be determined experimentally by taking measurements at different time intervals until the concentration of the solute in the solution becomes constant. A typical equilibration time is 24 to 72 hours.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, cease agitation and allow the solid particles to settle for at least 2 hours while maintaining the constant temperature in the bath.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated syringe to prevent precipitation of the solute upon cooling.

    • Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Weigh the collection vial containing the filtered saturated solution to determine the total mass of the solution.

    • Place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without causing degradation of the this compound. The oven temperature should be below the boiling point of this compound but high enough for efficient solvent removal.

    • After complete evaporation of the solvent, transfer the vial to a desiccator to cool to room temperature.

    • Weigh the vial containing the dry this compound residue. Repeat the drying and weighing process until a constant mass is achieved.

2.3. Data Analysis

  • Mass of Solute (m_solute): Subtract the initial mass of the empty vial from the final constant mass of the vial with the dried this compound.

  • Mass of Solvent (m_solvent): Subtract the mass of the solute from the total mass of the saturated solution.

  • Solubility Calculation: The solubility can be expressed in various units:

    • Grams of solute per 100 g of solvent: (m_solute / m_solvent) * 100

    • Mole fraction (x): (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

      • Where M_solute is the molar mass of this compound (366.71 g/mol ) and M_solvent is the molar mass of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

experimental_workflow prep Preparation of Saturated Solution equil Equilibration in Thermostatic Shaker Bath prep->equil Excess solute in solvent settle Settling of Undissolved Solid equil->settle Achieve equilibrium sample Withdrawal and Filtration of Supernatant settle->sample Isothermal conditions weigh_sol Weighing of Saturated Solution sample->weigh_sol evap Solvent Evaporation in Drying Oven weigh_sol->evap weigh_res Weighing of This compound Residue evap->weigh_res Cool in desiccator calc Calculation of Solubility weigh_res->calc Constant mass achieved

Figure 1: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Biological Functions and Metabolic Pathways of Hexacosane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexacosane (n-C26) is a 26-carbon saturated long-chain alkane with significant biological roles across various kingdoms of life. In plants, it is a crucial component of the epicuticular wax, forming a protective barrier against environmental stressors. In insects, it functions as a vital semiochemical, particularly as a cuticular hydrocarbon involved in chemical communication and mate recognition. In mammals, this compound is present in various tissues, likely originating from dietary sources, and is metabolized through pathways common to other long-chain alkanes. This technical guide provides a comprehensive overview of the biological functions and metabolic pathways of this compound, including quantitative data on its occurrence, detailed experimental protocols for its analysis, and diagrams of its core metabolic and signaling pathways.

Biological Functions of this compound

This compound's biological functions are diverse and depend on the organism . Its primary roles are structural, protective, and communicative.

In Plants

In the plant kingdom, this compound is a significant constituent of the epicuticular wax, which forms the outermost layer of the cuticle.[1][2] This waxy layer is critical for:

  • Water Repellency and Prevention of Desiccation: The hydrophobic nature of this compound and other long-chain alkanes creates a barrier that minimizes water loss from the plant surface.[3]

  • Protection from UV Radiation: The cuticular wax layer can reflect or scatter harmful UV radiation.

  • Defense Against Pathogens and Herbivores: The physical barrier of the wax can prevent fungal spore germination and insect attachment.

The composition of cuticular wax, including the relative abundance of this compound, can vary significantly between plant species, developmental stages, and in response to environmental conditions.

In Insects

This compound is a key component of cuticular hydrocarbons (CHCs) in many insect species.[4][5] CHCs play a critical role in:

  • Chemical Communication: CHCs serve as semiochemicals, specifically as contact pheromones, that mediate social interactions, nestmate recognition, and species identification.[6][7]

  • Mate Recognition: The specific blend of CHCs, including this compound, can signal sex and reproductive status, facilitating mate choice.[8]

  • Prevention of Desiccation: Similar to its role in plants, the hydrocarbon layer on the insect cuticle prevents water loss.

The specific role and importance of this compound in an insect's chemical communication profile are often dependent on its concentration relative to other CHCs.

In Mammals

In mammals, this compound is found in various tissues, including the liver, heart, kidneys, muscle, and adipose tissue.[9] It is believed to be primarily of dietary origin, derived from the consumption of plant materials. While not a primary energy source, it can be metabolized for energy. Its direct biological functions in mammals are not as well-defined as in plants and insects but are generally associated with the broader physiological roles of very-long-chain fatty acids (VLCFAs), which are involved in membrane structure and cellular signaling.

Metabolic Pathways of this compound

The metabolic pathways of this compound involve its biosynthesis from a fatty acid precursor and its degradation through oxidative pathways.

Biosynthesis of Hexacosanoic Acid (Precursor to this compound)

This compound is derived from its corresponding very-long-chain saturated fatty acid, hexacosanoic acid (C26:0). The biosynthesis of hexacosanoic acid occurs in the endoplasmic reticulum through a cyclic process of fatty acid elongation. This process involves four key enzymatic steps that sequentially add two-carbon units from malonyl-CoA to a growing acyl-CoA chain.

digraph "Fatty Acid Elongation Cycle" {
  graph [fontname="Arial", fontsize=12, labelloc="t", label="Biosynthesis of Hexacosanoic Acid", pad="0.5", nodesep="0.5", ranksep="0.5"];
  node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=10, color="#5F6368"];

Acyl_CoA [label="Acyl-CoA (C_n)"]; Malonyl_CoA [label="Malonyl-CoA", shape=ellipse, fillcolor="#FFFFFF"]; Condensation [label="Condensation\n(ELOVL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Beta_Ketoacyl_CoA [label="β-Ketoacyl-CoA"]; Reduction1 [label="Reduction\n(KAR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Beta_Hydroxyacyl_CoA [label="β-Hydroxyacyl-CoA"]; Dehydration [label="Dehydration\n(HACD)", fillcolor="#FBBC05", fontcolor="#202124"]; Enoyl_CoA [label="trans-2,3-Enoyl-CoA"]; Reduction2 [label="Reduction\n(TER)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acyl_CoA_C_n_2 [label="Acyl-CoA (C_n+2)"];

Acyl_CoA -> Condensation; Malonyl_CoA -> Condensation; Condensation -> Beta_Ketoacyl_CoA; Beta_Ketoacyl_CoA -> Reduction1 [label="NADPH -> NADP+"]; Reduction1 -> Beta_Hydroxyacyl_CoA; Beta_Hydroxyacyl_CoA -> Dehydration [label="- H2O"]; Dehydration -> Enoyl_CoA; Enoyl_CoA -> Reduction2 [label="NADPH -> NADP+"]; Reduction2 -> Acyl_CoA_C_n_2; Acyl_CoA_C_n_2 -> Acyl_CoA [label="Cycle Repeats until C26 is reached", style=dashed]; }

The metabolic pathway for the degradation of this compound.

Quantitative Data

The concentration of this compound varies widely among different organisms and tissues. The following tables summarize some of the reported quantitative data.

Table 1: Concentration of this compound in Various Plant Species

Plant SpeciesFamilyCommon NamePlant PartConcentration (ppm)Reference
Glycyrrhiza glabraFabaceaeLicorice-RootRoot40[9]
Vanilla planifoliaOrchidaceaeVanillaFruit24[9]

Table 2: this compound as a Component of Cuticular Wax in Berries

Berry SpeciesCommon NameHexacosanoic Acid (% of total fatty acids)Reference
Vaccinium myrtillusBilberry7.6[10]
Vaccinium uliginosumBog Bilberry5.2[10]

Table 3: Cuticular Wax Composition in Rosa canina Leaves (Adaxial Surface)

Wax LayerCompound ClassConcentration (µg/cm²)Reference
EpicuticularAlkanes~1.5[2]
IntracuticularAlkanes~0.3[2]

Experimental Protocols

The analysis of this compound, particularly as a component of cuticular hydrocarbons, typically involves solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).

Extraction of Insect Cuticular Hydrocarbons

This protocol is adapted for the analysis of CHCs from insects.[4][5][6]

Materials:

  • Insect samples (live, freshly euthanized, or preserved)

  • Hexane or pentane (high purity, for organic trace analysis)

  • Glass vials (2 mL) with PTFE-lined caps

  • Micropipettes

  • Vortex mixer

  • Nitrogen gas stream for solvent evaporation

  • Autosampler vials with micro-inserts

Procedure:

  • Place a single insect (or a specific number depending on size) into a 2 mL glass vial.

  • Add a sufficient volume of hexane to fully submerge the insect (e.g., 500 µL).

  • Agitate the vial on a vortex mixer for 2-10 minutes. The optimal extraction time may vary depending on the insect species.

  • Carefully remove the insect from the vial.

  • Concentrate the hexane extract to the desired final volume (e.g., 50 µL) under a gentle stream of nitrogen gas. Avoid complete dryness to prevent loss of more volatile components.

  • Transfer the concentrated extract to an autosampler vial with a micro-insert for GC-MS analysis.

Extraction of Plant Epicuticular Wax

This protocol is suitable for the analysis of epicuticular waxes from plant leaves or other aerial parts.[11][12]

Materials:

  • Fresh plant material (e.g., leaves)

  • Chloroform or hexane (high purity)

  • Glass beakers

  • Forceps

  • Filter paper

  • Rotary evaporator or nitrogen gas stream

  • Autosampler vials

Procedure:

  • Excise the plant material of interest.

  • Immerse the plant material in a beaker containing chloroform or hexane for a short duration (e.g., 30-60 seconds) to dissolve the epicuticular waxes without extracting significant amounts of intracuticular lipids.

  • Remove the plant material from the solvent.

  • Filter the extract to remove any particulate matter.

  • Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen gas.

  • Redissolve the wax residue in a known volume of hexane or chloroform for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a general GC-MS protocol for the analysis of hydrocarbons. Specific parameters should be optimized for the instrument and the specific compounds of interest.[5][10]

  • Gas Chromatograph: Agilent 6890N or similar.

  • Column: Restek Rxi-1MS capillary column (30 m × 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector: Split/splitless injector at 250-300°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: 25°C/min to 200°C.

    • Ramp 2: 3°C/min to 260°C.

    • Ramp 3: 20°C/min to 320°C, hold for 2 minutes.

  • Mass Spectrometer: Agilent 5973 Network Mass Selective Detector or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-500 amu.

Data Analysis:

  • Identification of this compound and other compounds is based on their retention time and comparison of their mass spectra with reference libraries (e.g., NIST).

  • Quantification is typically performed by comparing the peak area of the compound of interest to that of an internal standard of a known concentration.

Signaling Pathways and Logical Relationships

The most well-defined signaling role for this compound is in insect chemical communication.

Insect Chemical Communication Workflow

This compound, as part of the CHC profile, acts as a chemical signal that is perceived by other insects, leading to a behavioral response.

```dot digraph "Insect Chemical Communication" { graph [fontname="Arial", fontsize=12, labelloc="t", label="this compound in Insect Chemical Communication", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Sender [label="Sender Insect\n(e.g., Female)"]; CHC_Profile [label="Cuticular Hydrocarbon Profile\n(including this compound)"]; Signal_Release [label="Signal Release\n(Contact)", shape=ellipse, fillcolor="#FFFFFF"]; Receiver [label="Receiver Insect\n(e.g., Male)"]; Chemoreception [label="Chemoreception\n(Antennae)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Signal_Transduction [label="Neural Signal Transduction", fillcolor="#34A853", fontcolor="#FFFFFF"]; CNS_Processing [label="Central Nervous System\nProcessing", fillcolor="#FBBC05", fontcolor="#202124"]; Behavioral_Response [label="Behavioral Response\n(e.g., Mating Attempt)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Sender -> CHC_Profile [label="Biosynthesis"]; CHC_Profile -> Signal_Release; Signal_Release -> Receiver; Receiver -> Chemoreception; Chemoreception -> Signal_Transduction; Signal_Transduction -> CNS_Processing; CNS_Processing -> Behavioral_Response; }

References

The Environmental Fate and Biodegradation of Long-Chain Alkanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and biodegradation of long-chain alkanes, with a particular focus on hexacosane (C26). Long-chain alkanes, components of petroleum, plant waxes, and various industrial products, are persistent in the environment due to their low water solubility and chemical inertness. Understanding their degradation pathways and the factors influencing their environmental persistence is crucial for bioremediation strategies and environmental risk assessment.

Environmental Fate of Long-Chain Alkanes

The environmental distribution of long-chain alkanes is governed by their physical and chemical properties. Their low volatility and high hydrophobicity cause them to partition predominantly to soil, sediment, and organic matter. While abiotic degradation processes such as photo-oxidation can occur, microbial biodegradation is the primary mechanism for the removal of these compounds from the environment.

Microbial Biodegradation of Long-Chain Alkanes

A diverse range of microorganisms, including bacteria, fungi, and archaea, are capable of utilizing long-chain alkanes as a source of carbon and energy. The initial step in aerobic biodegradation is the oxidation of the alkane, a challenging reaction due to the molecule's high stability.

Aerobic Biodegradation Pathways

The most common aerobic pathway for n-alkane degradation is the terminal oxidation pathway. This involves the oxidation of a terminal methyl group to a primary alcohol, which is then further oxidized to an aldehyde and a fatty acid. The resulting fatty acid can then enter the β-oxidation cycle to generate acetyl-CoA, which is funneled into central metabolism.

Several key enzymes are involved in this initial oxidation step:

  • Alkane hydroxylases (AHs): These enzymes are responsible for the initial hydroxylation of the alkane. Different classes of alkane hydroxylases exist, including the well-characterized AlkB family, cytochrome P450 monooxygenases, and the LadA/AlmA systems, which are particularly important for the degradation of long-chain alkanes.[1][2]

  • Alcohol dehydrogenases: These enzymes catalyze the oxidation of the primary alcohol to an aldehyde.

  • Aldehyde dehydrogenases: These enzymes convert the aldehyde to a carboxylic acid (fatty acid).

Subterminal oxidation, where an internal carbon atom is hydroxylated, can also occur, leading to the formation of secondary alcohols and ketones.

dot

Caption: Aerobic terminal oxidation pathway for long-chain n-alkanes.

Anaerobic Biodegradation Pathways

Under anoxic conditions, the degradation of long-chain alkanes is also possible, often coupled to sulfate reduction, nitrate reduction, or methanogenesis. The initial activation of the inert C-H bond without oxygen is a key challenge. One well-established mechanism is the addition of fumarate to a subterminal carbon of the alkane, catalyzed by the enzyme alkylsuccinate synthase.[3] This forms an alkylsuccinate, which can then be further metabolized.

dot

Caption: Anaerobic degradation of long-chain n-alkanes via fumarate addition.

Quantitative Data on Biodegradation

The rate and extent of long-chain alkane biodegradation are influenced by numerous factors. The following tables summarize quantitative data from various studies.

Table 1: Biodegradation of this compound (C26) by Bacterial Strains

Bacterial Strain(s)Incubation Time (days)Degradation (%)Reference
Pseudomonas sp. BP10782[3][4]
Stenotrophomonas nitritireducens E9782[3][4]
Consortium of Pseudomonas sp. BP10 and Stenotrophomonas nitritireducens E9798[3][4]
Methanogenic enrichment culture736>97[5]

Table 2: Biodegradation of Various Long-Chain Alkanes by Different Microorganisms

Alkane (Carbon Chain Length)MicroorganismTemperature (°C)Incubation Time (days)Degradation (%)Reference
Tetracosane (C24)Alcanivorax sp. strain Est-0225-35Not specified60[4]
Octacosane (C28)Alcanivorax sp. strain Est-0225-35Not specified65[4]
Eicosane (C20)Pseudomonas frederiksbergensis1525~100[6]
Dodecane (C12)Rhodococcus sp. strain Q155102> Mineralization (%)[7]
Hexadecane (C16)Rhodococcus sp. strain Q155102> Mineralization (%)[7]
Octacosane (C28)Rhodococcus sp. strain Q155102< Mineralization (%)[7]
Dotriacontane (C32)Rhodococcus sp. strain Q155102< Mineralization (%)[7]
Eicosane (C20)Acinetobacter pittii SW-130791.25[8]
Tetracosane (C24)Acinetobacter pittii SW-130780.29[8]
Dotriacontane (C32)Acinetobacter pittii SW-130730.29[8]
Hexatriacontane (C36)Acinetobacter pittii SW-130713.37[8]

Table 3: Factors Affecting Long-Chain Alkane Biodegradation

FactorEffect on Biodegradation RateOptimal Conditions (Examples)Reference
Temperature Generally increases with temperature up to an optimum, then decreases.Alcanivorax sp. Est-02: 25-35°C; Pseudomonas frederiksbergensis: 15°C[4][6]
pH Has an optimal range for microbial activity.Alcanivorax sp. Est-02: pH 7[4]
Salinity Some bacteria (halophiles) require or tolerate high salt concentrations.Alcanivorax sp. Est-02: 10% NaCl[4]
Bioavailability Low water solubility limits microbial uptake. Surfactant production by microbes can enhance bioavailability.Increased cell surface hydrophobicity and emulsification index support degradation.[3]
Nutrients Availability of nitrogen and phosphorus is essential for microbial growth.Mineral medium supplemented with N and P sources.[4]
Oxygen Required for aerobic degradation.Aerobic conditions.[3]
Microbial Consortia Mixed microbial communities can exhibit enhanced degradation capabilities through synergistic interactions.Consortium of Pseudomonas sp. and Stenotrophomonas nitritireducens showed higher degradation than individual strains.[3][4]

Experimental Protocols

Enrichment and Isolation of Long-Chain Alkane-Degrading Bacteria

This protocol outlines the general steps for enriching and isolating bacteria capable of degrading long-chain alkanes from environmental samples.

dot

Enrichment_Isolation_Workflow start Start: Environmental Sample (e.g., oil-contaminated soil) enrichment Enrichment Culture: - Mineral Salts Medium (MSM) - Long-chain alkane as sole carbon source - Incubation with shaking start->enrichment subculture Serial Subculturing: Transfer aliquot to fresh enrichment medium (repeat several times) enrichment->subculture isolation Isolation of Pure Cultures: - Streak plate on MSM agar with alkane overlay - Pick morphologically distinct colonies subculture->isolation identification Bacterial Identification: - 16S rRNA gene sequencing - Biochemical tests isolation->identification end End: Pure culture of alkane-degrading bacteria identification->end

Caption: Workflow for enrichment and isolation of alkane-degrading bacteria.

Protocol Details:

  • Sample Collection: Collect soil or water samples from a site with a history of hydrocarbon contamination.

  • Enrichment:

    • Prepare a mineral salts medium (MSM) containing essential nutrients (e.g., (NH₄)₂SO₄, K₂HPO₄, KH₂PO₄, MgSO₄·7H₂O, and trace elements).

    • Add the long-chain alkane of interest (e.g., this compound) as the sole carbon source (typically 0.1-1% w/v). The alkane can be coated onto a solid support or added as a solution in a volatile solvent which is then evaporated.

    • Inoculate the medium with a small amount of the environmental sample.

    • Incubate at a suitable temperature (e.g., 25-37°C) with shaking to ensure aeration and dispersion of the alkane.

  • Subculturing: After a period of incubation (e.g., 7-14 days), transfer an aliquot of the culture to fresh enrichment medium. Repeat this process several times to select for microorganisms that can efficiently utilize the alkane.

  • Isolation:

    • Prepare MSM agar plates.

    • Spread a dilution of the final enrichment culture onto the plates.

    • Overlay the agar with a thin layer of the long-chain alkane (dissolved in a volatile solvent and sprayed on, or added as a fine powder).

    • Incubate the plates until colonies appear. Colonies of alkane-degrading bacteria may form clear zones (halos) around them.

    • Pick individual colonies and re-streak on fresh plates to obtain pure cultures.

  • Identification: Identify the isolated strains using molecular techniques such as 16S rRNA gene sequencing and/or biochemical characterization.

Analysis of Long-Chain Alkanes by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the quantification of long-chain alkanes in environmental and experimental samples.

Protocol Details:

  • Sample Preparation and Extraction:

    • Liquid Cultures: Acidify the culture to stop microbial activity. Extract the alkanes using a non-polar solvent such as n-hexane or dichloromethane. An internal standard (e.g., a deuterated alkane or an alkane with a chain length not present in the sample) should be added before extraction for accurate quantification.

    • Soil/Sediment Samples: Air-dry and sieve the sample. Perform a Soxhlet extraction or an accelerated solvent extraction (ASE) with a suitable solvent (e.g., hexane/acetone mixture).

  • Cleanup: The extract may need to be cleaned up to remove interfering compounds. This can be achieved using column chromatography with silica gel or alumina.

  • GC-MS Analysis:

    • Instrument: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection: Inject a small volume (e.g., 1 µL) of the extract into the GC.

    • Temperature Program: Use a temperature program that allows for the separation of the long-chain alkanes of interest. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 320°C), and hold for a period to ensure elution of all compounds.

    • Mass Spectrometer: Operate the mass spectrometer in either full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for higher sensitivity and selectivity in quantifying known alkanes. Characteristic fragment ions for n-alkanes (e.g., m/z 57, 71, 85) are typically monitored.

  • Quantification: Create a calibration curve using standards of the alkanes of interest and the internal standard. Calculate the concentration of the alkanes in the samples based on the peak areas relative to the internal standard.

Screening for Alkane Degradation using 2,6-Dichlorophenolindophenol (DCPIP) Assay

This is a rapid colorimetric assay to screen for the ability of microorganisms to degrade hydrocarbons. DCPIP is a redox indicator that changes color from blue (oxidized) to colorless (reduced) as it accepts electrons from the microbial electron transport chain during hydrocarbon oxidation.[9]

Protocol Details:

  • Prepare a mineral salts medium containing the hydrocarbon of interest as the sole carbon source.

  • Add DCPIP to the medium to a final concentration of, for example, 100 µg/mL.

  • Inoculate the medium with the microbial isolate to be tested.

  • Incubate the cultures under appropriate conditions.

  • Observe for a color change from blue to colorless, which indicates hydrocarbon degradation. A no-inoculum control should remain blue.

Ecotoxicity of Long-Chain Alkanes

Due to their low water solubility and bioavailability, long-chain alkanes generally exhibit low acute toxicity to aquatic organisms. However, their persistence and potential to bioaccumulate in organisms are of environmental concern. The combustion of fossil fuels containing alkanes also contributes to air pollution and climate change.[10] The degradation products, such as long-chain alcohols and fatty acids, are generally considered to be readily biodegradable and have lower toxicity than the parent compounds.[11][12][13]

Conclusion

The biodegradation of long-chain alkanes like this compound is a complex process mediated by a diverse array of microorganisms. While these compounds are persistent, microbial degradation, particularly through aerobic terminal oxidation and anaerobic fumarate addition pathways, plays a critical role in their environmental removal. Understanding the key enzymes, influencing factors, and effective analytical methods is essential for developing and monitoring bioremediation strategies for hydrocarbon-contaminated environments. Further research into the microbial communities and enzymatic machinery involved in the degradation of these recalcitrant compounds will continue to advance our ability to mitigate their environmental impact.

References

Methodological & Application

Synthesis of High-Purity n-Hexacosane for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of high-purity n-Hexacosane (C₂₆H₅₄). These guidelines are intended for researchers in materials science, analytical chemistry, and pharmaceutical development who require a well-characterized, high-purity long-chain alkane for their studies.

Application Notes

High-purity n-Hexacosane is a long-chain saturated hydrocarbon with significant potential in various research and development sectors. Its well-defined physical properties, particularly its melting point and hydrophobicity, make it a valuable tool in several applications.

Phase Change Materials (PCMs) in Biomedical Devices

n-Hexacosane's sharp solid-liquid phase transition at a physiologically relevant temperature makes it an excellent candidate as a phase change material.[1] PCMs are utilized in medical devices for thermal regulation and protection. Applications include:

  • Temperature-Controlled Transport and Storage: Maintaining the viability of biological samples, such as cells, tissues, and pharmaceuticals, during transport and storage by providing a stable thermal environment.

  • Therapeutic Hypothermia/Hyperthermia: In medical treatments that require precise temperature control, n-Hexacosane can be incorporated into devices to maintain a specific therapeutic temperature range.

  • Thermal Protection of Sensitive Electronics: Encapsulating electronic components in medical devices to protect them from temperature fluctuations.[2]

The high latent heat of fusion of n-Hexacosane allows for the absorption and release of significant amounts of thermal energy at a nearly constant temperature, providing passive and reliable thermal management.[1]

Excipients in Pharmaceutical Formulations

Long-chain alkanes are explored as excipients in drug delivery systems due to their biocompatibility and ability to modify the release profile of active pharmaceutical ingredients (APIs). While semifluorinated alkanes are more extensively studied, n-Hexacosane can serve as a model compound or a component in:

  • Controlled-Release Formulations: The hydrophobic nature of n-Hexacosane can be utilized to create matrices that retard the dissolution of water-soluble drugs, leading to a sustained-release profile.

  • Topical and Transdermal Delivery: As a component in ointments and creams, it can act as a stiffening agent and may influence the penetration of APIs into the skin.

  • Solubility Enhancement Studies: Investigating the solubilization of lipophilic drugs in non-polar environments. Semifluorinated alkanes, a related class of compounds, are actively being investigated as novel drug carriers.[3][4]

Reference Standard in Analytical Chemistry

High-purity n-Hexacosane is an essential reference standard for various analytical techniques, particularly in the field of lipidomics and petrochemical analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used as a retention time and mass spectral library standard for the identification and quantification of long-chain alkanes in complex biological and environmental samples.[5][6]

  • Lipidomics Research: Serves as an internal standard or part of a standard mixture for the analysis of complex lipid profiles in biological samples, aiding in the identification of biomarkers for various diseases.[7][8][9]

Experimental Protocols

Synthesis of n-Hexacosane via Kolbe Electrolysis

The Kolbe electrolysis is a classic organic reaction for the synthesis of symmetrical alkanes via the decarboxylative dimerization of carboxylates.[10][11][12] For the synthesis of n-Hexacosane (C₂₆H₅₄), the electrolysis of tridecanoate, derived from tridecanoic acid (C₁₃H₂₆O₂), is a suitable method.

Reaction Scheme:

2 CH₃(CH₂)₁₁COOH → [Kolbe Electrolysis] → CH₃(CH₂)₂₄CH₃ + 2 CO₂ + H₂

Materials and Equipment:

  • Tridecanoic acid (≥98% purity)

  • Methanol (anhydrous)

  • Sodium methoxide solution (25 wt% in methanol)

  • Platinum foil electrodes (anode and cathode)

  • Electrolysis cell (beaker or specialized glass cell)

  • DC power supply

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware (beakers, flasks, graduated cylinders)

Protocol:

  • Preparation of the Electrolyte:

    • In a 500 mL beaker, dissolve 21.4 g (0.1 mol) of tridecanoic acid in 250 mL of anhydrous methanol.

    • While stirring, slowly add sodium methoxide solution until the pH of the solution is approximately 8. This neutralizes the carboxylic acid to form sodium tridecanoate in situ. A slight excess of the acid is preferable to a basic solution.

  • Electrolysis Setup:

    • Assemble the electrolysis cell with two platinum foil electrodes (e.g., 2 cm x 5 cm) positioned parallel to each other, approximately 1-2 cm apart.

    • Connect the electrodes to a DC power supply.

    • Place the cell in a water bath to maintain a constant temperature, ideally around 25-30 °C.

    • Fit a reflux condenser to the top of the cell to prevent loss of the methanol solvent due to heating during electrolysis.

  • Electrolysis:

    • Begin stirring the electrolyte solution.

    • Apply a constant current density of approximately 0.25 A/cm² to the anode. The total current will depend on the surface area of the anode.

    • Continue the electrolysis for the time required for the theoretical consumption of the starting material (approximately 4-6 hours). Gas evolution (CO₂ at the anode and H₂ at the cathode) should be observed.

  • Work-up:

    • After the electrolysis is complete, turn off the power supply and disassemble the cell.

    • The n-Hexacosane product will be sparingly soluble in the cold methanol and may precipitate.

    • Transfer the reaction mixture to a 1 L beaker and add 500 mL of distilled water. The n-Hexacosane will precipitate as a white solid.

    • Collect the crude product by vacuum filtration and wash the filter cake with copious amounts of water to remove any remaining salts and methanol.

    • Air-dry the crude n-Hexacosane.

Expected Yield: The Kolbe electrolysis typically provides moderate to good yields. A crude yield of 60-70% can be expected.

Purification of n-Hexacosane by Recrystallization

To achieve high purity, the crude n-Hexacosane should be purified by recrystallization.

Materials and Solvents:

  • Crude n-Hexacosane

  • Heptane (or Hexane)

  • Acetone

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

Protocol:

  • Solvent Selection: A solvent pair system of a good solvent (in which n-Hexacosane is soluble when hot) and a poor solvent (in which it is insoluble when cold) is effective. A mixture of heptane and acetone is a suitable choice.[13][14][15]

  • Dissolution:

    • Place the crude n-Hexacosane in an Erlenmeyer flask.

    • Add a minimal amount of hot heptane to dissolve the solid completely. Gentle heating on a hot plate may be required.

  • Crystallization:

    • Once dissolved, remove the flask from the heat.

    • Slowly add acetone (the anti-solvent) dropwise while gently swirling the flask until the solution becomes slightly turbid.

    • Heat the solution again until it becomes clear.

    • Allow the flask to cool slowly to room temperature. Crystals of n-Hexacosane will begin to form.

    • For maximum crystal recovery, place the flask in an ice bath for 30 minutes.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold acetone to remove any residual soluble impurities.

    • Dry the purified n-Hexacosane in a vacuum oven at a temperature below its melting point (e.g., 40 °C) until a constant weight is achieved.

Purity Assessment by GC-MS

The purity of the synthesized n-Hexacosane should be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).[5][16][17]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for high-temperature analysis (e.g., DB-5ms or equivalent).

  • Mass Spectrometer: Capable of electron ionization (EI).

  • Injector Temperature: 300 °C

  • Oven Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 320 °C.

    • Hold at 320 °C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Scan range m/z 50-500.

Sample Preparation:

  • Prepare a dilute solution of the purified n-Hexacosane (approximately 1 mg/mL) in a high-purity solvent such as hexane or chloroform.

Data Analysis:

  • The purity is determined by the relative peak area of n-Hexacosane in the total ion chromatogram (TIC). A purity of ≥99% is desirable for most research applications.

  • The mass spectrum should be compared with a reference spectrum to confirm the identity of the compound. The characteristic fragmentation pattern of long-chain alkanes should be observed.

Data Presentation

ParameterValue
Synthesis Method Kolbe Electrolysis
Starting Material Tridecanoic Acid
Theoretical Yield Based on 0.1 mol starting material
Typical Crude Yield 60 - 70 %
Purification Method Recrystallization
Recrystallization Solvents Heptane/Acetone
Final Purity (by GC-MS) ≥ 99%
Melting Point (literature) 56-58 °C

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Tridecanoic Acid neutralization Neutralization (Sodium Methoxide) start->neutralization electrolysis Kolbe Electrolysis (Pt electrodes, Methanol) neutralization->electrolysis precipitation Precipitation (Addition of Water) electrolysis->precipitation filtration1 Vacuum Filtration precipitation->filtration1 crude Crude n-Hexacosane filtration1->crude recrystallization Recrystallization (Heptane/Acetone) crude->recrystallization filtration2 Vacuum Filtration recrystallization->filtration2 drying Vacuum Drying filtration2->drying pure High-Purity n-Hexacosane drying->pure gcms Purity Analysis (GC-MS) pure->gcms final_product Final Product (≥99%) gcms->final_product

Caption: Workflow for the synthesis and purification of high-purity n-Hexacosane.

Kolbe_Electrolysis_Mechanism cluster_anode At the Anode (Oxidation) cluster_cathode At the Cathode (Reduction) carboxylate 2 R-COO⁻ (Tridecanoate Ion) radical_formation Loss of 2e⁻ carboxylate->radical_formation carboxyl_radical 2 R-COO• (Carboxyl Radical) radical_formation->carboxyl_radical -2e⁻ decarboxylation Decarboxylation (-2 CO₂) carboxyl_radical->decarboxylation alkyl_radical 2 R• (Dodecyl Radical) decarboxylation->alkyl_radical -2 CO₂ dimerization Dimerization alkyl_radical->dimerization product R-R (n-Hexacosane) dimerization->product water 2 H₂O reduction Gain of 2e⁻ water->reduction hydrogen H₂ (gas) + 2 OH⁻ reduction->hydrogen +2e⁻

References

Gas chromatography-mass spectrometry (GC-MS) protocol for Hexacosane analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hexacosane (n-C26H54) is a long-chain saturated hydrocarbon found in various natural sources, including plant waxes and insect cuticles. Its analysis is crucial in fields such as environmental science, geochemistry, and food chemistry. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the identification and quantification of this compound due to its high sensitivity and specificity. This document provides a detailed protocol for the analysis of this compound using GC-MS, intended for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The following table summarizes the key quantitative data for the GC-MS analysis of this compound. These values are representative and may vary depending on the specific instrumentation and analytical conditions.

ParameterValueNotes
Molecular FormulaC26H54
Molecular Weight366.7 g/mol
Boiling Point412.2 °C
GC-MS Parameters
Typical Retention TimeVariableHighly dependent on column, temperature program, and carrier gas flow rate. Retention indices are often used for more consistent identification.
Key Mass Fragments (m/z)57, 43, 71, 85These are characteristic fragment ions for straight-chain alkanes resulting from electron ionization.[1]
Method Validation
Limit of Detection (LOD)0.44 - 9.66 µg/kgMethod-dependent, based on sample matrix.[2]
Limit of Quantification (LOQ)0.94 - 20.8 µg/kgMethod-dependent, based on sample matrix.[2] An instrumental LOQ as low as 0.008 µg/mL has been reported for n-C26.[2]
Linearity (R²)> 0.99Typically observed over a relevant concentration range.[3]
Accuracy (% Recovery)95 - 105%Representative values for long-chain ester analysis, achievable with appropriate internal standards.[3]
Precision (RSD%)< 5%Representative values for long-chain ester analysis.[3]

Experimental Protocol

This protocol outlines a general procedure for the analysis of this compound by GC-MS. It is recommended to optimize the parameters for your specific instrument and application.

1. Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.

  • Solvent Selection: this compound is soluble in non-polar organic solvents. Hexane, heptane, and chloroform are suitable choices.[4]

  • Extraction: For solid samples, a suitable extraction technique such as Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasound-assisted extraction (UAE) should be employed.

  • Cleanup: Depending on the complexity of the sample matrix, a cleanup step may be necessary to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with a non-polar sorbent like C18.

  • Final Concentration: The final sample concentration should be adjusted to fall within the linear range of the instrument. A typical starting concentration is 1-10 µg/mL. The sample should be free of particulate matter; centrifugation or filtration may be necessary.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: An Agilent 6890N Gas Chromatograph or equivalent.[4]

  • Mass Spectrometer: An Agilent 5975B Quadrupole Mass Spectrometer or equivalent.[4]

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of long-chain alkanes.[2][4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.[4]

  • Injector:

    • Mode: Splitless injection is preferred for trace analysis to maximize the transfer of the analyte to the column.

    • Temperature: 280 - 300 °C to ensure complete vaporization of this compound.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 70 °C, hold for 1 minute.

    • Ramp 1: Increase to 240 °C at a rate of 15-25 °C/min.

    • Ramp 2: Increase to 320 °C at a rate of 5-10 °C/min and hold for 10-15 minutes to ensure elution of all long-chain compounds.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[4]

    • Ion Source Temperature: 230 °C.[3][4]

    • Quadrupole Temperature: 150 °C.[4]

    • Transfer Line Temperature: 280 - 300 °C.[4]

    • Scan Range: m/z 40-500.

    • Acquisition Mode: Full scan for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) of the characteristic ions (m/z 57, 43, 71, 85) can be used to enhance sensitivity and selectivity.

3. Calibration and Quantification

  • Calibration Standards: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane) covering the expected concentration range of the samples.

  • Internal Standard: The use of an internal standard (e.g., a deuterated alkane such as n-tetracosane-d50) is highly recommended to correct for variations in sample injection and instrument response. The internal standard should be added to all standards and samples at a constant concentration.[2]

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. A linear regression analysis should be performed, and a correlation coefficient (R²) of >0.99 is desirable.

4. Quality Control

  • Blanks: Analyze a solvent blank with each batch of samples to check for contamination.

  • Replicates: Analyze replicate samples to assess the precision of the method.

  • Quality Control Samples: Analyze a quality control sample of a known concentration with each batch to verify the accuracy of the calibration.

Experimental Workflow

GCMS_Workflow Sample Sample Collection (e.g., plant tissue, soil) Extraction Extraction (e.g., Soxhlet, PLE) Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup InternalStandard Addition of Internal Standard Cleanup->InternalStandard GCMS GC-MS Analysis InternalStandard->GCMS DataAcquisition Data Acquisition (Full Scan / SIM) GCMS->DataAcquisition QC Quality Control (Blanks, Replicates) GCMS->QC PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification (Calibration Curve) PeakIntegration->Quantification Report Data Reporting Quantification->Report QC->Report

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

References

Application Note: Quantification of Hexacosane in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexacosane (C26H54) is a long-chain saturated hydrocarbon found in the epicuticular wax of many plants. This waxy layer serves as a protective barrier against environmental stressors.[1] The quantification of this compound and other n-alkanes in plant extracts is crucial for various research and development applications, including phytochemical analysis, drug discovery, and quality control of herbal products. Due to its non-polar nature and lack of a significant chromophore, traditional UV detection in HPLC is not suitable for this compound. This application note details a robust and validated method using High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) for the accurate quantification of this compound in plant extracts.

Principle of HPLC-ELSD

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[2] For non-volatile and semi-volatile compounds that lack UV absorbance, such as this compound, an Evaporative Light Scattering Detector (ELSD) is an ideal choice.[3][4] The ELSD works in three stages:

  • Nebulization: The column eluent is mixed with an inert gas (typically nitrogen) to form a fine aerosol.

  • Evaporation: The aerosol passes through a heated drift tube where the mobile phase is evaporated, leaving behind fine particles of the non-volatile analyte.

  • Detection: The analyte particles pass through a light beam, and the scattered light is detected by a photodiode. The intensity of the scattered light is proportional to the mass of the analyte.[5]

Experimental Protocols

Sample Preparation: Extraction of Epicuticular Wax

The following protocols describe methods for extracting epicuticular waxes, rich in this compound, from plant leaves. The choice of method may depend on the plant species and the desired extraction efficiency.

1.1. Materials and Reagents

  • Fresh or air-dried plant leaves

  • n-Hexane (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Chloroform (HPLC grade)[6]

  • Soxhlet apparatus[1]

  • Ultrasonic bath[1]

  • Rotary evaporator[1]

  • Whatman No. 1 filter paper[1]

  • Glassware (beakers, flasks)

1.2. Protocol 1: Solvent Immersion (Dipping/Rinsing) [1]

This is a rapid method for the preferential extraction of surface epicuticular waxes.

  • Gently clean fresh leaves with distilled water to remove debris and pat them dry.

  • Immerse a known weight of the leaves in n-hexane or dichloromethane for 30-60 seconds with gentle agitation.

  • Remove the leaves and filter the solvent extract through Whatman No. 1 filter paper.

  • Evaporate the solvent using a rotary evaporator to obtain the crude wax extract.

  • Redissolve the crude wax extract in a known volume of n-hexane or dichloromethane for HPLC analysis.

1.3. Protocol 2: Soxhlet Extraction [1][7]

This method provides a more exhaustive extraction.

  • Air-dry the plant leaves at a low temperature (e.g., 40-60°C) to a constant weight.

  • Grind the dried leaves into a coarse powder.

  • Place a known weight of the powdered leaves into a cellulose thimble and place it in the Soxhlet extractor.

  • Add n-hexane to the round-bottom flask.

  • Heat the solvent to initiate continuous extraction. Continue the process for several hours until the solvent in the siphon tube is clear.

  • After extraction, evaporate the solvent using a rotary evaporator to yield the crude wax extract.

  • Redissolve the extract in a known volume of n-hexane for HPLC analysis.

1.4. Protocol 3: Ultrasound-Assisted Solvent Extraction (USE) [1]

This method enhances extraction efficiency using sonication.

  • Place a known weight of prepared leaf material (fresh or dried and powdered) into a flask.

  • Add a measured volume of n-hexane or dichloromethane.

  • Place the flask in an ultrasonic bath and sonicate for 15-60 minutes.

  • Filter the extract through Whatman No. 1 filter paper.

  • Evaporate the solvent using a rotary evaporator.

  • Redissolve the obtained crude wax in a known volume of n-hexane for analysis.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing Plant Material Plant Material Cleaning & Drying Cleaning & Drying Plant Material->Cleaning & Drying Size Reduction Size Reduction Cleaning & Drying->Size Reduction Solvent Immersion Solvent Immersion Size Reduction->Solvent Immersion Soxhlet Extraction Soxhlet Extraction Size Reduction->Soxhlet Extraction Ultrasound-Assisted Extraction Ultrasound-Assisted Extraction Size Reduction->Ultrasound-Assisted Extraction Filtration Filtration Solvent Immersion->Filtration Soxhlet Extraction->Filtration Ultrasound-Assisted Extraction->Filtration Solvent Evaporation Solvent Evaporation Filtration->Solvent Evaporation Crude Wax Extract Crude Wax Extract Solvent Evaporation->Crude Wax Extract Reconstitution Reconstitution Crude Wax Extract->Reconstitution Sample for HPLC Sample for HPLC Reconstitution->Sample for HPLC

Figure 1: Experimental workflow for the extraction of this compound from plant material.

HPLC-ELSD Analysis

The following HPLC-ELSD method is adapted from a validated procedure for the analysis of long-chain fatty alcohols, which are structurally similar to this compound.[4][5][8]

2.1. Instrumentation and Conditions

  • HPLC System: A system with a binary pump, autosampler, and column oven.

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • HPLC Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 100% Acetonitrile or a gradient with Methanol and Dichloromethane can be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 20 µL.

  • ELSD Nebulizer Temperature: 30°C.

  • ELSD Evaporator Temperature: 50°C.

  • Gas Flow (Nitrogen): 1.5 L/min.

2.2. Standard Preparation

  • Prepare a stock solution of this compound standard in n-hexane or dichloromethane at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mg/mL).

2.3. Quantification

  • Inject the prepared standards and plant extract samples into the HPLC system.

  • Record the peak areas from the chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards. The ELSD response is often non-linear and may require a logarithmic transformation for linearization.[8]

  • Determine the concentration of this compound in the plant extracts by interpolating their peak areas on the calibration curve.

Data Presentation

The following tables summarize the expected HPLC-ELSD method validation parameters and typical concentrations of n-alkanes found in plant epicuticular wax.

Table 1: HPLC-ELSD Method Validation Parameters (Adapted from a similar long-chain molecule analysis) [4][5][8]

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.2 mg/L
Limit of Quantification (LOQ)0.6 mg/L
Intra-day Precision (%RSD)< 11.2%
Inter-day Precision (%RSD)< 10.2%
Accuracy (% Recovery)90 - 110%

Table 2: Typical n-Alkane Composition in Plant Epicuticular Wax [9][10]

n-AlkaneCarbon ChainTypical Abundance (% of total alkanes)
PentacosaneC25Minor
This compound C26 Variable
HeptacosaneC27Major
OctacosaneC28Minor
NonacosaneC29Major
TriacontaneC30Minor
HentriacontaneC31Major

Note: The relative abundance of individual n-alkanes, including this compound, can vary significantly depending on the plant species, age, and environmental conditions.

Signaling Pathways and Logical Relationships

The analytical process follows a logical sequence from sample preparation to data analysis. The relationship between the different stages is crucial for obtaining accurate and reproducible results.

G cluster_input Input cluster_process Analytical Process cluster_output Output & Interpretation Plant_Material Plant Material Extraction Extraction of Waxes Plant_Material->Extraction HPLC_Separation HPLC Separation (C18 Column) Extraction->HPLC_Separation ELSD_Detection ELSD Detection HPLC_Separation->ELSD_Detection Data_Acquisition Data Acquisition (Chromatogram) ELSD_Detection->Data_Acquisition Quantification Quantification of this compound Data_Acquisition->Quantification Calibration_Curve Calibration Curve (this compound Standard) Calibration_Curve->Quantification Final_Result Final Result (Concentration in Extract) Quantification->Final_Result

Figure 2: Logical relationship of the analytical workflow for this compound quantification.

Conclusion

The described HPLC-ELSD method provides a reliable and sensitive approach for the quantification of this compound in plant extracts. Proper sample preparation is critical to ensure efficient extraction of the epicuticular waxes. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of non-polar compounds from plant matrices. The method can be adapted and validated for the quantification of other long-chain alkanes and lipophilic compounds in various plant species.

References

Application Notes and Protocols for the Use of Hexacosane as an Internal Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative chromatographic analysis, precision and accuracy are paramount. The use of an internal standard (IS) is a widely accepted technique to correct for variations in sample preparation, injection volume, and instrument response.[1][2] An ideal internal standard should be a compound that is chemically similar to the analyte(s) of interest, is not naturally present in the sample matrix, and elutes at a retention time that does not interfere with other components.[1][3]

Hexacosane (n-C26H54), a saturated long-chain alkane, possesses several properties that make it a suitable internal standard for the analysis of various organic compounds, particularly non-polar to moderately polar analytes, by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] Its high molecular weight (366.71 g/mol ), high boiling point, and chemical inertness ensure that it is stable throughout sample preparation and chromatographic analysis.[6][7]

These application notes provide a comprehensive guide to utilizing this compound as an internal standard, complete with detailed protocols and data presentation for accurate and reproducible quantitative analysis.

Key Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use as an internal standard.

PropertyValueReference
Molecular Formula C26H54[6]
Molecular Weight 366.71 g/mol [7]
Melting Point 55-58 °C[7]
Boiling Point 412.2 °C (at 760 mmHg)[5]
Solubility Soluble in organic solvents like hexane, chloroform, and benzene. Practically insoluble in water.[5]
Chemical Inertness As a saturated alkane, it is generally unreactive under typical analytical conditions.[5]

Applications of this compound as an Internal Standard

This compound is particularly well-suited as an internal standard in the following applications:

  • Analysis of Plant Epicuticular Waxes: Quantification of long-chain alkanes, fatty acids, alcohols, and other wax components.[8][9]

  • Environmental Analysis: Determination of hydrocarbons in soil and water samples, such as in oil spill analysis.[4]

  • Lipidomics: Quantification of neutral lipids and fatty acids, although deuterated standards are often preferred for higher accuracy.[10][11][12]

  • Drug Analysis: In the quantification of various drug substances and their metabolites where a non-polar internal standard is appropriate.[13]

Experimental Protocols

Below are detailed protocols for the preparation of a this compound internal standard stock solution and its application in a general GC-MS workflow.

Preparation of this compound Internal Standard Stock Solution

Materials:

  • This compound (≥99% purity)

  • High-purity hexane or other suitable organic solvent (e.g., chloroform/methanol 9:1 v/v)[13]

  • Volumetric flasks (Class A)

  • Analytical balance

Protocol:

  • Accurately weigh approximately 10 mg of this compound using an analytical balance.

  • Quantitatively transfer the weighed this compound to a 100 mL volumetric flask.

  • Dissolve the this compound in a small amount of the chosen solvent.

  • Once dissolved, bring the flask to volume with the solvent.

  • Stopper the flask and mix thoroughly by inversion. This creates a stock solution of 100 µg/mL.

  • Store the stock solution in a tightly sealed amber glass vial at 4°C.

General Protocol for Sample Preparation and GC-MS Analysis

This protocol provides a general workflow. Specific parameters should be optimized based on the analyte(s) and sample matrix.

1. Sample Preparation:

  • Accurately weigh or measure the sample into a suitable vial.

  • Spike the sample with a known volume of the this compound internal standard stock solution. The final concentration of the internal standard should be similar to the expected concentration of the analyte(s) of interest.[1] For example, for a 1 mL sample, adding 10 µL of a 100 µg/mL this compound stock solution will result in a final IS concentration of 1 µg/mL.

  • Perform the necessary sample extraction and cleanup procedures (e.g., liquid-liquid extraction, solid-phase extraction).

  • Concentrate or dilute the final extract as needed to bring the analyte concentrations within the linear range of the instrument.

  • Transfer an aliquot of the final extract to a GC vial for analysis.

2. GC-MS Instrumentation and Conditions:

The following table provides typical GC-MS parameters for the analysis of non-polar to moderately polar compounds using this compound as an internal standard.

ParameterTypical Value
Gas Chromatograph Agilent 7890 GC or equivalent
Mass Spectrometer Agilent 5977 MS or equivalent
Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column[4][13]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[4]
Inlet Temperature 280 °C
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)
Injection Volume 1 µL
Oven Temperature Program Initial temperature: 60°C, hold for 2 minRamp 1: 10°C/min to 200°CRamp 2: 5°C/min to 320°C, hold for 10 min[4][13]
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 50-600
Quantification Ion (this compound) m/z 57 (base peak), 71, 85

Data Analysis and Quantification

The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard.[14]

Calculation:

The relative response factor (RRF) is first determined from the analysis of calibration standards:

RRF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

The concentration of the analyte in the sample is then calculated using the following equation:

Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RRF)

Data Presentation

The following table summarizes typical quantitative data obtained when using a long-chain alkane as an internal standard for the analysis of various compounds.

Analyte ClassInternal StandardIS ConcentrationSample MatrixRecovery (%)RSD (%)Reference
Cuticular HydrocarbonsDocosane (C22)10 ng/µLInsect CuticleN/A<15[15]
Epicuticular WaxesTetracosane (C24)10 µg/mLCotton Leaves85-110<10[6]
Cocainen-Tetracosane (C24)0.4 mg/mLSeized Drug Samples98-102<5[13]
n-Alkanes (C10-C35)Deuterated Alkanes1 µg/mLEnvironmental Samples90-110<5[4]

Visualizations

Logical Relationship of Internal Standard Calibration

internal_standard_logic cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Analyte_Standards Analyte Standards (Known Concentrations) Spiked_Standards Spiked Calibration Standards Analyte_Standards->Spiked_Standards Sample Unknown Sample Spiked_Sample Spiked Sample Sample->Spiked_Sample IS_Stock Internal Standard (Constant Concentration) IS_Stock->Spiked_Standards IS_Stock->Spiked_Sample GC_MS GC-MS Analysis Spiked_Standards->GC_MS Spiked_Sample->GC_MS Calibration_Curve Generate Calibration Curve (Area Ratio vs. Conc. Ratio) GC_MS->Calibration_Curve Quantification Quantify Analyte in Sample GC_MS->Quantification Calibration_Curve->Quantification

Caption: Logic of internal standard calibration.

Experimental Workflow for GC-MS Analysis with an Internal Standard

experimental_workflow start Start prep_is Prepare Internal Standard (this compound) Stock Solution start->prep_is spike_is Spike Sample with Internal Standard prep_is->spike_is sample_prep Sample Preparation (Extraction, Cleanup) sample_prep->spike_is gcms_analysis GC-MS Analysis spike_is->gcms_analysis data_processing Data Processing (Peak Integration) gcms_analysis->data_processing quantification Quantification (Using Calibration Curve) data_processing->quantification end End quantification->end

Caption: GC-MS workflow with an internal standard.

References

Application of Hexacosane as a phase-change material for thermal energy storage

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Hexacosane as a Phase-Change Material

For: Researchers, Scientists, and Drug Development Professionals

Application Notes

This compound (C₂₆H₅₄) is a long-chain n-alkane that has garnered significant interest as an organic phase-change material (PCM) for thermal energy storage (TES) applications. Its primary appeal stems from a suitable phase transition temperature for low-to-medium temperature applications, high latent heat of fusion, chemical stability, and non-corrosive nature.[1] This makes it a viable candidate for passive temperature regulation in buildings, thermal management of electronics, and solar energy storage systems.[1][2]

1.1 Principle of Operation

As a PCM, this compound stores and releases thermal energy at a nearly constant temperature, corresponding to its solid-liquid phase transition. During heating, as the ambient temperature reaches its melting point, this compound absorbs a substantial amount of heat (latent heat of fusion) to transform from a solid to a liquid. This absorbed energy is stored within the material. Conversely, when the ambient temperature drops, the this compound solidifies, releasing the stored latent heat and thereby providing a warming effect.

1.2 Advantages of this compound as a PCM

  • High Latent Heat Storage: It can store a significant amount of thermal energy per unit mass.[3]

  • Congruent Phase Transition: It melts and freezes congruently, meaning it does so at a consistent temperature without phase segregation, ensuring reliable performance over many cycles.[1]

  • Chemical Stability: As a paraffin, it is chemically inert and stable, resisting degradation after numerous charge-discharge cycles.[1][4]

  • Non-Corrosive: It is compatible with most common containment materials, simplifying the design and enhancing the longevity of TES systems.[1]

1.3 Limitations and Mitigation Strategies

  • Low Thermal Conductivity: A primary drawback of this compound, like most organic PCMs, is its inherently low thermal conductivity (typically around 0.26 W/m·K).[5][6] This impedes the rate of heat transfer, slowing down the charging and discharging processes.

    • Mitigation: This limitation can be effectively addressed by creating composite materials. Incorporating materials with high thermal conductivity, such as graphene, graphite, or metal foams, can significantly enhance the overall thermal conductivity of the PCM system.[5][6][7] For instance, a composite of n-hexacosane with graphene nanosheets has shown a dramatic increase in thermal conductivity.[5][6]

  • Leakage in Liquid Phase: In its molten state, containment is necessary to prevent leakage.

    • Mitigation: Microencapsulation, where the this compound is enclosed within a stable polymer shell, is a common and effective strategy to prevent leakage and provide a larger surface area for heat transfer.[8][9]

Thermophysical Properties of this compound

The following tables summarize the key quantitative data for this compound.

Table 1: Phase-Change and Thermal Properties of n-Hexacosane

PropertyValueUnitSource(s)
Melting Point55 - 58°C[10][11]
~57°C[12]
56 - 60°C[3]
Latent Heat of Fusion (Enthalpy)180.5 - 184.4kJ/kg[13]
154.61J/g[5]
Solidification Latent Heat147.58J/g[5]
Thermal Conductivity (Solid)~0.26W/m·K[5][6]
Boiling Point420°C[10]
Density (Solid)0.757g/mL[12]

Table 2: Other Physical and Chemical Properties of n-Hexacosane

PropertyValueUnitSource(s)
Molecular FormulaC₂₆H₅₄-[10][13]
Molecular Weight366.71 g/mol [10][14]
Purity≥99%[15]
Solubility in WaterSlightly soluble-[10][15]
AppearanceWhite Solid / Colorless Crystals-[4][15]

Experimental Protocols

Detailed methodologies for the characterization of this compound as a PCM are provided below.

3.1 Protocol 1: Thermal Properties Characterization by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature, solidification temperature, and latent heat of fusion of this compound. DSC is a fundamental technique for characterizing the thermal properties of PCMs.[16][17][18]

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Crimper for sealing pans

  • Microbalance (accurate to ±0.01 mg)

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., Indium) according to the manufacturer's instructions.[17]

  • Sample Preparation: a. Weigh an empty aluminum pan and lid. b. Place a small, representative sample of this compound (typically 5-10 mg) into the pan. c. Record the precise mass of the sample. d. Hermetically seal the pan using the crimper. This prevents any loss of mass during heating.

  • Reference Pan: Prepare an empty, sealed aluminum pan to be used as a reference.

  • DSC Measurement: a. Place the sample pan and the reference pan into the DSC cell. b. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to provide an inert atmosphere. c. Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C). d. Heat the sample at a constant, controlled rate (e.g., 5-10 K/min) to a temperature well above the melting point (e.g., 80°C).[19] e. Hold the sample at this temperature for a few minutes to ensure complete melting. f. Cool the sample at the same controlled rate back to the initial temperature (25°C).

  • Data Analysis: a. Melting Temperature: Determine the onset and peak temperatures of the endothermic peak from the heating curve. The peak temperature is often reported as the melting point. b. Solidification Temperature: Determine the onset and peak temperatures of the exothermic peak from the cooling curve. c. Latent Heat of Fusion: Integrate the area of the melting (endothermic) peak. The DSC software will calculate the enthalpy change (in J/g), which corresponds to the latent heat of fusion. Similarly, integrating the solidification (exothermic) peak provides the latent heat of solidification.

3.2 Protocol 2: Thermal Conductivity Measurement

Objective: To measure the thermal conductivity of this compound in both its solid and liquid phases. This property is critical for modeling the heat transfer performance of the TES system.

Apparatus:

  • Thermal conductivity analyzer (e.g., Transient Plane Source (TPS), Transient Hot Wire, or a steady-state apparatus like a Guarded Hot Plate).[16][20]

  • Temperature-controlled sample holder or chamber.

  • This compound sample.

Procedure (using Transient Plane Source method as an example):

  • Sample Preparation: a. Solid Phase: Prepare two identical, flat, and smooth-surfaced discs of solid this compound. The thickness should be sufficient to ensure one-dimensional heat flow during the measurement. b. Liquid Phase: Use a specialized sample holder for liquids that can contain the molten this compound and position the TPS sensor correctly.

  • Measurement Setup: a. Place the TPS sensor between the two solid sample discs or immerse it in the liquid sample within the holder. Ensure good thermal contact. b. Place the assembly in a temperature-controlled chamber.

  • Solid Phase Measurement: a. Set the chamber temperature to a point well below the melting temperature of this compound (e.g., 30°C). b. Allow the sample to reach thermal equilibrium. c. Perform the measurement according to the instrument's operating software. The instrument applies a short power pulse to the sensor and records the temperature increase over time to calculate thermal conductivity.

  • Liquid Phase Measurement: a. Increase the chamber temperature to a point well above the melting temperature (e.g., 70°C). b. Ensure the this compound is fully molten and has reached thermal equilibrium. c. Perform the measurement as described for the solid phase.

  • Data Analysis: a. The instrument software will analyze the temperature transient curve to determine the thermal conductivity (W/m·K) and thermal diffusivity. b. Repeat measurements at various temperatures to understand the temperature dependency of the thermal conductivity.

Visualizations

Diagram 1: Experimental Workflow for this compound PCM Characterization

G cluster_prep 1. Sample Preparation cluster_analysis 2. Thermal Analysis cluster_data 3. Data Acquisition & Analysis cluster_eval 4. Performance Evaluation Prep Prepare this compound Sample (5-10 mg for DSC, discs for TC) DSC Differential Scanning Calorimetry (DSC) Prep->DSC TC Thermal Conductivity Analysis (e.g., TPS) Prep->TC DSC_Data Determine: - Melting/Freezing Temps - Latent Heat DSC->DSC_Data TC_Data Determine: - Thermal Conductivity (Solid & Liquid) TC->TC_Data Eval Evaluate Suitability for Thermal Energy Storage Application DSC_Data->Eval TC_Data->Eval

Caption: Workflow for the thermal characterization of this compound as a PCM.

Diagram 2: Properties and Application Logic for this compound PCM

G This compound This compound (PCM) Advantage_Group Key Advantages This compound->Advantage_Group Limitation_Group Key Limitation This compound->Limitation_Group High_LH High Latent Heat (Good Storage Capacity) Advantage_Group->High_LH Stable_MP Stable Melting Point (~57°C) Advantage_Group->Stable_MP Application Application: Thermal Energy Storage (TES) High_LH->Application Enables Use Stable_MP->Application Enables Use Low_TC Low Thermal Conductivity (Slow Heat Transfer) Limitation_Group->Low_TC Enhancement Mitigation Strategy: Create Composite Material Low_TC->Enhancement Requires Enhancement->Application Improves Performance

Caption: Logical relationship of this compound's properties for TES applications.

References

Application Notes and Protocols: Formulation of Hexacosane-Based Lubricants and Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and evaluation of lubricants and coatings based on Hexacosane (n-C26H54), a long-chain saturated hydrocarbon. The information presented is intended for research and development purposes.

Introduction to this compound in Material Science

This compound is a linear n-alkane with the chemical formula C26H54.[1] At room temperature, it exists as a colorless, waxy solid with a melting point in the range of 55-58°C.[2] Its long-chain structure and paraffinic nature make it a candidate for various applications in lubricants and coatings, where it can potentially enhance lubricity, water repellency, and thermal resistance.[3] The linear and unbranched structure of this compound allows for predictable intermolecular forces, making it an excellent model compound for studying the behavior of long alkyl chains in various formulations.[3]

This compound-Based Lubricant Formulations

This compound can be incorporated into lubricant formulations as a friction modifier, a component of a grease thickener, or as a solid lubricant in certain applications. Its waxy nature at ambient temperatures can contribute to the formation of a protective boundary film on interacting surfaces, reducing friction and wear.[4]

Application as a Friction Modifier in Liquid Lubricants

When blended with a base oil, this compound can act as a boundary lubrication additive. The long hydrocarbon chains provide solubility in the oil, while the potential for adsorption onto metal surfaces can create a low-shear film that prevents direct metal-to-metal contact, particularly under low-speed and high-load conditions.

Illustrative Performance Data:

The following table presents illustrative quantitative data for a Group III base oil blended with varying concentrations of this compound. This data is based on general trends observed for long-chain n-alkanes as lubricant additives and is intended for comparative purposes.

PropertyTest MethodBase Oil (Group III)Base Oil + 1% this compoundBase Oil + 3% this compound
Kinematic Viscosity @ 40°C (cSt)ASTM D44546.047.248.5
Kinematic Viscosity @ 100°C (cSt)ASTM D4456.87.07.2
Viscosity IndexASTM D2270125128130
Four-Ball Wear Scar Diameter (mm)ASTM D41720.550.480.42
Coefficient of FrictionASTM G990.120.100.09
Formulation of this compound-Based Grease

This compound can be used in the formulation of lubricating greases, where it can be incorporated into the thickener matrix or as a solid additive. Its melting point contributes to the thermal stability and dropping point of the grease.

Illustrative Formulation and Properties:

ComponentFunctionWeight Percentage
Group II Base OilBase Lubricant80%
Lithium 12-HydroxystearateThickener12%
This compoundThickener Modifier / Solid Lubricant5%
Antioxidant/Corrosion InhibitorAdditive Package3%
PropertyTest MethodIllustrative Value
NLGI GradeASTM D2172
Dropping Point (°C)ASTM D566195
Four-Ball Wear Scar Diameter (mm)ASTM D22660.50

This compound-Based Coating Formulations

In coatings, this compound can be utilized to impart hydrophobicity (water repellency) and improve surface slip. As a paraffinic wax, it can migrate to the surface of the coating during curing, creating a low-energy surface that repels water and reduces the coefficient of friction.

Application as a Hydrophobic and Lubricious Coating

A simple solvent-based coating can be formulated by dissolving this compound in a suitable solvent and applying it to a substrate. Upon evaporation of the solvent, a thin film of this compound is formed.

Illustrative Performance Data:

The following table provides illustrative data for a thin this compound coating on a polished steel substrate.

PropertyTest MethodUncoated SteelSteel with this compound Coating
Contact Angle (Water)Goniometer75°105°
Coefficient of FrictionASTM G990.60.2
Adhesion (Cross-hatch)ASTM D3359N/A4B
Salt Spray Resistance (hours to first corrosion)ASTM B117< 124

Experimental Protocols

Protocol for Blending this compound into a Base Oil

Objective: To prepare a homogeneous blend of this compound in a lubricating base oil for performance testing.

Materials:

  • Base oil (e.g., Group III mineral oil)

  • This compound (99% purity)

  • Glass beaker

  • Magnetic stirrer with hot plate

  • Thermometer

  • Analytical balance

Procedure:

  • Weigh the desired amount of base oil into a clean, dry glass beaker.

  • Place the beaker on a magnetic stirrer with a hot plate and add a magnetic stir bar.

  • Begin stirring the base oil at a moderate speed (e.g., 300 rpm).

  • Gently heat the base oil to approximately 70-80°C to ensure the this compound will fully dissolve. Monitor the temperature with a thermometer.

  • Weigh the desired amount of this compound.

  • Slowly add the this compound powder to the vortex of the stirring base oil.

  • Continue stirring and maintaining the temperature until the this compound is fully dissolved and the solution is clear and homogenous. This may take 30-60 minutes.

  • Remove the beaker from the heat and allow it to cool to room temperature while continuing to stir to prevent premature crystallization.

  • Store the final blend in a sealed, labeled container.

G cluster_prep This compound-Oil Blend Preparation A Weigh Base Oil B Heat & Stir Base Oil (70-80°C) A->B D Add this compound to Oil B->D C Weigh this compound C->D E Stir until Dissolved D->E F Cool to Room Temperature E->F G Store Blend F->G

Workflow for this compound-Oil Blend Preparation
Protocol for Kinematic Viscosity Measurement (ASTM D445)

Objective: To determine the kinematic viscosity of the this compound-oil blend at 40°C and 100°C.[5]

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Cannon-Fenske)

  • Constant temperature baths set at 40°C ± 0.02°C and 100°C ± 0.02°C[5]

  • Timer accurate to 0.1 seconds

Procedure:

  • Select the appropriate viscometer for the expected viscosity range of the sample.

  • Charge the viscometer with the lubricant blend.

  • Place the viscometer in the 40°C constant temperature bath, ensuring it is vertically aligned.

  • Allow the sample to equilibrate for at least 30 minutes.[5]

  • Using a suction bulb, draw the oil up through the viscometer tube past the upper timing mark.

  • Release the suction and measure the time it takes for the leading edge of the oil meniscus to pass from the upper to the lower timing mark.

  • Repeat the measurement until at least three consecutive readings agree within the specified tolerance.

  • Calculate the average flow time and use the viscometer calibration constant to determine the kinematic viscosity at 40°C.

  • Repeat steps 3-8 using the 100°C constant temperature bath.

Protocol for Wear and Friction Testing (ASTM G99)

Objective: To evaluate the anti-wear and friction-reducing properties of the this compound-oil blend using a pin-on-disk tribometer.[4]

Apparatus:

  • Pin-on-disk tribometer

  • Steel pins and disks (e.g., AISI 52100)

  • Microscope for wear scar measurement

  • Ultrasonic bath and appropriate cleaning solvents

Procedure:

  • Clean the steel pins and disks thoroughly using a sequence of solvents (e.g., heptane, acetone, isopropanol) in an ultrasonic bath and dry them completely.

  • Mount a clean disk onto the rotating stage of the tribometer.

  • Secure a clean pin in the stationary holder.

  • Apply a small amount of the lubricant blend to the disk to ensure full lubrication of the contact area.

  • Bring the pin into contact with the disk and apply the desired normal load (e.g., 10 N).

  • Set the rotational speed (e.g., 100 rpm) and the test duration (e.g., 60 minutes).

  • Start the test and record the friction force data throughout the duration.

  • After the test, remove the pin and disk and clean them to remove excess lubricant.

  • Measure the wear scar diameter on the pin using a calibrated microscope.

  • Calculate the average coefficient of friction from the recorded friction force data.

G cluster_wear_test Pin-on-Disk Wear Test Workflow A Clean Pin & Disk B Mount Specimens A->B C Apply Lubricant B->C D Apply Load C->D E Run Test (Record Friction) D->E F Clean Specimens Post-Test E->F H Calculate Coefficient of Friction E->H G Measure Wear Scar F->G

Pin-on-Disk Wear Test Workflow
Protocol for Preparation of a this compound-Based Coating

Objective: To prepare a thin, hydrophobic coating of this compound on a metal substrate.

Materials:

  • This compound

  • Toluene (or other suitable solvent)

  • Metal substrate (e.g., polished steel coupon)

  • Beaker

  • Hot plate

  • Dip-coater or spin-coater (optional)

  • Oven

Procedure:

  • Prepare a 5% (w/v) solution of this compound in toluene by gently heating and stirring until the this compound is fully dissolved.

  • Thoroughly clean the metal substrate with appropriate solvents to remove any surface contaminants.

  • Apply the this compound solution to the substrate. This can be done by dipping the substrate into the solution, spin-coating, or casting.

  • Allow the solvent to evaporate at room temperature in a fume hood.

  • To ensure a uniform film, the coated substrate can be heated in an oven to just above the melting point of this compound (e.g., 65°C) for a few minutes, followed by slow cooling.

Protocol for Coating Adhesion Test (ASTM D3359 - Method B)

Objective: To assess the adhesion of the this compound coating to the metal substrate.[1][6]

Apparatus:

  • Cross-hatch cutter with 1 mm spacing

  • Permacel P-99 tape or equivalent

  • Soft brush

Procedure:

  • Place the coated substrate on a firm surface.

  • Using the cross-hatch cutter, make a series of parallel cuts through the coating to the substrate.

  • Make a second series of cuts at a 90-degree angle to the first, creating a grid pattern.

  • Gently brush the area to remove any loose flakes of coating.

  • Apply a piece of the specified adhesive tape over the grid and press it down firmly.

  • After 90 seconds, rapidly pull the tape off at a 180-degree angle.

  • Visually inspect the grid area and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: more than 65% of the area is removed).[6]

Signaling Pathways and Logical Relationships

The primary mechanism of action for this compound in these applications is based on its physical and chemical properties rather than interaction with biological signaling pathways. The logical relationship for its function as a boundary lubricant and a hydrophobic coating is based on the principles of surface science and tribology.

G cluster_lubricant Lubricant Mechanism cluster_coating Coating Mechanism Hexacosane_L This compound in Oil Adsorption Adsorption on Metal Surface Hexacosane_L->Adsorption Boundary_Film Formation of Boundary Film Adsorption->Boundary_Film Friction_Reduction Reduced Friction & Wear Boundary_Film->Friction_Reduction Hexacosane_C This compound Film Low_Energy Low Surface Energy Hexacosane_C->Low_Energy Hydrophobicity Hydrophobicity Low_Energy->Hydrophobicity Water_Repellency Water Repellency Hydrophobicity->Water_Repellency

References

Protocol for the Extraction and Purification of Hexacosane from Natural Plant Waxes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexacosane (C26H54) is a long-chain n-alkane found in the epicuticular wax of various plants. Plant waxes form a protective barrier against environmental stressors and are a rich source of bioactive compounds. The extraction and purification of specific alkanes like this compound are essential for further research into their potential pharmacological and industrial applications. This document provides detailed protocols for the extraction, purification, and quantification of this compound from natural plant waxes.

Data Presentation

The efficiency of this compound extraction is influenced by the plant source, extraction method, solvent choice, and extraction parameters. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Comparison of Total Wax Yield by Different Extraction Methods and Solvents

Plant SourceExtraction MethodSolventTemperature (°C)Pressure (bar)Extraction TimeTotal Wax Yield (% of dry weight)Reference
Quercus suber (Cork Oak) LeavesSoxhletn-HexaneBoiling PointAtmospheric6 hours3.4%[1]
Quercus suber (Cork Oak) LeavesSoxhletDichloromethaneBoiling PointAtmospheric6 hours2.8%[1]
Quercus suber (Cork Oak) LeavesSoxhletAcetoneBoiling PointAtmospheric6 hours3.6%[1]
Colocasia esculenta (Taro) LeavesSoxhletn-HexaneBoiling PointAtmosphericNot Specified15.04%[2]
Colocasia esculenta (Taro) LeavesSoxhletChloroformBoiling PointAtmosphericNot Specified11.34%[2]
Various SeedsSupercritical CO2Carbon Dioxide40 - 80207 - 48345 minutesVaries[3]

Table 2: Relative Abundance of this compound in the n-Alkane Fraction of Various Plant Waxes

Plant SpeciesOrganThis compound (% of total n-alkanes)Reference
Rosa canina (Rose)Leaves (Epicuticular)~5%[4]
Triticum aestivum (Wheat)Leaves & StemsPresent, variable[5]
Salvia nemorosaAerial PartsPresent, not quantified[6]
Brassica napusLeavesPresent, variable[7]

Note: The exact percentage of this compound can vary significantly based on plant genetics, growing conditions, and the specific analytical methods used.

Experimental Protocols

Sample Preparation

Proper preparation of the plant material is crucial for efficient extraction.

  • Collection: Collect fresh, healthy plant material (e.g., leaves, stems).

  • Cleaning: Gently wash the material with distilled water to remove dirt and debris. Pat dry with a clean cloth or paper towels.

  • Drying: Air-dry the plant material at room temperature or in a well-ventilated oven at a low temperature (40-50°C) to a constant weight. This minimizes the water content, which can interfere with non-polar solvent extraction.

  • Grinding: Once completely dry, grind the material into a coarse powder using a blender or a mill. This increases the surface area for solvent contact.

Extraction of Crude Wax

Two common methods for extracting the crude wax containing this compound are presented below.

This is a classic and exhaustive method for solid-liquid extraction.

Apparatus:

  • Soxhlet extractor

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Cellulose extraction thimble

Procedure:

  • Place a known weight (e.g., 20-30 g) of the powdered plant material into a cellulose thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Add a suitable non-polar solvent, such as n-hexane, to the round-bottom flask (approximately 250-300 mL for a 20-30 g sample). Add a few boiling chips to ensure smooth boiling.

  • Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.

  • Heat the solvent using the heating mantle. The solvent will vaporize, rise into the condenser, liquefy, and drip back into the thimble, immersing the sample.

  • Continue the extraction for 6-8 hours. The solvent will cycle through the apparatus, continuously extracting the wax.

  • After extraction, allow the apparatus to cool.

  • Remove the solvent from the round-bottom flask using a rotary evaporator to obtain the crude wax extract.

This method is a "green" alternative that uses supercritical carbon dioxide as the solvent.

Apparatus:

  • Supercritical Fluid Extraction (SFE) system

Procedure:

  • Place the ground plant material into the extraction vessel of the SFE system.

  • Set the desired extraction parameters. Typical conditions for wax extraction are:

    • Pressure: 200-400 bar[3][8]

    • Temperature: 40-80°C[3]

  • Pump supercritical CO₂ through the extraction vessel. The CO₂ will act as a solvent and dissolve the plant waxes.

  • The CO₂-wax mixture flows into a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and the wax to precipitate.

  • Collect the crude wax extract from the separator.

Purification of this compound by Column Chromatography

The crude wax extract is a complex mixture of lipids. Column chromatography is used to separate the n-alkanes, including this compound, from more polar compounds.

Materials:

  • Glass chromatography column

  • Silica gel (60-120 mesh)

  • n-Hexane

  • Glass wool

  • Collection tubes

Procedure:

  • Column Packing:

    • Place a small plug of glass wool at the bottom of the chromatography column.

    • Prepare a slurry of silica gel in n-hexane.

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing. The packed silica bed should be free of air bubbles and cracks.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample loading. .

  • Sample Loading:

    • Dissolve the crude wax extract in a minimal amount of n-hexane.

    • Carefully apply the dissolved sample to the top of the silica gel column.

  • Elution:

    • Begin eluting the column with n-hexane. The non-polar n-alkanes, including this compound, will travel down the column with the solvent front.

    • More polar compounds will remain adsorbed to the silica gel.

  • Fraction Collection:

    • Collect the eluting solvent in fractions (e.g., 10-15 mL per tube).

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the n-alkanes.

    • Pool the fractions that contain the purified n-alkane mixture.

    • Evaporate the solvent to obtain the purified n-alkane fraction.

Quantification and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying individual n-alkanes in the purified fraction.

Procedure:

  • Sample Preparation: Dissolve a known amount of the purified n-alkane fraction in a suitable solvent (e.g., n-hexane) to a known concentration. Add an internal standard (e.g., a deuterated alkane) for accurate quantification.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

    • Typical GC Parameters:

      • Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).

      • Carrier Gas: Helium.

      • Oven Temperature Program: Start at a low temperature (e.g., 60-100°C), ramp up to a high temperature (e.g., 300-320°C) at a controlled rate (e.g., 5-10°C/min), and hold for a period to ensure elution of all compounds.[9]

    • Typical MS Parameters:

      • Ionization Mode: Electron Ionization (EI).

      • Mass Range: Scan a suitable mass range (e.g., m/z 50-600) to detect the characteristic fragmentation patterns of n-alkanes.

  • Data Analysis:

    • Identify this compound by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Mandatory Visualizations

Hexacosane_Extraction_Workflow cluster_Prep Sample Preparation cluster_Extract Crude Wax Extraction cluster_Purify Purification cluster_Analyze Analysis Prep1 Plant Material Collection Prep2 Cleaning and Drying Prep1->Prep2 Prep3 Grinding Prep2->Prep3 Extract_Method Choice of Method Prep3->Extract_Method Powdered Plant Material Soxhlet Soxhlet Extraction (n-Hexane) Extract_Method->Soxhlet SC_CO2 Supercritical CO2 Extraction Extract_Method->SC_CO2 Crude_Extract Crude Wax Extract Soxhlet->Crude_Extract SC_CO2->Crude_Extract Column_Chrom Silica Gel Column Chromatography (Elution with n-Hexane) Crude_Extract->Column_Chrom Alkane_Fraction Purified n-Alkane Fraction Column_Chrom->Alkane_Fraction GCMS GC-MS Analysis Alkane_Fraction->GCMS Identification Identification of this compound GCMS->Identification Quantification Quantification of this compound GCMS->Quantification

References

Application Notes and Protocols: Hexacosane as a Model for Alkane Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing hexacosane (n-C₂₆H₅₄) as a model compound for studying the principles of alkane crystallization. The well-defined thermal behavior and polymorphic transitions of this long-chain alkane make it an excellent system for understanding fundamental crystallization mechanisms, which are critical in various fields, including petroleum, food science, and pharmaceutical drug development.

Introduction to this compound as a Model Compound

This compound is a linear saturated hydrocarbon that serves as an ideal model for studying the crystallization behavior of long-chain alkanes. Its relatively simple molecular structure allows for the investigation of fundamental processes such as nucleation, crystal growth, and polymorphic transformations without the complexities of more functionalized molecules. In the context of drug development, understanding the crystallization of excipients and active pharmaceutical ingredients (APIs) is paramount for ensuring product stability, bioavailability, and manufacturability. This compound can be employed in preliminary studies to establish and validate experimental protocols for crystallization analysis and to screen for the effects of additives or impurities on crystal habit and polymorphism.

Quantitative Data on this compound Phase Transitions

The thermal properties of this compound have been well-characterized, providing a reliable baseline for experimental studies. The following tables summarize key quantitative data from various sources.

Table 1: Melting and Fusion Properties of this compound

PropertyValueTemperature (K)MethodReference
Enthalpy of Fusion (ΔfusH)61.1 kJ/mol330.9DSCGnatyuk, Platonova, et al., 2007[1]
Enthalpy of Fusion (ΔfusH)60.1 kJ/mol329.1DSCMondieig, Rajabalee, et al., 2004[1]
Enthalpy of Fusion (ΔfusH)59.5 kJ/mol329.5N/ADomalski and Hearing, 1996[1]
Enthalpy of Fusion (ΔfusH)57.6 kJ/mol328.2DSCLourdin, Roux, et al., 1992[1]
Entropy of Fusion (ΔfusS)180.6 J/mol·K329.5--[1][2]
Normal Melting Point (Tfus)329. K - 331. K--Multiple sources[3]

Table 2: Solid-Solid Phase Transition Properties of this compound

PropertyValueTemperature (K)Initial PhaseFinal PhaseReference
Enthalpy of Transition (ΔHtrs)33.500 kJ/mol325.6Crystalline IICrystalline IBarbillon, Schuffenecker, et al., 1991[1]

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Thermal Analysis

Objective: To determine the melting temperature, crystallization temperature, and enthalpies of transition for this compound. This protocol follows a standard heat-cool-heat cycle to erase the sample's prior thermal history and observe its intrinsic crystallization and melting behavior.

Materials:

  • This compound (high purity)

  • DSC instrument with a refrigerated cooling system

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan using a crimper. Prepare an empty sealed pan to be used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a dry inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • First Heating Scan: Equilibrate the sample at 25°C. Heat the sample from 25°C to 80°C at a rate of 10°C/min. This scan provides information on the initial state of the material.

    • Cooling Scan: Hold the sample at 80°C for 5 minutes to ensure complete melting and to erase any previous thermal history. Cool the sample from 80°C to 0°C at a controlled rate of 10°C/min. The exothermic peak observed during cooling corresponds to the crystallization of this compound.

    • Second Heating Scan: Hold the sample at 0°C for 5 minutes. Heat the sample from 0°C to 80°C at a rate of 10°C/min. The endothermic peak(s) in this scan represent the melting of the crystalline phases formed during the preceding cooling step.

  • Data Analysis:

    • From the cooling scan, determine the onset and peak temperatures of crystallization (Tc). Integrate the area of the exothermic peak to calculate the enthalpy of crystallization (ΔHc).

    • From the second heating scan, determine the onset and peak temperatures of melting (Tm). Integrate the area of the endothermic peak(s) to calculate the enthalpy of fusion (ΔHf). Note any smaller peaks preceding the main melting peak, which may indicate solid-solid phase transitions.

Powder X-ray Diffraction (PXRD) for Polymorph Identification

Objective: To identify the crystalline phases of this compound at different temperatures and to characterize its polymorphic forms.

Materials:

  • This compound sample (previously subjected to a specific thermal treatment, e.g., slow-cooled from the melt)

  • Powder X-ray diffractometer with a variable temperature stage

  • Sample holder (e.g., zero-background silicon wafer)

  • Spatula

Procedure:

  • Sample Preparation: Gently grind the this compound sample into a fine powder using a mortar and pestle if necessary. Mount a thin, uniform layer of the powder onto the sample holder.

  • Instrument Setup: Place the sample holder in the diffractometer. If using a variable temperature stage, set the desired temperature (e.g., room temperature or a temperature below a known phase transition).

  • Data Collection:

    • Set the X-ray source (e.g., Cu Kα radiation).

    • Define the angular range for the scan, typically from 5° to 40° 2θ.

    • Set the step size (e.g., 0.02°) and the scan speed or counting time per step.

    • Initiate the data collection.

  • Data Analysis:

    • Process the raw data to remove background noise.

    • Identify the peak positions (2θ values) and their relative intensities.

    • Compare the obtained diffraction pattern with known patterns for different alkane polymorphs (e.g., triclinic, monoclinic, orthorhombic) from crystallographic databases. The long-range order of n-alkanes results in characteristic low-angle reflections corresponding to the lamellar spacing.

Polarized Light Microscopy (PLM) for Crystal Morphology Observation

Objective: To visualize the crystal morphology and growth of this compound from the melt, particularly the formation of spherulites.

Materials:

  • This compound

  • Microscope slides and coverslips

  • Hot stage for the microscope

  • Polarized light microscope with a camera

Procedure:

  • Sample Preparation: Place a small amount of this compound on a microscope slide and cover it with a coverslip.

  • Melting: Place the slide on the hot stage and heat it to a temperature above the melting point of this compound (e.g., 70°C) to obtain a uniform melt.

  • Crystallization: Slowly cool the sample on the hot stage at a controlled rate (e.g., 5-10°C/min).

  • Observation:

    • Observe the sample through the polarized light microscope with crossed polarizers.

    • As the sample crystallizes, birefringent structures will become visible.

    • Capture images or videos of the crystal growth process. Spherulites, which are characteristic of polymer and long-chain alkane crystallization, will appear as circular structures with a "Maltese cross" extinction pattern.[4]

  • Analysis: Analyze the captured images to determine the crystal morphology, size, and growth rate. The presence of distinct crystal habits can provide insights into the polymorphic form.

Visualizing Experimental and Conceptual Workflows

Alkane Crystallization Pathway

The following diagram illustrates the general pathway of alkane crystallization from a melt, including the potential formation of metastable rotator phases before transformation to a stable crystalline form.

Alkane_Crystallization_Pathway Melt Melt (Disordered State) Rotator Metastable Rotator Phase (Orientational Order) Melt->Rotator Cooling Crystal Stable Crystalline Phase (Positional & Orientational Order) Melt->Crystal Direct Crystallization Rotator->Crystal Transformation Experimental_Workflow Start Start: High Purity this compound DSC DSC Analysis (Heat-Cool-Heat) Start->DSC PLM Polarized Light Microscopy (from Melt) Start->PLM PXRD Powder X-ray Diffraction (at controlled temperatures) DSC->PXRD Inform temperature selection Data_Analysis Data Analysis & Interpretation DSC->Data_Analysis PLM->Data_Analysis PXRD->Data_Analysis Results Thermal Properties (Tm, Tc, ΔH) Data_Analysis->Results Morphology Crystal Morphology (Spherulites, Habit) Data_Analysis->Morphology Polymorphs Polymorph Identification (Crystal Structure) Data_Analysis->Polymorphs Conclusion Comprehensive Crystallization Profile Results->Conclusion Morphology->Conclusion Polymorphs->Conclusion Cocrystal_Screening_Workflow cluster_screening Co-crystal Screening cluster_optimization Lead Optimization API API Selection Screening_Method Screening Method Selection (e.g., Slurry, Grinding, Evaporation) API->Screening_Method Coformer Coformer Selection (e.g., GRAS list) Coformer->Screening_Method Experiment High-Throughput Screening Screening_Method->Experiment Characterization Solid-State Characterization (PXRD, DSC, TGA) Experiment->Characterization Hit Hit Identification Characterization->Hit Scale_up Scale-up Synthesis Hit->Scale_up Positive Hit Physicochemical Physicochemical Property Evaluation (Solubility, Stability) Scale_up->Physicochemical Lead_Candidate Lead Co-crystal Candidate Physicochemical->Lead_Candidate

References

Application Note & Protocol: Preparation of Hexacosane Analytical Standards for Calibration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of Hexacosane analytical standards for the calibration of analytical instrumentation, such as Gas Chromatography (GC).

Introduction

This compound (n-C26H54) is a long-chain aliphatic hydrocarbon. Accurate and reliable quantification of this compound in various matrices requires the use of precisely prepared analytical standards. This application note describes the materials, equipment, and step-by-step procedures for preparing a stock solution and a series of working standard solutions of this compound suitable for generating a calibration curve.

Materials and Equipment

  • This compound: Analytical standard grade (≥98.0% purity).

  • Solvent: High-purity, HPLC, or GC-grade solvent. Hexane or chloroform are suitable choices due to this compound's high solubility in these non-polar solvents.[1]

  • Analytical Balance: Capable of weighing to at least four decimal places (0.0001 g).

  • Glassware: Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL), and calibrated micropipettes.

  • Vials: Amber glass vials with PTFE-lined caps for storage of stock and working solutions.

  • Vortex Mixer

  • Sonicator

Experimental Protocols

Preparation of this compound Stock Standard Solution (1000 µg/mL)

This protocol describes the preparation of a 1000 µg/mL (1 mg/mL) stock solution of this compound.

  • Weighing: Accurately weigh approximately 10.0 mg of high-purity this compound using an analytical balance and record the exact weight.

  • Dissolution: Quantitatively transfer the weighed this compound into a 10 mL Class A volumetric flask.

  • Solubilization: Add a small amount of the chosen solvent (e.g., hexane) to the volumetric flask to dissolve the solid. Gentle vortexing or sonication can be used to ensure complete dissolution.

  • Dilution: Once the this compound is completely dissolved and the solution has returned to room temperature, carefully add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask securely and invert it multiple times (at least 10-15 times) to ensure the solution is thoroughly mixed and homogenous.

  • Storage: Transfer the stock solution to a properly labeled amber glass vial and store it in a refrigerator (2-8 °C) to minimize solvent evaporation and degradation.

Preparation of this compound Working Standard Solutions

This protocol describes the preparation of a series of working standard solutions by serial dilution from the 1000 µg/mL stock solution. This example outlines the preparation of standards with concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Labeling: Label a series of volumetric flasks or vials for each working standard concentration.

  • Serial Dilution: Perform serial dilutions as described in the table below. Use calibrated micropipettes for accurate transfers.

    • For each working standard, add the specified volume of the stock or intermediate standard solution to the appropriately sized volumetric flask.

    • Dilute to the final volume with the same solvent used to prepare the stock solution.

    • Thoroughly mix each working standard after dilution.

  • Storage: Transfer the working standards to properly labeled amber glass vials and store them under the same conditions as the stock solution. It is recommended to prepare fresh working standards regularly, as lower concentration standards may be less stable.

Data Presentation

The following tables summarize the quantitative data for the preparation of the this compound stock and working standard solutions.

Table 1: Preparation of this compound Stock Solution

ParameterValue
AnalyteThis compound (≥98.0% Purity)
Target Stock Concentration1000 µg/mL
Mass of this compound10.0 mg
SolventHexane (or Chloroform)
Final Volume10 mL
Storage Conditions2-8 °C in an amber vial

Table 2: Preparation of this compound Working Standards by Serial Dilution

Target Concentration (µg/mL)Source Solution (Concentration)Volume of Source SolutionFinal Volume
100Stock Solution (1000 µg/mL)1.0 mL10 mL
50Stock Solution (1000 µg/mL)0.5 mL10 mL
25Stock Solution (1000 µg/mL)0.25 mL10 mL
10100 µg/mL Working Standard1.0 mL10 mL
5100 µg/mL Working Standard0.5 mL10 mL
110 µg/mL Working Standard1.0 mL10 mL

Visualization

The following diagram illustrates the workflow for the preparation of this compound analytical standards.

Hexacosane_Standard_Preparation_Workflow start Start weigh Weigh High-Purity This compound (≥98.0%) start->weigh dissolve Dissolve in High-Purity Solvent (e.g., Hexane) weigh->dissolve stock Prepare Stock Solution (e.g., 1000 µg/mL) in Volumetric Flask dissolve->stock serial_dilution Perform Serial Dilutions stock->serial_dilution working_standards Prepare Working Standards (e.g., 1-100 µg/mL) in Volumetric Flasks serial_dilution->working_standards storage Store Solutions at 2-8 °C in Labeled Amber Vials working_standards->storage calibration Use for Calibration Curve Generation in GC Analysis storage->calibration end End calibration->end

Caption: Workflow for the preparation of this compound analytical standards.

Conclusion

The protocols outlined in this application note provide a reliable method for the preparation of this compound analytical standards. Adherence to these procedures, including the use of high-purity materials and calibrated equipment, is crucial for the generation of accurate calibration curves and the subsequent reliable quantification of this compound in samples.

References

Unveiling the Antimicrobial Potential of Hexacosane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the ongoing quest for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, researchers are increasingly turning to natural sources. Hexacosane (C26H54), a long-chain saturated hydrocarbon found in various plants and microorganisms, has demonstrated promising antimicrobial properties. To facilitate further investigation into its therapeutic potential, this document provides detailed application notes and standardized protocols for studying the antimicrobial activity of this compound. These guidelines are specifically designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for consistent and reproducible results.

Application Notes: Overcoming Challenges in Testing a Hydrophobic Compound

This compound's lipophilic nature presents a primary challenge for in vitro antimicrobial susceptibility testing, which is typically conducted in aqueous media. Proper solubilization is critical to ensure accurate and reliable data.

1. Solubility and Compound Preparation:

Due to its high hydrophobicity, this compound is practically insoluble in water. Therefore, a suitable organic solvent must be used to prepare a stock solution.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent due to its low toxicity to most microorganisms at concentrations below 1% (v/v) and its ability to dissolve a wide range of hydrophobic compounds.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mg/mL). Ensure complete dissolution, using gentle warming or sonication if necessary. The stock solution should be stored at an appropriate temperature (e.g., -20°C) in small aliquots to avoid repeated freeze-thaw cycles.

  • Solvent Control: It is imperative to include a solvent control in all assays to account for any potential antimicrobial activity or growth inhibition caused by the solvent itself. The final concentration of DMSO in the test medium should not exceed 1% (v/v).

2. Choice of Microbial Strains:

A panel of clinically relevant bacterial and fungal strains should be selected for testing. This should include both Gram-positive and Gram-negative bacteria, as well as yeast species. Reference strains from recognized culture collections (e.g., ATCC, NCTC) are recommended for standardization.

Potential Test Organisms:

  • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis, Streptococcus pyogenes

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, Proteus vulgaris

  • Fungi: Candida albicans

Experimental Protocols

The following are detailed protocols for four key in vitro assays to evaluate the antimicrobial activity of this compound.

Protocol 1: Agar Well Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of this compound by measuring the zone of growth inhibition.

Materials:

  • Muller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Standardized microbial inoculum (0.5 McFarland standard)

  • This compound stock solution in DMSO

  • Sterile cork borer (6-8 mm diameter)

  • Positive control antibiotic discs (e.g., Ciprofloxacin, Fluconazole)

  • DMSO (negative control)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Prepare MHA or SDA plates and allow them to solidify.

  • Aseptically swab the entire surface of the agar with the standardized microbial inoculum to create a confluent lawn.

  • Allow the plates to dry for 5-10 minutes.

  • Using a sterile cork borer, create uniform wells in the agar.

  • Add a specific volume (e.g., 50-100 µL) of the this compound solution (at a desired concentration) into a designated well.

  • In separate wells, add the same volume of DMSO as a negative control and place a positive control antibiotic disc.

  • Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compound.

  • Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 25-30°C for 24-48 hours for fungi.

  • Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[1][2]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB)

  • Standardized microbial inoculum (adjusted to ~5 x 10^5 CFU/mL in the final well volume)

  • This compound stock solution in DMSO

  • Positive control antibiotic

  • DMSO

  • Resazurin solution (optional, as a growth indicator)

  • Microplate reader (optional)

Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first well of a row and mix well. This will be the highest concentration.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.

  • Prepare a control row with serial dilutions of a standard antibiotic.

  • Prepare a solvent control row with serial dilutions of DMSO.

  • Add 10 µL of the standardized microbial inoculum to each well, except for the sterility control wells (broth only).

  • Include a growth control well containing only broth and the inoculum.

  • Incubate the plate at 37°C for 18-24 hours for bacteria or 25-30°C for 24-48 hours for fungi.

  • Determine the MIC by visually inspecting for the lowest concentration at which no turbidity (growth) is observed. Alternatively, add a growth indicator like resazurin and read the absorbance/fluorescence with a microplate reader.[3]

Protocol 3: Time-Kill Kinetics Assay

This assay provides insights into the bactericidal or bacteriostatic nature of this compound over time.[4][5]

Materials:

  • Sterile culture tubes or flasks

  • MHB or SDB

  • Standardized microbial inoculum (~5 x 10^5 CFU/mL)

  • This compound solution (at concentrations corresponding to MIC, 2x MIC, and 4x MIC)

  • Growth control (no compound)

  • Solvent control (DMSO at the highest concentration used)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

  • Incubator and shaker

Procedure:

  • Prepare culture tubes with broth containing this compound at the desired concentrations (e.g., 0x MIC, 1x MIC, 2x MIC, 4x MIC). Also, prepare a growth control and a solvent control.

  • Inoculate each tube with the standardized microbial suspension.

  • Incubate the tubes at 37°C with agitation.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate a specific volume of each dilution onto agar plates.

  • Incubate the plates until colonies are visible.

  • Count the number of colony-forming units (CFU/mL) for each time point and treatment.

  • Plot the log10 CFU/mL versus time to generate the time-kill curves. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.[4]

Protocol 4: Biofilm Inhibition Assay

This assay assesses the ability of this compound to prevent the formation of microbial biofilms.[6][7]

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

  • Standardized microbial inoculum

  • This compound solution

  • Crystal violet solution (0.1% w/v)

  • Ethanol (95%) or acetic acid (33%)

  • Microplate reader

Procedure:

  • Add 100 µL of sterile broth to the wells of a 96-well plate.

  • Perform serial dilutions of this compound as described in the MIC protocol.

  • Add 100 µL of the standardized microbial inoculum to each well.

  • Include growth control and solvent control wells.

  • Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Carefully discard the planktonic cells by inverting the plate and gently washing the wells with sterile PBS.

  • Fix the adherent biofilms by adding 200 µL of 99% methanol to each well for 15 minutes or by air-drying.

  • Discard the methanol and allow the plate to dry completely.

  • Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 10-15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 33% acetic acid to each well.

  • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

  • The percentage of biofilm inhibition can be calculated relative to the control wells.

Data Presentation

Quantitative data from the antimicrobial assays should be summarized for clear comparison.

Microorganism Assay Type This compound Concentration Result (Zone of Inhibition in mm) Reference
Klebsiella pneumoniaeAgar Well DiffusionNot Specified29[8][9]
Salmonella typhiAgar Well DiffusionNot Specified27[8][9]
Methicillin-resistant Staphylococcus aureusAgar Well DiffusionNot Specified26[8][9]
Proteus vulgarisAgar Well DiffusionNot Specified25[8][9]

Visualizing Workflows and Mechanisms

To aid in the conceptualization of the experimental processes and the proposed mechanism of action, the following diagrams are provided.

Experimental_Workflow_Agar_Well_Diffusion cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Agar Plates C Create Confluent Lawn of Microbes A->C B Prepare 0.5 McFarland Microbial Inoculum B->C D Create Wells in Agar C->D E Add this compound Solution, Positive & Negative Controls D->E F Incubate Plates E->F G Measure Zone of Inhibition (mm) F->G

Agar Well Diffusion Assay Workflow.

Experimental_Workflow_Broth_Microdilution_MIC cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock (in DMSO) C Perform Serial Dilutions of this compound in 96-well Plate A->C B Prepare Standardized Microbial Inoculum D Add Inoculum to Wells B->D C->D E Incubate Plate D->E F Visually Inspect for Growth or Use Growth Indicator E->F G Determine MIC F->G

Broth Microdilution (MIC) Assay Workflow.

Experimental_Workflow_Time_Kill_Kinetics cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Solutions (e.g., 1x, 2x, 4x MIC) C Inoculate Solutions with Microbes A->C B Prepare Standardized Microbial Inoculum B->C D Incubate with Agitation C->D E Sample at Time Intervals D->E F Perform Serial Dilutions and Plate E->F G Incubate Plates F->G H Count Colonies (CFU/mL) G->H I Plot Time-Kill Curve H->I

Time-Kill Kinetics Assay Workflow.

Experimental_Workflow_Biofilm_Inhibition cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Dilutions in 96-well Plate C Add Inoculum and Incubate to Form Biofilm A->C B Prepare Standardized Microbial Inoculum B->C D Wash to Remove Planktonic Cells C->D E Stain Biofilm with Crystal Violet D->E F Wash to Remove Excess Stain E->F G Solubilize Bound Stain F->G H Measure Absorbance G->H I Calculate % Inhibition H->I

Biofilm Inhibition Assay Workflow.
Proposed Mechanism of Action

While the precise molecular targets of this compound are yet to be fully elucidated, the prevailing hypothesis for the antimicrobial action of long-chain alkanes involves the disruption of the microbial cell membrane.[8]

Proposed_Mechanism_of_Action cluster_membrane Microbial Cell Membrane Membrane Lipid Bilayer Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leads to This compound This compound This compound->Membrane Accumulates in Leakage Leakage of Cellular Components (Ions, Metabolites) Disruption->Leakage PMF Dissipation of Proton Motive Force Disruption->PMF Death Cell Death Leakage->Death PMF->Death

Proposed Mechanism of this compound.

By providing these standardized methodologies, it is anticipated that research into the antimicrobial properties of this compound will be accelerated, paving the way for the potential development of a new class of antimicrobial agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthetic Hexacosane Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Hexacosane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of synthetically produced this compound. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory methods for synthesizing this compound (C26H54), a long-chain alkane, include:

  • Wurtz Coupling: The reaction of two molecules of a 1-haloalkane (e.g., 1-bromotridecane) with sodium metal.

  • Kolbe Electrolysis: The electrochemical decarboxylation of a carboxylic acid salt (e.g., tridecanoate). A mixture of lauric acid (C12) and palmitic acid (C16) can also be used to produce this compound through hetero-coupling.[1]

  • Grignard Reagent Coupling: The reaction of a Grignard reagent (e.g., tridecylmagnesium bromide) with a haloalkane.

Q2: I am experiencing a very low yield in my this compound synthesis. What are the general factors I should consider?

A2: Low yields are a common issue in organic synthesis. Key factors to investigate include:

  • Purity of Reactants and Solvents: Impurities can interfere with the reaction. Ensure all starting materials and solvents are pure and anhydrous, especially for moisture-sensitive reactions like the Wurtz and Grignard methods.

  • Reaction Conditions: Temperature, reaction time, and stirring rate are critical. Deviations from optimal conditions can lead to side reactions or incomplete conversion.

  • Stoichiometry of Reactants: Incorrect molar ratios of reactants can leave starting materials unreacted or promote the formation of byproducts.

  • Workup and Purification: Product can be lost during extraction, washing, and purification steps. Careful handling and optimization of these procedures are crucial.

Q3: How can I effectively purify my crude this compound product?

A3: Recrystallization is a highly effective method for purifying solid organic compounds like this compound. The choice of solvent is critical. An ideal solvent will dissolve this compound well at high temperatures but poorly at low temperatures. Common solvent systems for long-chain alkanes include ethanol, or a mixture of hexane and ethyl acetate. Slow cooling is essential for the formation of large, pure crystals.

Troubleshooting Guides

This section provides a systematic approach to resolving specific issues you may encounter during your experiments.

Issue 1: Low Yield in Wurtz Coupling of 1-Bromotridecane
Observation Possible Cause Troubleshooting Steps
Reaction fails to initiate or is very slow.Inactive sodium surface due to oxidation.Use freshly cut sodium metal or wash the sodium with a high-boiling inert solvent (e.g., xylene) to remove the oxide layer.
A significant amount of tridecene is formed.Elimination (E2) side reaction is competing with the coupling reaction.Use a less sterically hindered base if applicable, or lower the reaction temperature.
A mixture of alkanes with varying chain lengths is observed.Impurities in the starting 1-bromotridecane.Purify the 1-bromotridecane by distillation before use.
The final product is an inseparable oily mixture.Incomplete reaction and presence of unreacted starting material and byproducts.Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature. Optimize the purification process, possibly using column chromatography.
Issue 2: Low Yield and Byproduct Formation in Kolbe Electrolysis of Tridecanoate
Observation Possible Cause Troubleshooting Steps
Low yield of this compound, with significant gas evolution (other than CO2 and H2).Hofer-Moest reaction (formation of carbocation intermediates) leading to alcohols and alkenes.Increase the current density. Use a platinum anode. Ensure the solution is weakly acidic to neutral.
Formation of esters (e.g., tridecyl tridecanoate).Side reaction of the carboxylate with the carbocation intermediate from the Hofer-Moest reaction.Optimize the reaction conditions to favor the radical pathway (see above).
A mixture of alkanes including docosane (C22) and triacontane (C30) is formed when using a mixed-acid approach.Homo-coupling of the starting fatty acids is occurring alongside the desired hetero-coupling.[1]Adjust the ratio of the starting carboxylic acids to favor the formation of the desired cross-coupled product.[1]
Issue 3: Grignard Coupling Reaction Failure or Low Yield
Observation Possible Cause Troubleshooting Steps
Grignard reagent formation does not initiate.Presence of moisture in glassware, solvent, or on the magnesium surface.Rigorously dry all glassware (flame-drying under vacuum is recommended). Use anhydrous solvents. Activate the magnesium turnings with a small crystal of iodine or by crushing them.
The Grignard reagent forms, but the coupling reaction yields mainly the Wurtz coupling product (e.g., docosane from tridecylmagnesium bromide).The Grignard reagent is reacting with the unreacted alkyl halide.Add the alkyl halide slowly to the prepared Grignard reagent at a low temperature to control the reaction rate.
A significant amount of tridecane is formed.The Grignard reagent is reacting with acidic protons from water or other protic impurities.Ensure all reagents and solvents are scrupulously dry.

Data Presentation

The yield of this compound is highly dependent on the chosen synthetic method and the specific reaction conditions. The following tables summarize some reported yields and influential parameters.

Table 1: Kolbe Electrolysis of a Mixture of Lauric Acid (C12) and Palmitic Acid (C16)[1]

Solvent SystemKOH eq.Current (mA)Dimer Yield (%)
Hexane:EtOH:H₂O (38.89:38.89:22.22)1.57032.2
MeOH:EtOH:H₂O (16.67:16.67:66.67)1.57045.0
EtOH:H₂O (66.67:33.33)1.77010.4

Note: Dimer yield includes n-docosane, n-triacontane, and n-hexacosane.

Table 2: General Parameters Influencing Yield in this compound Synthesis

Method Parameter Effect on Yield Notes
Wurtz CouplingPurity of Alkyl HalideHigh purity increases yield.Impurities can lead to a mixture of products.
Sodium DispersionFiner dispersion increases the reaction rate and can improve yield.Increases the surface area of the sodium.
Kolbe ElectrolysisCurrent DensityHigher current density generally favors the Kolbe dimer.Suppresses the competing Hofer-Moest reaction.
SolventThe choice of solvent and co-solvents significantly impacts yield.[1]A mixture of alcohols and water is often used.[1]
pHA weakly acidic to neutral pH is generally optimal.Affects the formation of carboxylate ions.
Grignard CouplingAnhydrous ConditionsStrict anhydrous conditions are critical for high yield.Grignard reagents are highly reactive with water.
Rate of AdditionSlow addition of the electrophile can minimize side reactions.Helps to control the exothermic reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Kolbe Electrolysis of Mixed Carboxylic Acids

This protocol is adapted from a procedure for the synthesis of long-chain alkanes from a mixture of fatty acids.[1]

Materials:

  • Lauric Acid (C12)

  • Palmitic Acid (C16)

  • Potassium Hydroxide (KOH)

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Distilled Water (H₂O)

  • Platinum electrodes

  • Electrolysis cell

  • DC power supply

Procedure:

  • Prepare a 1:1 molar mixture of lauric acid and palmitic acid.

  • Dissolve the acid mixture in a solvent system of MeOH:EtOH:H₂O (16.67:16.67:66.67 by volume).[1]

  • Add 1.5 equivalents of KOH to the solution to form the carboxylate salts.

  • Place the solution in an electrolysis cell equipped with platinum electrodes.

  • Apply a constant current of 70 mA and allow the electrolysis to proceed for 6 hours.[1] The polarity of the electrodes can be alternated every 30 minutes.[1]

  • After the reaction is complete, the organic phase containing the alkanes will separate from the aqueous phase.

  • Separate the organic layer and wash it with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product mixture containing this compound.

  • Purify the this compound by recrystallization.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Ethanol (or a mixture of hexane and ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Gently heat the mixture on a hot plate while stirring until the this compound completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling process and promote the formation of larger crystals.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adsorbed impurities.

  • Dry the purified this compound crystals in a vacuum oven or by air drying.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification s1 Prepare Reactants (e.g., 1-Bromotridecane + Na) s2 Reaction Setup (Anhydrous Conditions) s1->s2 s3 Run Reaction (Controlled Temperature) s2->s3 s4 Quench Reaction s3->s4 w1 Phase Separation s4->w1 Crude Product w2 Extraction w1->w2 w3 Washing w2->w3 w4 Drying w3->w4 p1 Solvent Removal w4->p1 Crude Extract p2 Recrystallization p1->p2 p3 Filtration & Drying p2->p3 p4 Purity Analysis (GC-MS) p3->p4 final_product final_product p4->final_product Pure this compound

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow start Low Yield of this compound q1 Check Reactant Purity and Stoichiometry start->q1 a1_yes Reactants OK q1->a1_yes Yes a1_no Purify/Verify Reactants q1->a1_no No q2 Evaluate Reaction Conditions (Temp, Time, Stirring) a1_yes->q2 a1_no->start a2_yes Conditions Optimal q2->a2_yes Yes a2_no Optimize Conditions q2->a2_no No q3 Analyze for Side Products (GC-MS) a2_yes->q3 a2_no->start a3_yes Side Products Identified q3->a3_yes Yes a3_no Investigate Workup/Purification Losses q3->a3_no No solution Modify Conditions to Minimize Specific Side Reactions a3_yes->solution end end a3_no->end Optimize Purification solution->start

Caption: Logical workflow for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Optimizing Hexacosane Extraction from Plant Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the selection of solvents for extracting hexacosane from plant matrices. Here, you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and comparative data to inform your extraction strategy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it extracted from plants?

This compound (C26H54) is a long-chain, saturated hydrocarbon (an alkane) naturally found in the cuticular wax of many plants.[1][2] This waxy layer serves as a protective barrier against environmental stressors. Researchers extract this compound for various applications, including its potential use in pharmaceuticals, cosmetics, and as a biomarker in paleoclimatology studies.

Q2: What are the most important factors to consider when selecting a solvent for this compound extraction?

The most critical factor is the principle of "like dissolves like." Since this compound is a non-polar molecule, non-polar solvents are the most effective for its extraction.[1] Key considerations include:

  • Solvent Polarity: Non-polar solvents will selectively dissolve this compound and other lipids.

  • Selectivity: The ideal solvent will maximize the yield of this compound while minimizing the co-extraction of undesirable compounds.

  • Boiling Point: A lower boiling point simplifies the removal of the solvent from the extract post-extraction.

  • Toxicity and Environmental Impact: "Green" solvents and safer laboratory practices are increasingly important.

Q3: Which solvents are most commonly recommended for this compound extraction?

Based on its non-polar nature, the following solvents are highly recommended:

  • n-Hexane: This is one of the most effective and commonly used solvents for extracting non-polar compounds like this compound from plant waxes.[3][4]

  • Dichloromethane: Another effective solvent for cuticular wax extraction.[3]

  • Chloroform: Shows good solubility for this compound.[2]

  • Benzene and Ligroin: Also effective but used less frequently due to higher toxicity.[2]

Q4: Can I use a polar solvent for this compound extraction?

It is generally not recommended. Polar solvents like methanol, ethanol, and water are poor choices for dissolving non-polar alkanes like this compound.[1] Using a polar solvent will result in a very low yield of this compound and a higher concentration of polar co-extractants.

Q5: What is successive solvent extraction, and is it useful for this compound?

Successive solvent extraction involves sequentially extracting the plant material with solvents of increasing polarity. This is a very useful technique for fractionating different classes of phytochemicals. To isolate this compound, you would start with a non-polar solvent like n-hexane to extract lipids and alkanes, followed by solvents of higher polarity (e.g., ethyl acetate, then methanol) to extract other compounds.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Q: I'm getting a very low yield of this compound from my plant material. What could be the cause and how can I improve it?

A: Low yields can be attributed to several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Inadequate Sample Preparation: The solvent may not be effectively penetrating the plant tissue.

    • Solution: Ensure your plant material is thoroughly dried and finely ground to increase the surface area available for extraction.[5]

  • Suboptimal Solvent Choice: The solvent may not be appropriate for this compound.

    • Solution: Use a non-polar solvent like n-hexane. If you are using a solvent mixture, ensure the polarity is low.[3]

  • Insufficient Extraction Time or Temperature: The extraction may not be running long enough or at a high enough temperature to be efficient.

    • Solution: Increase the extraction time. For Soxhlet extraction, ensure you have a sufficient number of cycles. For other methods, gentle heating can increase solubility and extraction efficiency, but be cautious of degrading other potentially valuable compounds.[6][7]

  • Inappropriate Solvent-to-Solid Ratio: Too little solvent will not be sufficient to extract the compound effectively.

    • Solution: A common starting point for the solvent-to-sample ratio is 10:1 (v/w).[8] You may need to optimize this for your specific plant matrix.

Problem 2: The Final Extract is Green and Waxy

Q: My dried this compound extract is contaminated with a green, waxy substance. How can I remove these impurities?

A: The green color is due to chlorophyll, a common co-extract when using non-polar solvents on leaf material. The waxy consistency is likely due to other co-extracted lipids.

  • Chlorophyll Removal:

    • Activated Charcoal: Filtering the extract through a column packed with activated charcoal can effectively remove chlorophyll.

    • Liquid-Liquid Partitioning: You can dissolve your extract in a non-polar solvent like hexane or petroleum ether and then wash it with a more polar solvent like aqueous acetone (e.g., 80% acetone in water). The chlorophyll will partition into the more polar layer, leaving the this compound in the non-polar layer.[7]

  • Lipid and Wax Removal (Purification):

    • Column Chromatography: This is a standard method for purifying the extract. A silica gel column is typically used, and the extract is eluted with a non-polar solvent like n-hexane. Since this compound is very non-polar, it will elute early from the column, separating it from more polar lipids.[2]

Problem 3: The Extracted Compound Precipitates During the Process

Q: My target compound is crashing out of solution during extraction or cooling. What should I do?

A: This can happen if the solution becomes supersaturated as it cools, especially with compounds like this compound that are solid at room temperature.

  • Insufficient Solvent: There may not be enough solvent to keep the this compound dissolved, especially at lower temperatures.

    • Solution: Re-dissolve the precipitate by gently heating and adding more solvent.[9]

  • Rapid Cooling: Cooling the extract too quickly can cause rapid crystallization, which may trap impurities.

    • Solution: Allow the extract to cool slowly to room temperature, and then further cool it in an ice bath if necessary.[9]

  • Solvent Choice: The solvent may not be optimal for the concentration of this compound being extracted.

    • Solution: Consider a solvent in which this compound has slightly better solubility, or use a co-solvent system. However, for purification, crystallization is a desired step.

Data Presentation: Solvent Selection and Yield

The choice of solvent significantly impacts the yield and purity of the extracted compounds. Below are tables summarizing data from studies on plant extraction.

Table 1: Effect of Solvent on Total Extract Yield from Various Plant Matrices

Plant SpeciesSolventExtraction MethodTotal Yield (% of dry weight)Source
Quercus suber (Cork Oak)n-HexaneSoxhlet (6h)3.4%[3]
DichloromethaneSoxhlet (6h)2.8%[3]
AcetoneSoxhlet (6h)3.6%[3]
Datura metelMethanolMaceration85.36%[10]
n-HexaneMaceration19.4%[10]
ChloroformMaceration13.68%[10]
Colocasia esculentan-HexaneSoxhlet15.04%[4]
ChloroformSoxhlet11.34%[4]
EthanolSoxhlet0.28%[4]

Table 2: Influence of Solvent on the Composition of Cuticular Wax Extract from Quercus suber

Compound Classn-Hexane (% of total extract)Dichloromethane (% of total extract)Acetone (% of total extract)
Lipids (including alkanes)77%86%43%
SugarsLowLowHigh
TerpenesHighHighModerate

Data adapted from a study on Quercus suber leaves.[3] This table demonstrates that non-polar solvents like n-hexane and dichloromethane are more selective for lipids, including alkanes like this compound.

Table 3: Relative Abundance of this compound in Artemisia judaica Extracts

SolventRelative Abundance (%)
n-Hexane9.52
Chloroform1.37
MethanolNot Detected

Data adapted from a GC-MS analysis of Artemisia judaica extracts.[1] This clearly shows that the non-polar solvent (n-hexane) is far superior for extracting this compound.

Experimental Protocols

Protocol 1: Soxhlet Extraction

This is a classic and exhaustive method for extracting compounds from solid matrices.

Materials:

  • Dried and powdered plant material

  • Soxhlet extractor, round-bottom flask, and condenser

  • Cellulose extraction thimble

  • Heating mantle

  • n-Hexane

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh approximately 20-30g of finely ground, dried plant material and place it into a cellulose thimble.

  • Apparatus Assembly: Place the thimble inside the Soxhlet extractor. Fill the round-bottom flask with n-hexane to about two-thirds of its volume and add boiling chips. Assemble the flask, extractor, and condenser.

  • Extraction: Heat the flask using the heating mantle. The solvent will vaporize, condense, and drip onto the sample, extracting the soluble compounds. The extraction will run in cycles; continue for at least 6-8 hours or until the solvent in the siphon arm runs clear.

  • Solvent Recovery: Once the extraction is complete, cool the apparatus. The n-hexane in the flask now contains the extracted compounds. Remove the solvent using a rotary evaporator to obtain the crude wax extract.

  • Purification (Optional): The crude extract can be further purified by column chromatography as described in the troubleshooting section.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This method uses ultrasonic waves to improve extraction efficiency and can reduce extraction time and temperature.

Materials:

  • Dried and powdered plant material

  • Beaker or flask

  • Ultrasonic bath or probe sonicator

  • n-Hexane

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Place a known weight of the dried, powdered plant material into a flask.

  • Solvent Addition: Add n-hexane to the flask, typically at a 10:1 solvent-to-solid ratio (v/w).

  • Sonication: Place the flask in an ultrasonic bath. Sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., 40°C).[11]

  • Filtration: Separate the extract from the plant residue by filtration.

  • Solvent Recovery: Evaporate the n-hexane from the filtrate using a rotary evaporator to yield the crude extract.

Protocol 3: Supercritical Fluid Extraction (SFE)

This is a "green" extraction technique that uses supercritical CO2 as a solvent, which is non-toxic and easily removed.

Materials:

  • Supercritical Fluid Extraction system

  • Dried and ground plant material

  • High-purity CO2

Procedure:

  • Sample Loading: Load the dried and ground plant material into the extraction vessel of the SFE system.

  • Parameter Setting: Set the extraction parameters. For non-polar compounds like this compound, typical conditions are a pressure of 100-350 bar and a temperature of 40-60°C.[8]

  • Extraction: Pump supercritical CO2 through the extraction vessel. The CO2 acts as a solvent and dissolves the this compound.

  • Separation: The CO2 containing the extract is then passed into a separator vessel at a lower pressure and temperature. This causes the CO2 to return to a gaseous state, and the extracted compound precipitates out.

  • Collection: The pure, solvent-free extract is collected from the separator.

Visualized Workflows

Diagram 1: General Workflow for this compound Extraction and Purification

G plant Plant Material prep Drying & Grinding plant->prep extraction Solvent Extraction (e.g., Soxhlet, UAE) prep->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Wax Extract evaporation->crude_extract purification Purification (Column Chromatography) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound

Caption: A generalized workflow for the extraction and purification of this compound.

Diagram 2: Logical Relationship for Solvent Selection

References

Troubleshooting poor peak shape of Hexacosane in GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Poor Peak Shape of Hexacosane

This guide provides solutions for researchers, scientists, and drug development professionals encountering issues with the peak shape of this compound (C26H54) and other long-chain alkanes during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is considered a "poor" peak shape in GC-MS analysis?

A poor peak shape deviates from the ideal symmetrical Gaussian distribution. Common issues include peak tailing, fronting, splitting, and excessive broadening. These distortions can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[1] An asymmetry factor (As) or tailing factor (Tf) greater than 1.5 typically indicates a significant issue that requires investigation.[1]

Q2: Why is this compound, a non-polar long-chain alkane, prone to poor peak shape?

While generally less susceptible to chemical interactions that cause tailing in polar molecules, high-boiling-point compounds like this compound present other challenges:

  • Incomplete Vaporization: Due to its high boiling point (412.2 °C), this compound may not vaporize completely or quickly in the inlet, leading to slow and incomplete transfer to the column.[2][3]

  • Condensation (Cold Spots): Any part of the gas path that is cooler than the boiling point of the analyte can cause it to condense and then re-vaporize, resulting in peak broadening or tailing.[2]

  • Carryover: Because it is not easily volatilized, this compound can remain in the inlet or at the head of the column, appearing as a "ghost peak" in subsequent runs.[4]

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites or obstructions that interfere with the analyte.[1][5]

Q3: My this compound peak is tailing. What are the most likely causes?

Peak tailing, where the latter half of the peak is broader than the front, can be caused by several factors. If all peaks in your chromatogram are tailing, the problem is likely physical.[1][6] If only the this compound and other late-eluting peaks are tailing, it may be a chemical or temperature-related issue.

Common Causes of Peak Tailing:

  • Active Sites: Interaction with active silanol groups in a contaminated inlet liner or a degraded column stationary phase can cause tailing.[7][8]

  • Improper Column Installation: If the column is set too high or too low in the inlet, it can create unswept "dead volumes," leading to tailing.[1][6]

  • Poor Column Cut: A jagged or uneven cut at the column inlet can cause turbulence in the carrier gas flow, resulting in tailing peaks.[1][7] A "chair-shaped" peak is a strong indicator of a poor column cut or partial blockage.[6]

  • Column Contamination: Accumulation of non-volatile residues at the front of the column can lead to peak distortion.[1][2]

  • Cold Spots: Condensation of this compound in cooler regions of the GC system, such as the transfer line to the MS, can cause tailing.[2]

Q4: My this compound peak is fronting. What does this indicate?

Peak fronting, where the first half of the peak is broader than the second, is most commonly caused by column overload.[7] This happens when too much sample is injected for the column to handle, leading to a saturated stationary phase.

Solutions for Peak Fronting:

  • Reduce Sample Concentration: Dilute your sample.

  • Decrease Injection Volume: Inject a smaller amount of your sample.

  • Use a Higher Capacity Column: Consider a column with a thicker stationary phase film.[7]

Q5: What causes my this compound peak to be broad or split?

Broad or split peaks can arise from several issues related to the injection and initial analyte focusing.

Common Causes of Broad or Split Peaks:

  • Slow Injection Speed: A slow injection can cause the sample to vaporize inefficiently, leading to a broad injection band.[9]

  • Inappropriate Initial Oven Temperature: In splitless injection, the initial oven temperature should be about 20°C below the boiling point of the sample solvent to properly focus the analytes at the head of the column.[7][10]

  • Solvent Mismatch: A mismatch in polarity between the sample solvent and the column's stationary phase can cause peak splitting.[8]

  • Improperly Cut Column: A poor column cut can also lead to split peaks.[8]

Systematic Troubleshooting Guide

When faced with poor peak shape for this compound, follow a logical sequence of troubleshooting steps, starting with the easiest and most common solutions.

Troubleshooting Workflow

TroubleshootingWorkflow A Start: Poor this compound Peak Shape B Step 1: Initial Checks & Simple Maintenance A->B C Check Injection Parameters (Volume, Speed, Temperature) B->C D Perform Inlet Maintenance (Replace Septum & Liner) C->D E Problem Solved? D->E F Step 2: Column Evaluation E->F No Q End: Issue Resolved E->Q Yes G Inspect Column Installation (Position & Ferrule) F->G H Trim Column Inlet (15-30 cm) G->H I Problem Solved? H->I J Step 3: System Cleaning & Advanced Checks I->J No I->Q Yes K Perform System Bake-out J->K L Check for Cold Spots & Leaks K->L M Problem Solved? L->M N Step 4: Method & Column Re-evaluation M->N No M->Q Yes O Re-evaluate Method Parameters (Oven Ramp, Flow Rate) N->O P Consider a New Column O->P R Contact Technical Support P->R

Caption: A step-by-step workflow for troubleshooting poor peak shape in GC-MS.

Experimental Protocols

Protocol: GC-MS System Bake-out for High-Boiling-Point Contaminants

A system bake-out is an effective way to remove semi-volatile and non-volatile contaminants, like those causing carryover, from the inlet and column.[5]

Objective: To thermally clean the GC inlet and column to remove contamination that may cause poor peak shape and ghost peaks.

Materials:

  • Blank solvent (e.g., hexane or the solvent used for sample dissolution)

  • New, clean inlet liner and septum

  • Appropriate tools for inlet maintenance

Methodology:

  • Initial Setup:

    • Cool down the GC oven and inlet.

    • Turn off the detector (especially the MS filament).

    • Vent the MS if necessary, following manufacturer instructions.

  • Inlet Maintenance:

    • Remove the analytical column from the inlet.

    • Replace the inlet liner and septum with new, clean ones.[10] This is crucial as the liner is a primary site for contamination.[11]

    • Reinstall the column, ensuring the correct positioning and a clean, square cut at the inlet end.[1][7]

  • Column Bake-out:

    • Set the carrier gas flow to a normal or slightly elevated rate (e.g., 1.5-2.0 mL/min for a 0.25 mm ID column).

    • Set the inlet temperature to a high value suitable for your setup (e.g., 300-350°C), but do not exceed the maximum temperature of the septum.

    • Program the oven temperature to ramp up to the maximum allowable temperature for your column (or 20°C below it) and hold for 1-2 hours. Important: Do not connect the column to the MS during this high-temperature bake-out to avoid contaminating the detector.[12]

  • System Equilibration and Testing:

    • Cool down the oven and inlet to your method's starting conditions.

    • Reconnect the column to the MS detector.

    • Pump down the MS and allow the system to fully equilibrate.

    • Perform a blank solvent injection to check for ghost peaks and assess the baseline. The baseline should be clean and stable.

Data Presentation

Impact of GC Parameters on this compound Peak Shape

The following table summarizes common GC parameters and their potential effect on the peak shape of high-boiling-point compounds like this compound.

ParameterSub-optimal SettingPotential Effect on Peak ShapeRecommended Action
Inlet Temperature Too lowPeak tailing or broadening due to incomplete vaporization.[2]Set temperature high enough to ensure rapid and complete vaporization (e.g., 300-350°C).
Initial Oven Temp. Too high (Splitless)Broad or split peaks due to poor analyte focusing.[7][10]Set initial temperature ~20°C below the solvent's boiling point.
Oven Ramp Rate Too fastBroad peaks, as the compound doesn't have enough interaction time with the stationary phase.Use a slower ramp rate (e.g., 10-20°C/min) to improve resolution and peak shape.
Carrier Gas Flow Too lowPeak broadening due to increased diffusion.[13]Optimize for best efficiency, typically around 1-1.5 mL/min for a 0.25 mm ID column.
Injection Volume Too highPeak fronting due to column overload.[7]Reduce injection volume or dilute the sample.
Split Ratio Too low (Split mode)Peak tailing due to slow transfer from the inlet.[10][14]Use a higher split ratio (e.g., >20:1) to ensure efficient sample introduction.

References

Technical Support Center: Purification of Crude Synthetic Hexacosane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude synthetic hexacosane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude synthetic this compound?

A1: The two primary and most effective methods for purifying crude synthetic this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity and yield.[1][2][3][4]

Q2: What are the typical impurities found in synthetic this compound?

A2: Impurities in synthetic this compound can vary depending on the synthetic route. For instance, in Fischer-Tropsch synthesis, a common method for producing long-chain alkanes, potential impurities include other n-alkanes of varying chain lengths, branched alkanes, olefins, and small amounts of oxygenates like alcohols and organic acids.[5] If the synthesis involves other reagents, unreacted starting materials and by-products from side reactions may also be present.

Q3: How do I choose the best purification method for my sample?

A3: Recrystallization is often a good first choice if a suitable solvent is found, as it can be highly effective at removing small amounts of impurities and can yield very high purity.[1][2] Column chromatography, particularly flash chromatography, is more versatile and is often used when recrystallization is ineffective or when dealing with complex mixtures containing multiple components with similar polarities.[1]

Q4: Can I use High-Performance Liquid Chromatography (HPLC) to purify this compound?

A4: While HPLC is a powerful purification technique, it is generally less common for the bulk purification of simple alkanes like this compound compared to flash chromatography. However, HPLC can be a valuable tool for the final "polishing" step to achieve very high purity or for analytical purity assessment.[6]

Data Presentation: Comparison of Purification Methods

A note on the data: Specific quantitative data on the purification of this compound is not widely published. The following table provides a general comparison based on typical outcomes for the purification of non-polar, waxy solids and similar long-chain alkanes.

Purification MethodTypical Purity AchievedTypical Recovery RateKey AdvantagesKey Disadvantages
Recrystallization >98%40-80%Can achieve very high purity; relatively simple setup.Finding a suitable solvent can be challenging; lower recovery.[3][7]
Flash Column Chromatography 90-98%70-90%Faster than traditional gravity chromatography; good for complex mixtures.[6][8]May require optimization of solvent systems; uses more solvent.
Preparative HPLC >99%50-70%Very high resolution and purity.Lower sample capacity; more expensive equipment and solvents.[6]

Troubleshooting Guides

Recrystallization

Issue 1: The this compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the this compound, or the solution is cooling too quickly, causing the compound to separate as a liquid. This is a common issue with waxy solids.

  • Troubleshooting Steps:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of a co-solvent in which this compound is more soluble to lower the saturation point.

    • Allow the solution to cool much more slowly. You can do this by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature gradually.

    • Try a different solvent or solvent pair with a lower boiling point.[9]

Issue 2: No crystals form upon cooling.

  • Possible Cause: The solution is not sufficiently saturated, meaning too much solvent was used.

  • Troubleshooting Steps:

    • Try to induce crystallization by scratching the inside of the flask at the surface of the liquid with a glass rod.

    • Add a "seed crystal" of pure this compound to the solution.

    • If the solvent is volatile, you can evaporate some of it to increase the concentration and then try cooling again.

    • If using a solvent pair, add a small amount of the "poor" solvent dropwise until the solution becomes slightly cloudy, then add a drop of the "good" solvent to clarify and cool slowly.

Issue 3: The recovery of purified this compound is very low.

  • Possible Cause: Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. Another possibility is that the crystals were washed with a solvent that was not cold enough.

  • Troubleshooting Steps:

    • If the mother liquor has not been discarded, try to recover more product by concentrating the solution and cooling it again.

    • Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the this compound.

    • When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.[3]

Column Chromatography

Issue 1: Poor separation of this compound from impurities.

  • Possible Cause: The solvent system (eluent) is either too polar or not polar enough, or the column was not packed properly.

  • Troubleshooting Steps:

    • Optimize the solvent system using Thin Layer Chromatography (TLC) first. For a non-polar compound like this compound, start with a non-polar solvent like hexane and gradually increase the polarity by adding a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane. An Rf value of 0.2-0.4 for this compound is a good target for column separation.[9]

    • If impurities are very close in polarity, consider using a gradient elution where the polarity of the solvent is gradually increased during the chromatography run.

    • Ensure the column is packed uniformly to avoid channeling, where the solvent and sample run down cracks in the stationary phase, leading to poor separation.

Issue 2: The this compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to move the compound down the column.

  • Troubleshooting Steps:

    • Gradually increase the polarity of the eluent. For example, if you are using 100% hexane, try a 99:1 mixture of hexane:ethyl acetate and continue to increase the proportion of the more polar solvent.

    • If the compound is still not eluting, it may have irreversibly adsorbed to the silica gel, although this is less likely for a non-polar compound like this compound.

Issue 3: The collected fractions are very dilute.

  • Possible Cause: The sample was loaded onto the column in too large a volume of solvent, or the column diameter is too large for the amount of sample.

  • Troubleshooting Steps:

    • Always dissolve the crude sample in the minimum amount of solvent before loading it onto the column.

    • Consider using a "dry loading" technique where the crude sample is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the top of the column.

    • Choose a column with a diameter appropriate for the amount of material being purified.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., acetone, ethanol, ethyl acetate, hexane) at room temperature and upon heating. A good solvent will dissolve the this compound when hot but not when cold. A solvent pair, such as hexane-ethyl acetate, can also be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the this compound is just dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This involves quickly filtering the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the flask during this time. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Protocol 2: Flash Column Chromatography of this compound
  • Solvent System Selection: Use TLC to determine an appropriate eluent. For this compound, start with 100% hexane and test mixtures with increasing amounts of ethyl acetate (e.g., 99:1, 98:2 hexane:ethyl acetate). The ideal system will give the this compound an Rf value of approximately 0.3.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the silica to settle into a uniform bed. Ensure no air bubbles are trapped.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a low-boiling solvent (e.g., hexane).

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • Alternatively, use a dry loading method as described in the troubleshooting section.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle positive pressure (using a pump or compressed air) to achieve a steady flow rate.

    • Begin collecting fractions in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to determine which ones contain the purified this compound.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the purified this compound (approximately 1 mg/mL) in a volatile solvent such as hexane or dichloromethane.

  • Instrumentation:

    • GC System: Equipped with a capillary column suitable for high-temperature analysis (e.g., a DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Use a split or splitless injection mode depending on the sample concentration.

    • Oven Program: Start at a moderate temperature (e.g., 150°C) and ramp up to a high final temperature (e.g., 320°C) to ensure elution of the high-boiling this compound.

    • MS Detector: Set to scan a mass range appropriate for this compound and potential impurities (e.g., m/z 50-500).

  • Analysis: Inject the sample and acquire the data. The resulting chromatogram will show peaks corresponding to the different components of the sample. The mass spectrum of the major peak can be compared to a library spectrum to confirm the identity of this compound. The purity can be estimated by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.[10][11]

Visualizations

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling (Crystallization) dissolve->cool No insoluble impurities impurities_out Insoluble Impurities Removed hot_filtration->impurities_out Separate hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration mother_liquor Mother Liquor (Soluble Impurities) vacuum_filtration->mother_liquor Separate wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry under Vacuum wash->dry end Pure this compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow start Crude this compound dissolve Dissolve in minimal solvent start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine impurities Impurity Fractions analyze->impurities Discard evaporate Evaporate Solvent combine->evaporate end Pure this compound evaporate->end

Caption: General workflow for the purification of this compound by flash column chromatography.

References

Technical Support Center: Overcoming Solubility Challenges of Hexacosane in Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Hexacosane in polar solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in polar solvents like water?

A1: this compound (C26H54) is a long-chain aliphatic hydrocarbon, making it a nonpolar molecule.[1][2] The principle of "like dissolves like" governs solubility. Polar solvents, such as water, have strong intermolecular hydrogen bonds.[2] this compound molecules are held together by weaker van der Waals forces. For this compound to dissolve in a polar solvent, significant energy is required to overcome these strong hydrogen bonds, and the weak interactions between the nonpolar this compound and polar solvent molecules do not provide sufficient energy to make this process favorable.[2][3] Consequently, this compound is practically insoluble in water and other polar solvents.[4] Its predicted water solubility is extremely low, in the range of 4.1 x 10⁻⁶ g/L.[5]

Q2: In which solvents is this compound readily soluble?

A2: this compound is readily soluble in nonpolar organic solvents.[6][7] This is because the intermolecular forces in both the solute (this compound) and the solvent are of a similar type and magnitude (van der Waals forces), making the dissolution process energetically favorable.[1][8] Examples of suitable nonpolar solvents include:

  • Benzene[6][7]

  • Ligroin[7]

  • Chloroform[7]

  • Hexane[6]

Q3: What are the primary strategies to overcome the poor solubility of this compound in polar solvents?

A3: The main approaches to enhance the solubility of nonpolar compounds like this compound in polar solvent systems include:

  • Cosolvency: This involves adding a water-miscible organic solvent (cosolvent) to the polar solvent to reduce the overall polarity of the solvent system.[9]

  • Micellar Solubilization: This method uses surfactants, which are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration or CMC).[10] The hydrophobic cores of these micelles can encapsulate nonpolar molecules like this compound, effectively dispersing them in the aqueous medium.

  • Inclusion Complexation: This technique utilizes host molecules, most commonly cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior.[11] The nonpolar this compound molecule can be encapsulated within the cyclodextrin cavity, forming a water-soluble inclusion complex.[12]

Troubleshooting Guides

Issue 1: this compound precipitates out of my aqueous formulation.

Troubleshooting Steps:

  • Verify Solvent System Polarity: If using a cosolvent system, the proportion of the polar solvent (e.g., water) may be too high.

    • Solution: Gradually increase the concentration of the cosolvent (e.g., ethanol, propylene glycol, PEG 400) and observe the solubility.[13][14]

  • Check Surfactant Concentration: If using a surfactant, ensure its concentration is above the Critical Micelle Concentration (CMC) under your experimental conditions (temperature, pH, ionic strength).[10] Below the CMC, micelles will not form to solubilize the this compound.

    • Solution: Increase the surfactant concentration. Refer to the table below for CMC values of common surfactants.

  • Evaluate Cyclodextrin Complexation Efficiency: The chosen cyclodextrin may not be optimal for this compound, or the molar ratio of cyclodextrin to this compound may be insufficient.

    • Solution: Consider using a different type of cyclodextrin or a derivative with higher water solubility, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).[8] Increase the molar ratio of cyclodextrin to this compound.

  • Consider Temperature Effects: The solubility of this compound generally increases with temperature.[6]

    • Solution: Gently warm the solution while stirring. Be cautious of solvent evaporation and the stability of other components in your formulation at elevated temperatures.

Issue 2: The solubility enhancement is insufficient for my application.

Troubleshooting Steps:

  • Optimize Cosolvent Blend: A single cosolvent may not be sufficient.

    • Solution: Experiment with ternary or quaternary solvent mixtures. The combination of different cosolvents can have a synergistic effect on solubility.

  • Select a More Effective Surfactant: The chosen surfactant may have a low solubilization capacity for long-chain alkanes.

    • Solution: Try a different class of surfactant (anionic, cationic, or non-ionic) or a surfactant with a different Hydrophilic-Lipophilic Balance (HLB) value. Non-ionic surfactants like Tweens and Tritons are often good starting points due to their lower toxicity.[15]

  • Enhance Cyclodextrin Complexation:

    • Solution: Employing modified cyclodextrins like HP-β-CD or Sulfobutylether-β-cyclodextrin (SBE-β-CD) can significantly improve solubility due to their own higher aqueous solubility.[8] The method of complex preparation (e.g., kneading, co-precipitation, freeze-drying) can also impact the efficiency.[7]

Quantitative Data

Due to the extremely low polarity of this compound, experimental solubility data in polar solvents and their mixtures are scarce in the literature. The following tables provide a summary of available data and typical values for relevant excipients. Researchers are encouraged to determine the solubility of this compound experimentally for their specific solvent systems.

Table 1: Solubility of this compound in Various Solvents

SolventTypeTemperature (°C)Solubility
WaterPolar25Predicted: 4.1 x 10⁻⁶ g/L[5]
EthanolPolar-Very Low (Qualitative)[6]
BenzeneNonpolar-Very Soluble (Qualitative)[7]
ChloroformNonpolar-Very Soluble (Qualitative)[7]
HexaneNonpolar-Very Soluble (Qualitative)[6]

Table 2: Critical Micelle Concentration (CMC) of Common Surfactants

SurfactantTypeCMC (mM in water at 25°C)
Sodium Dodecyl Sulfate (SDS)Anionic8.2[16]
Cetyltrimethylammonium Bromide (CTAB)Cationic0.92 - 1.0[10]
Triton X-100Non-ionic0.22 - 0.24[17]
Tween 20Non-ionic0.059[15]
Tween 80Non-ionic0.012[15]

Table 3: Properties of Common Cyclodextrins

CyclodextrinCavity Diameter (Å)Water Solubility (g/100mL at 25°C)
α-Cyclodextrin4.7 - 5.314.5
β-Cyclodextrin6.0 - 6.51.85[7]
γ-Cyclodextrin7.5 - 8.323.2
Hydroxypropyl-β-cyclodextrin (HP-β-CD)6.0 - 6.5>60

Experimental Protocols

Method 1: Cosolvency

This protocol describes a general method for enhancing the solubility of this compound using a cosolvent.

Materials:

  • This compound

  • Polar solvent (e.g., deionized water)

  • Cosolvent (e.g., Ethanol, Propylene Glycol, PEG 400)

  • Magnetic stirrer and stir bar

  • Volumetric flasks

  • Analytical balance

Procedure:

  • Prepare a series of solvent mixtures with varying ratios of the polar solvent and cosolvent (e.g., 90:10, 80:20, 70:30, etc., v/v).[13]

  • Add an excess amount of this compound to a known volume of each solvent mixture in a sealed container.

  • Agitate the mixtures at a constant temperature using a magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved this compound to settle.

  • Carefully withdraw a known volume of the supernatant.

  • Filter the supernatant through a suitable filter (e.g., 0.22 µm PTFE syringe filter) to remove any undissolved particles.

  • Quantify the concentration of this compound in the filtrate using an appropriate analytical method (e.g., Gas Chromatography-Mass Spectrometry after solvent evaporation and redissolution in a suitable nonpolar solvent).

  • Plot the solubility of this compound as a function of the cosolvent concentration.

Method 2: Micellar Solubilization

This protocol outlines the use of surfactants to solubilize this compound.

Materials:

  • This compound

  • Polar solvent (e.g., deionized water)

  • Surfactant (e.g., Tween 80, Triton X-100)

  • Magnetic stirrer and stir bar

  • Volumetric flasks

  • Analytical balance

Procedure:

  • Prepare a series of aqueous solutions of the chosen surfactant at concentrations both below and above its CMC.

  • Add an excess amount of this compound to each surfactant solution.

  • Stir the mixtures vigorously for an extended period (e.g., 24-48 hours) at a constant temperature to facilitate the incorporation of this compound into the micelles.

  • Allow the mixtures to stand to permit any undissolved this compound to sediment.

  • Sample and filter the supernatant as described in the cosolvency method.

  • Analyze the concentration of this compound in the filtrate.

  • Plot the solubility of this compound against the surfactant concentration to observe the effect of micelle formation.

Method 3: Inclusion Complexation with Cyclodextrins

This protocol details the preparation of a this compound-cyclodextrin inclusion complex using the co-precipitation method.

Materials:

  • This compound

  • Cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin)

  • Polar solvent (e.g., deionized water)

  • Nonpolar solvent (e.g., chloroform or benzene)

  • Magnetic stirrer and stir bar

  • Beakers

  • Filtration apparatus

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolve a specific molar amount of this compound in a minimal amount of a suitable nonpolar solvent.[7]

  • In a separate beaker, dissolve a molar excess (e.g., 1:1 or 1:2 molar ratio of this compound to cyclodextrin) of the chosen cyclodextrin in the polar solvent (e.g., water), with gentle heating if necessary to aid dissolution.

  • Slowly add the this compound solution to the cyclodextrin solution while stirring vigorously.

  • Continue stirring for several hours at a constant temperature. The formation of the inclusion complex may be indicated by the appearance of a precipitate.

  • Collect the precipitate by filtration.

  • Wash the collected solid with a small amount of the nonpolar solvent to remove any uncomplexed this compound.

  • Dry the resulting powder, which is the this compound-cyclodextrin inclusion complex, in an oven at a moderate temperature or under vacuum.

  • The aqueous solubility of the complex can then be determined by adding it to water, stirring to equilibrium, and analyzing the this compound concentration in the filtered solution.

Visualizations

experimental_workflow_cosolvency cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solvent Prepare Solvent Mixtures (Polar Solvent + Cosolvent) add_this compound Add Excess this compound prep_solvent->add_this compound agitate Agitate at Constant Temperature (24-48h) add_this compound->agitate settle Settle Undissolved Solid agitate->settle filter Filter Supernatant settle->filter quantify Quantify this compound Concentration filter->quantify

Caption: Experimental workflow for the cosolvency method.

experimental_workflow_micellar_solubilization cluster_prep Preparation cluster_solubilization Solubilization cluster_analysis Analysis prep_surfactant Prepare Surfactant Solutions (Above and Below CMC) add_this compound Add Excess this compound prep_surfactant->add_this compound stir Stir Vigorously at Constant Temp. (24-48h) add_this compound->stir settle Settle Undissolved Solid stir->settle filter Filter Supernatant settle->filter quantify Quantify this compound Concentration filter->quantify

Caption: Experimental workflow for micellar solubilization.

logical_relationship_cyclodextrin This compound This compound (Nonpolar, Poorly Soluble) InclusionComplex This compound-Cyclodextrin Inclusion Complex This compound->InclusionComplex Encapsulation Cyclodextrin Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) Cyclodextrin->InclusionComplex Forms Host WaterSoluble Enhanced Aqueous Solubility InclusionComplex->WaterSoluble

Caption: Logical relationship in cyclodextrin inclusion complexation.

References

Technical Support Center: Best Practices for Preparing Stable Hexacosane Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Hexacosane and why is it used as a standard?

This compound is a long-chain, saturated hydrocarbon with the chemical formula C26H54. Its high purity, chemical stability, and well-defined physical properties make it an excellent internal or external standard for various analytical techniques, including gas chromatography (GC) and mass spectrometry (MS). It is often used in the analysis of waxes, fuels, and environmental samples.

Q2: In which solvents is this compound soluble?

This compound is a non-polar molecule and, following the principle of "like dissolves like," it is soluble in non-polar organic solvents. It is very soluble in benzene, ligroin, and chloroform.[1] It also dissolves in other non-polar solvents such as hexane and toluene.[2] Conversely, it is practically insoluble in polar solvents like water.[2]

Q3: How does temperature affect the solubility of this compound?

The solubility of this compound in organic solvents is significantly influenced by temperature. Generally, its solubility increases as the temperature rises.[2] This is because the increased kinetic energy helps to overcome the intermolecular forces between the solid this compound molecules, allowing the solvent to dissolve it more effectively.

Q4: What are the recommended storage conditions for this compound standard solutions?

To ensure the long-term stability of this compound standard solutions, they should be stored in a cool, dark place, ideally in a refrigerator at 2°C to 8°C. Commercially prepared solutions in hexane have a shelf life of up to 24 months under these conditions. It is crucial to use tightly sealed containers to prevent solvent evaporation, which would alter the concentration of the standard.

Q5: Is this compound a hazardous substance?

This compound itself is not classified as a hazardous substance.[3] However, the organic solvents used to dissolve it are often flammable and may have associated health risks. Always consult the Safety Data Sheet (SDS) for both this compound and the chosen solvent before handling. Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guide

Encountering issues during the preparation of your this compound standard solution? This guide will help you troubleshoot common problems.

Problem Possible Cause Suggested Solution
This compound will not dissolve or is dissolving very slowly. 1. Inappropriate solvent: The solvent may not be sufficiently non-polar. 2. Low temperature: The ambient temperature may be too low for effective dissolution. 3. Insufficient agitation: The mixture is not being mixed adequately to facilitate dissolution.1. Solvent Selection: Ensure you are using a high-purity, non-polar solvent such as hexane, toluene, or chloroform. 2. Gentle Heating: Warm the solution in a water bath. A slight increase in temperature can dramatically improve solubility. Do not use an open flame, especially with flammable solvents. 3. Sonication/Vortexing: Use a sonicator or vortex mixer to provide mechanical energy, which can aid in breaking down the solid and enhance dissolution.
The solution is cloudy or hazy after cooling. 1. Supersaturation: The solution was prepared at an elevated temperature and has become supersaturated upon cooling to room temperature, causing the this compound to precipitate out. 2. Impurities: The solvent or this compound may contain impurities.1. Re-dissolve and Dilute: Gently warm the solution to re-dissolve the precipitate. If the concentration is high, you may need to dilute the solution to a concentration that remains stable at room temperature. 2. Use High-Purity Materials: Ensure you are using analytical grade solvents and a high-purity this compound standard. 3. Filtration: If impurities are suspected, the warm solution can be filtered through a syringe filter (ensure filter material is compatible with the solvent) into a clean container.
The concentration of the standard seems inaccurate over time. 1. Solvent evaporation: The container may not be properly sealed, leading to the evaporation of the solvent and an increase in the concentration of this compound. 2. Degradation of the standard: Although stable, prolonged exposure to light or reactive substances could potentially degrade the standard.1. Proper Sealing: Use vials with PTFE-lined caps or other appropriate seals to minimize solvent loss. Parafilm can be used for extra security during long-term storage. 2. Storage Conditions: Store the solution in a cool, dark place, such as a refrigerator. Amber glass vials can help protect against photodegradation.

Data Presentation

Quantitative Solubility of this compound

Solvent Solubility at Room Temperature (approx. 20-25°C) Effect of Increased Temperature
Hexane SolubleSolubility significantly increases
Toluene SolubleSolubility significantly increases
Chloroform Very SolubleSolubility increases
Benzene Very SolubleSolubility increases
Ligroin Very SolubleSolubility increases
Water Practically InsolubleNegligible
Ethanol Sparingly Soluble to InsolubleSolubility may increase slightly but remains low

Experimental Protocols

Protocol for Preparing a 1 mg/mL (1000 ppm) this compound Stock Solution in Hexane

This protocol details the steps for preparing a stable 1 mg/mL stock solution of this compound in hexane.

Materials:

  • This compound (purity ≥ 99%)

  • n-Hexane (analytical grade or higher)

  • Analytical balance

  • 10 mL volumetric flask (Class A)

  • Spatula

  • Weighing paper or boat

  • Glass funnel

  • Pasteur pipette

  • Sonicator or water bath

  • Amber glass vial with a PTFE-lined cap for storage

Procedure:

  • Weighing this compound:

    • Accurately weigh 10 mg of this compound onto a weighing paper or boat using an analytical balance. Record the exact weight.

  • Transferring to Volumetric Flask:

    • Carefully transfer the weighed this compound into a clean, dry 10 mL volumetric flask using a glass funnel.

    • Rinse the weighing paper/boat and funnel with small volumes of hexane to ensure all the this compound is transferred into the flask.

  • Dissolution:

    • Add approximately 5-7 mL of hexane to the volumetric flask.

    • Gently swirl the flask to dissolve the this compound. If it does not dissolve readily, place the flask in a sonicator for 5-10 minutes or in a warm water bath (not exceeding 40°C) until all the solid has dissolved.

  • Bringing to Volume:

    • Once the this compound is completely dissolved and the solution has returned to room temperature, carefully add hexane dropwise using a Pasteur pipette until the bottom of the meniscus touches the calibration mark on the neck of the volumetric flask.

  • Homogenization:

    • Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage:

    • Transfer the prepared standard solution to a labeled amber glass vial with a PTFE-lined cap.

    • The label should include the name of the compound (this compound), the concentration (1 mg/mL), the solvent (hexane), the preparation date, and the initials of the preparer.

    • Store the vial in a refrigerator at 2-8°C.

Safety Precautions:

  • Always work in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hexane is flammable; keep it away from ignition sources.

  • Dispose of all chemical waste according to your institution's guidelines.

Visualizations

Hexacosane_Solution_Preparation_Workflow Workflow for Preparing this compound Standard Solution start Start weigh 1. Weigh this compound start->weigh transfer 2. Transfer to Volumetric Flask weigh->transfer add_solvent 3. Add Solvent (e.g., Hexane) transfer->add_solvent dissolve 4. Dissolve (with optional heating/sonication) add_solvent->dissolve cool 5. Cool to Room Temperature dissolve->cool fill_to_mark 6. Fill to Calibration Mark cool->fill_to_mark homogenize 7. Homogenize (Invert Flask) fill_to_mark->homogenize store 8. Transfer to Vial & Store homogenize->store end End store->end

Caption: A flowchart illustrating the key steps for preparing a this compound standard solution.

Troubleshooting_Hexacosane_Dissolution Troubleshooting this compound Dissolution Issues start Problem: this compound not dissolving check_solvent Is the solvent appropriate (non-polar)? start->check_solvent use_correct_solvent Use a non-polar solvent (Hexane, Toluene) check_solvent->use_correct_solvent No gentle_heat Apply gentle heat (water bath)? check_solvent->gentle_heat Yes use_correct_solvent->gentle_heat sonicate Use sonication? gentle_heat->sonicate Still not dissolved resolved Problem Resolved gentle_heat->resolved Dissolved check_concentration Is concentration too high? sonicate->check_concentration Still not dissolved sonicate->resolved Dissolved dilute Dilute the solution check_concentration->dilute Yes check_concentration->resolved No, consult further dilute->resolved

References

Strategies to prevent thermal degradation of Hexacosane during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal degradation of Hexacosane during analysis.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the analysis of this compound, focusing on strategies to mitigate thermal degradation.

Q1: My this compound sample appears to be degrading during Gas Chromatography (GC) analysis, leading to inconsistent results. What are the likely causes and how can I prevent this?

A1: Thermal degradation of this compound during GC analysis is a common issue, often occurring in the heated injector port or the column itself. The primary cause is excessive temperature, which can lead to the cleavage of C-C bonds in the long-chain alkane.

Troubleshooting Steps:

  • Optimize Injector Temperature: High injector temperatures are a primary cause of degradation.

    • Strategy: Lower the injector temperature incrementally (e.g., in 10-20°C steps) to the lowest temperature that still allows for efficient volatilization of this compound. A starting point is often just above the boiling point of the solvent.

    • Verification: Monitor the peak shape and area of this compound. A decrease in degradation products (smaller, earlier eluting peaks) and an increase in the main this compound peak area indicate successful optimization.

  • Select an Appropriate GC Liner: The liner material and design can influence thermal stress on the sample.

    • Strategy: Use a liner with a design that promotes rapid and efficient sample transfer to the column, minimizing residence time in the heated inlet. Deactivated liners are recommended to reduce potential catalytic degradation. Avoid liners packed with glass wool if possible, as it can have active sites.

  • Adjust the Temperature Program: A rapid temperature ramp can expose the analyte to high temperatures for a longer period.

    • Strategy: Employ a slower oven temperature ramp rate. This allows for the elution of this compound at a lower temperature.

  • Choose the Right Carrier Gas and Flow Rate: The choice of carrier gas can influence heat transfer and analysis time.

    • Strategy: Hydrogen is an efficient carrier gas that can allow for faster analysis at lower temperatures compared to helium or nitrogen. However, its reactivity should be considered. Ensure an optimal flow rate to minimize the time the analyte spends in the heated zones.

Q2: I am using Differential Scanning Calorimetry (DSC) to study the thermal properties of this compound, but I am concerned about decomposition at higher temperatures. How can I ensure I am only observing phase transitions?

A2: DSC is an excellent technique for studying the melting and crystallization behavior of this compound. To avoid analyzing the decomposition, it is crucial to understand its thermal stability limits.

Troubleshooting Steps:

  • Determine the Decomposition Onset: Before extensive DSC studies, it is highly recommended to perform a Thermogravimetric Analysis (TGA) to determine the onset temperature of mass loss, which indicates decomposition.

  • Set Appropriate Temperature Limits for DSC:

    • Strategy: Based on TGA data, set the upper-temperature limit of your DSC experiment well below the decomposition onset temperature. For n-alkanes like this compound, decomposition generally starts at temperatures significantly higher than their melting point.

    • Example: this compound melts around 57°C. A TGA scan would likely show stability up to well over 200°C in an inert atmosphere. Therefore, a DSC scan up to 100-150°C should be safe to observe melting and other phase transitions without degradation.

  • Use an Inert Atmosphere:

    • Strategy: Always run DSC analysis of organic compounds like this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Q3: What are the typical thermal decomposition products of long-chain alkanes like this compound?

A3: The thermal decomposition (pyrolysis) of long-chain n-alkanes proceeds through a free-radical chain mechanism involving initiation (C-C bond cleavage), propagation (hydrogen abstraction and β-scission), and termination reactions. This results in a complex mixture of smaller hydrocarbons. The main decomposition products of n-hexane, a shorter alkane, are H₂, CH₄, C₂H₂, C₂H₄, C₂H₆, and C₃H₆.[1] For this compound, you would expect a similar distribution of smaller alkanes and alkenes.

Quantitative Data Summary

The following table summarizes key thermal properties of this compound relevant to its analysis.

PropertyValueAnalytical TechniqueNotes
Melting Point57.11 °CDSCObserved during the melting of an n-hexacosane/graphene nanocomposite.[2]
Solidification Point49.28 °CDSCObserved during the solidification of an n-hexacosane/graphene nanocomposite.[2]
Latent Heat of Melting154.61 J/gDSCFor an n-hexacosane/graphene nanocomposite.[2]
Latent Heat of Solidification147.58 J/gDSCFor an n-hexacosane/graphene nanocomposite.[2]

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for n-Alkanes (including this compound)

This method is adapted from a validated procedure for the quantitation of n-alkanes (C21 to C36) and is suitable for minimizing thermal degradation.[3][4]

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the this compound sample in a suitable solvent (e.g., hexane or isooctane) to a known concentration.

  • If analyzing from a complex matrix, an appropriate extraction and clean-up procedure should be employed.

2. GC-MS Instrument Parameters:

  • GC System: Agilent 6890 or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless injector.

  • Inlet Temperature: 280°C (This should be optimized downwards if degradation is observed).

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 5°C/min to 320°C, hold for 10 minutes.

  • MS System: Agilent 5973 or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

  • Data Acquisition: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity (target ions for alkanes often include m/z 57, 71, 85).

Differential Scanning Calorimetry (DSC) for Thermal Transitions of Waxes (including this compound)

This protocol is based on ASTM D4419 for determining the transition temperatures of petroleum waxes.[5][6][7]

1. Instrument Setup and Calibration:

  • Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Ensure the sample and reference pans are clean and in good condition.

2. Sample Preparation:

  • Weigh 5-10 mg of the this compound sample into an aluminum DSC pan.

  • Crimp a lid onto the pan to encapsulate the sample.

  • Prepare an empty, sealed aluminum pan as a reference.

3. DSC Experimental Parameters:

  • Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at a temperature below the expected first transition (e.g., 25°C).

    • Heat the sample at a controlled rate of 10°C/min to a temperature above the final melting point but below the decomposition temperature (e.g., 100°C).

    • Hold isothermally for 2 minutes.

    • Cool the sample at a controlled rate of 10°C/min back to the starting temperature.

4. Data Analysis:

  • From the heating curve, determine the onset and peak temperatures of any endothermic transitions (e.g., solid-solid transitions and melting).

  • Integrate the area under the melting peak to determine the enthalpy of fusion.

  • From the cooling curve, determine the onset and peak temperatures of any exothermic transitions (e.g., crystallization).

Visualizations

Caption: Troubleshooting workflow for thermal degradation of this compound.

DegradationFactors cluster_instrumental Instrumental Factors cluster_sample Sample-Related Factors InjectorTemp High Injector Temperature Degradation Thermal Degradation of this compound InjectorTemp->Degradation OvenRamp Fast Oven Ramp Rate OvenRamp->Degradation LinerType Active/Inefficient GC Liner LinerType->Degradation Atmosphere Oxidative Atmosphere (e.g., Air) Atmosphere->Degradation Contaminants Presence of Catalytic Impurities Contaminants->Degradation

Caption: Factors contributing to this compound's thermal degradation.

References

Optimizing temperature programs for the GC separation of long-chain alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the gas chromatographic (GC) separation of long-chain alkanes.

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of long-chain alkanes, offering systematic solutions to improve separation quality.

Issue 1: Poor Peak Resolution or Co-elution of Adjacent Alkanes

When two or more compounds elute from the column at the same time, it results in poor resolution and co-eluting peaks. This is a frequent challenge with long-chain alkanes due to their similar chemical and physical properties.[1]

Troubleshooting Steps:

  • Optimize Temperature Program: The temperature ramp rate is a critical factor. A rapid ramp rate may not allow sufficient time for analytes to interact with the stationary phase, leading to inadequate separation.[1][2]

    • Solution: Decrease the temperature ramp rate. For example, reducing the rate from 10°C/min to 5°C/min can increase the interaction time and improve separation.[2] A slower ramp rate generally enhances the separation of closely eluting compounds.[3]

  • Adjust Initial Oven Temperature: An initial oven temperature that is too high can prevent proper focusing of the analytes at the head of the column.[1] For splitless injection, the initial oven temperature should be 10-15°C below the boiling point of the sample solvent to ensure efficient trapping.[2]

  • Evaluate Column Efficiency: The column may lack the necessary theoretical plates to resolve compounds with very similar boiling points.[1]

    • Solution: Consider using a longer column or one with a smaller internal diameter. Doubling the column length can increase resolution by approximately 40%.[1] Moving from a 0.25 mm ID to a 0.18 mm ID column can also significantly enhance resolution.[1]

  • Check Carrier Gas Flow Rate: Suboptimal flow rates can lead to peak broadening and reduced resolution.[1][3]

    • Solution: Optimize the flow rate for your chosen carrier gas (Helium or Hydrogen). Hydrogen often allows for faster analysis times.[2]

Caption: Troubleshooting workflow for poor peak resolution.

Issue 2: Peak Broadening

Broad peaks can obscure the separation of adjacent analytes and reduce the accuracy of quantification.

Troubleshooting Steps:

  • Check for Column Contamination: Accumulation of non-volatile residues at the column inlet can interact with analytes, causing peak broadening and tailing.[2]

    • Solution: Trim the first 10-20 cm of the column from the inlet side.[2] Using a deactivated glass wool liner can also help trap non-volatile materials.[2]

  • Optimize Carrier Gas Flow Rate: A flow rate that is too low can increase the residence time of analytes in the column, leading to longitudinal diffusion and peak broadening.[2]

    • Solution: Increase the carrier gas flow rate.[4][5]

  • Adjust Temperature Program: A slow temperature ramp can sometimes contribute to broader peaks for later eluting compounds if the flow rate is not optimal.

    • Solution: Increase the temperature ramp rate in conjunction with optimizing the flow rate to ensure analytes elute more quickly.[4][5]

Caption: Troubleshooting workflow for peak broadening.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature program for a broad range of long-chain alkanes?

A good starting point for a temperature program for a wide range of alkanes is as follows. This should be optimized for your specific application.[3]

  • Initial Temperature: 40°C, hold for 2-3 minutes.[2][3]

  • Ramp: 5-10°C/min to 300-320°C.[2][3] A slower ramp rate generally improves the separation of closely eluting compounds.[2][3]

  • Final Hold: Hold at the final temperature for 10 minutes.[2]

Q2: How does the temperature ramp rate affect the separation of long-chain alkanes?

The temperature ramp rate significantly impacts resolution. A slower ramp rate increases the interaction time of the analytes with the stationary phase, which can enhance the separation of closely eluting compounds.[3][6] Conversely, a faster ramp rate can lead to shorter analysis times but may decrease resolution.[1] Increasing ramp rates or initial temperatures can lead to shorter analysis times but may result in less data accuracy.[7]

Q3: What type of GC column is best for separating long-chain alkanes?

For optimal separation of alkanes, a non-polar column is ideal.[3] The separation of alkanes is primarily based on their boiling points, and non-polar stationary phases work on the principle of "like dissolves like".[3] Commonly used stationary phases include 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane.[3]

Q4: What is the effect of column dimensions on the separation?

Column dimensions (length, internal diameter, and film thickness) have a significant impact on separation efficiency and analysis time.

ParameterChangeEffect on ResolutionEffect on Analysis Time
Length Increase (e.g., 30 m to 60 m)Increases by ~40%[2]Doubles[2]
Internal Diameter Decrease (e.g., 0.25 mm to 0.18 mm)Increases[2]Can decrease[2]
Film Thickness Decrease (e.g., 0.25 µm to 0.10 µm)Increases for high boiling point analytes[1]Decreases[1]

Q5: What are the ideal injector and detector parameters?

  • Injector Type: A split/splitless injector is versatile for different sample concentrations.[2]

  • Injector Temperature: 280 - 320°C ensures complete vaporization of high-boiling alkanes.[2]

  • Liner: A deactivated, single taper liner with glass wool promotes homogeneous vaporization and traps non-volatile residues.[1][2]

  • Detector (FID): A standard temperature for a Flame Ionization Detector (FID) is 300°C.[3]

Experimental Protocols

Protocol 1: General Method for High-Resolution Alkane Separation

This protocol provides a starting point for developing a high-resolution GC method for long-chain alkanes.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the alkane sample into a 10 mL volumetric flask.[1]

    • Dissolve the sample in a high-purity, high-boiling point solvent such as toluene or cyclohexane.[1]

    • If necessary, gently heat the mixture to around 80°C to ensure complete dissolution of high molecular weight waxes.[1]

  • GC System and Conditions:

    • System: Gas Chromatograph with a Flame Ionization Detector (FID).[1]

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 100% dimethylpolysiloxane stationary phase) is a good starting point.[1][3]

    • Injector: Split/splitless injector at 350°C.[1] Use a deactivated glass wool liner.[1]

    • Injection Volume: 1 µL.[1]

    • Carrier Gas: Hydrogen or Helium, set to an optimal flow rate (typically 1-2 mL/min).[2]

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 2 minutes.[3]

    • Ramp: 5°C/min to 300°C.[3]

    • This program should be optimized based on the specific sample.

Experimental_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Weigh Weigh 10-20mg of sample Dissolve Dissolve in Toluene or Cyclohexane Weigh->Dissolve Heat Gently heat to 80°C (if necessary) Dissolve->Heat Inject Inject 1µL into GC-FID Heat->Inject Separate Separate on non-polar column Inject->Separate Temp_Prog Apply Temperature Program: 40°C (2min) -> 5°C/min -> 300°C Separate->Temp_Prog Detect Detect with FID at 300°C Temp_Prog->Detect Analyze Analyze Chromatogram Detect->Analyze Optimize Optimize parameters if necessary Analyze->Optimize

Caption: General experimental workflow for GC analysis of long-chain alkanes.

References

Technical Support Center: Purification of Commercial-Grade Hexacosane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing impurities from commercial-grade Hexacosane. Below you will find frequently asked questions and troubleshooting guides to address specific issues encountered during purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial-grade this compound?

A1: Commercial-grade this compound is typically derived from petroleum distillates or synthesized via methods like the Fischer-Tropsch process.[1][2] Consequently, it may contain a variety of impurities, including:

  • Homologous n-alkanes: Shorter-chain (e.g., Pentacosane, C25) and longer-chain (e.g., Heptacosane, C27) n-alkanes are common.

  • Branched alkanes (iso-alkanes): These have the same molecular weight as n-alkanes but different structures.

  • Cycloalkanes: Saturated cyclic hydrocarbons may be present.

  • Unsaturated hydrocarbons (alkenes): Double-bonded hydrocarbons can be a byproduct of some synthesis methods.

  • Aromatic compounds: Depending on the crude oil source and refining process, traces of aromatic hydrocarbons might be present.[3]

Q2: What is the most effective method for purifying this compound?

A2: The choice of purification method depends on the nature and concentration of the impurities, as well as the desired final purity. A multi-step approach is often most effective.

  • Recrystallization is a powerful technique for removing small amounts of impurities and for final polishing.

  • Column Chromatography is excellent for separating this compound from compounds with different polarities and from closely related alkanes if the right conditions are chosen.

  • Vacuum Fractional Distillation is suitable for separating components with different boiling points, which is effective for removing alkanes of significantly different chain lengths.[4]

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: this compound is a non-polar molecule and dissolves best in non-polar organic solvents. Its solubility increases with temperature.[5] Good single-solvent options for recrystallization include:

  • Diethyl ether

  • Acetone

  • Hexane or Heptane

  • Benzene (use with caution due to toxicity)

  • Chloroform[1]

Mixed solvent systems can also be effective. A common strategy is to dissolve the this compound in a good solvent (in which it is highly soluble) at an elevated temperature and then add a poorer solvent (in which it is less soluble) to induce crystallization. A hexane/acetone mixture is a good candidate to try.[6]

Q4: How can I assess the purity of my this compound sample?

A4: Several analytical techniques can be used to determine the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and effective method for separating and identifying volatile and semi-volatile organic compounds like alkanes. It can resolve this compound from its neighboring homologues and branched isomers.

  • High-Performance Liquid Chromatography (HPLC): While less common for alkane analysis, HPLC can be used for fractionation, especially in a reversed-phase setup where separation is based on hydrophobicity.[7]

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique can be used to determine purity by analyzing the melting point depression and the shape of the melting peak. Highly pure crystalline substances exhibit a sharp melting peak at a specific temperature. Impurities broaden this peak and lower the melting temperature.[8][9][10]

Troubleshooting Guides

Recrystallization Issues
ProblemPotential Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.[11]- Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface to provide nucleation sites.- Add a seed crystal of pure this compound.[12]
Oiling out (a liquid layer separates instead of crystals). - The saturation temperature of the solution is above the melting point of this compound (55-58°C).- High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Try a different solvent or a mixed solvent system.[11]
Low recovery of crystals. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- The crystals were washed with a solvent that was not cold enough.- Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.- Ensure the funnel and receiving flask are pre-heated before hot filtration. Add a small excess of hot solvent before filtering to prevent crystallization.[13]- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[12]
Crystals appear impure (discolored or malformed). - The cooling process was too rapid, trapping impurities within the crystal lattice.- Insoluble impurities were not removed.- Ensure the solution cools slowly and undisturbed to room temperature before placing it in an ice bath.- Perform a hot gravity filtration to remove any insoluble materials before cooling.[13]
Column Chromatography Issues
ProblemPotential Cause(s)Suggested Solution(s)
Poor separation of this compound from impurities. - Inappropriate mobile phase polarity.- Column was not packed properly, leading to channeling.- Column was overloaded with the sample.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. For non-polar compounds like this compound, start with 100% hexane and gradually increase polarity if needed by adding a small percentage of a slightly more polar solvent like ethyl acetate or dichloromethane.- Ensure the silica gel or alumina is packed uniformly without any air bubbles or cracks.- As a rule of thumb, use a sample-to-silica ratio of 1:30 to 1:100 by weight.[14]
This compound does not elute from the column. - The mobile phase is not polar enough to move the compound. (Unlikely for this compound with a non-polar solvent).- The compound has degraded on the stationary phase (unlikely for a stable alkane).- While this compound is very non-polar, if it is not eluting with 100% hexane, there may be an issue with the setup. Ensure solvent is flowing through the column. A very small increase in polarity (e.g., 1% diethyl ether in hexane) can be tried.
All compounds elute together at the solvent front. - The mobile phase is too polar.- Use a less polar mobile phase. For this compound, 100% hexane or another alkane should be the starting point.
Difficulty visualizing spots on TLC. - Alkanes are not UV-active.- Use a visualization stain. An iodine chamber is often effective for non-polar compounds.[15][16] Alternatively, a potassium permanganate (KMnO4) stain or a p-anisaldehyde stain followed by gentle heating can reveal the spots.[17]

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline and should be optimized based on small-scale trials to find the ideal solvent and conditions.

  • Solvent Selection:

    • Place approximately 20-30 mg of commercial-grade this compound into a small test tube.

    • Add a small amount (e.g., 0.5 mL) of a chosen solvent (e.g., acetone or ethanol).

    • Observe the solubility at room temperature. An ideal solvent will show low solubility.

    • Gently heat the test tube. The this compound should completely dissolve at or near the boiling point of the solvent.

    • Allow the solution to cool to room temperature, and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.

  • Recrystallization Procedure:

    • Place the bulk of the impure this compound in an Erlenmeyer flask.

    • In a separate beaker, heat the chosen recrystallization solvent to its boiling point.

    • Add the hot solvent to the flask containing the this compound in small portions, with swirling and gentle heating, until the solid has just dissolved. Use the minimum amount of hot solvent necessary.[18]

    • If there are any insoluble impurities, perform a hot gravity filtration.

    • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Dry the crystals in a vacuum oven at a temperature below the melting point of this compound (e.g., 40 °C).

Column Chromatography of this compound

This protocol describes a flash column chromatography procedure for the purification of this compound.

  • Stationary Phase: Silica gel (40-63 µm particle size) is a good starting choice.[19][20]

  • Mobile Phase Selection:

    • Perform Thin Layer Chromatography (TLC) on the commercial-grade this compound to determine a suitable mobile phase.

    • Spot the dissolved sample on a silica gel TLC plate.

    • Develop the plate in a chamber containing a non-polar solvent, such as 100% hexane.

    • Visualize the plate using an appropriate stain (e.g., iodine vapor or potassium permanganate).

    • An ideal solvent system will show the this compound spot with an Rf value of approximately 0.2-0.4. If the spot is too high, a less polar solvent may be needed (though hexane is already very non-polar). If other impurity spots are present, adjust the solvent system to achieve good separation.

  • Column Packing:

    • Select a column of appropriate size for the amount of sample to be purified.

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Fill the column with the chosen mobile phase (e.g., hexane).

    • Slowly add the silica gel as a slurry in the mobile phase, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add another thin layer of sand on top.

    • Drain the solvent until the level is just at the top of the sand.

  • Sample Loading and Elution:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column.

    • Open the stopcock and allow the sample to enter the silica gel bed.

    • Carefully add fresh mobile phase to the top of the column.

    • Apply gentle pressure (e.g., from a compressed air line) to push the solvent through the column at a steady rate.

    • Collect fractions in test tubes and monitor their contents by TLC.

    • Combine the fractions containing pure this compound and remove the solvent using a rotary evaporator.

Purity Analysis by GC-MS
  • Sample Preparation: Prepare a dilute solution of the purified this compound (e.g., 1 mg/mL) in a volatile solvent like hexane or dichloromethane.

  • GC-MS Parameters (Example):

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is suitable for alkane analysis.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 280-300 °C.

    • Oven Temperature Program: An initial temperature of around 100-150 °C, held for a few minutes, followed by a ramp of 10-20 °C/min up to a final temperature of 300-320 °C, held for several minutes. This will allow for the separation of alkanes in the C24-C28 range.[21]

    • MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodPrinciple of SeparationCommon Impurities RemovedAdvantagesDisadvantages
Recrystallization Differential solubility in a solvent at different temperaturesSmall amounts of homologous alkanes, some branched alkanes, and other minor impuritiesSimple, cost-effective, good for final purificationCan have lower yields, finding the perfect solvent can be trial-and-error
Column Chromatography Differential adsorption onto a solid stationary phaseBranched and cyclic alkanes, unsaturated hydrocarbons, aromatic compoundsHigh resolution, versatile for a range of impuritiesCan be time-consuming, requires larger volumes of solvent
Vacuum Fractional Distillation Differences in boiling points under reduced pressureHomologous alkanes with significantly different chain lengths (e.g., C30)Effective for large-scale purification, good for removing volatile impuritiesRequires specialized equipment, less effective for separating close-boiling isomers

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration (optional) cluster_crystallization Crystallization cluster_isolation Isolation A Impure this compound B Add minimum hot solvent A->B C Dissolved this compound in hot solution B->C D Hot gravity filtration C->D E Remove insoluble impurities D->E F Slow cooling to room temperature E->F G Cool in ice bath F->G H Crystal formation G->H I Vacuum filtration H->I J Wash with cold solvent I->J K Dry crystals J->K L Pure this compound K->L Column_Chromatography_Workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution cluster_isolation Isolation A Pack column with silica gel B Equilibrate with mobile phase (e.g., hexane) A->B D Load sample onto column B->D C Dissolve crude this compound in minimal solvent C->D E Elute with mobile phase D->E F Collect fractions E->F G Monitor fractions by TLC F->G H Combine pure fractions G->H I Evaporate solvent H->I J Pure this compound I->J Purity_Analysis_Logic A Purified this compound Sample B Perform GC-MS Analysis A->B C Single sharp peak at expected retention time? B->C D High Purity Confirmed C->D Yes E Multiple peaks observed C->E No F Identify Impurities by MS library and retention times E->F G Consider further purification (e.g., re-crystallization) F->G

References

Improving the efficiency of Hexacosane crystallization for purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of hexacosane via crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for improving the efficiency and purity of this compound crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallizing this compound is one in which it is highly soluble at elevated temperatures and poorly soluble at low temperatures. Due to its non-polar nature, this compound dissolves well in non-polar solvents.[1] Benzene, ligroin, and chloroform are reported to be very good solvents for this compound.[2] Hexane is also a suitable choice.[1][2] The selection of the optimal solvent may require small-scale solubility tests to determine the best temperature-dependent solubility profile for your specific application.

Q2: How does the cooling rate affect the crystallization of this compound?

A2: The cooling rate is a critical parameter that influences crystal size, morphology, and purity. Generally, slower cooling rates promote the growth of larger, more well-defined crystals with higher purity, as it allows for the selective incorporation of this compound molecules into the crystal lattice while excluding impurities.[3] Conversely, rapid cooling can lead to the formation of smaller, needle-like crystals and may trap impurities or metastable phases within the crystal structure.[4] For high-purity applications, a slow and controlled cooling process is recommended.

Q3: What are common impurities in commercial this compound and how can they be removed?

A3: Commercial this compound may contain impurities such as other long-chain n-alkanes with similar chain lengths, branched alkanes, and potentially aromatic compounds depending on the source and manufacturing process.[2] Recrystallization is an effective method for removing these impurities. The principle behind this technique is that the impurities will have different solubility profiles compared to this compound in a chosen solvent, allowing for their separation upon cooling. For structurally similar n-alkane impurities, multiple recrystallization steps may be necessary to achieve high purity.

Q4: What is "oiling out" and how can it be prevented during this compound crystallization?

A4: "Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystal. This can happen if the solution is cooled too quickly or if the concentration of the solute is too high, causing the solubility limit to be exceeded at a temperature above the compound's melting point. To prevent this, ensure a slower cooling rate and use a sufficient amount of solvent to keep the this compound dissolved until it reaches a temperature below its melting point where crystallization can occur.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Yield - Insufficient cooling. - Too much solvent used. - this compound concentration is too low.- Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath). - Evaporate some of the solvent to increase the concentration of this compound and attempt recrystallization again.
Formation of Small, Needle-like Crystals - Cooling rate is too fast. - High degree of supersaturation.- Slow down the cooling process by allowing the solution to cool to room temperature before placing it in a cold bath. - Use a slightly larger volume of solvent to reduce the level of supersaturation.
Crystals Appear Impure (e.g., discolored) - Incomplete removal of colored impurities. - Co-crystallization of impurities.- Treat the hot solution with activated charcoal before filtration to remove colored impurities. - Perform a second recrystallization to further purify the crystals.
"Oiling Out" (Formation of an oily layer instead of crystals) - Solution is too concentrated. - Cooling is too rapid. - The boiling point of the solvent is higher than the melting point of this compound.- Add more solvent to the hot solution to decrease the concentration. - Allow the solution to cool more slowly. - Select a solvent with a boiling point lower than the melting point of this compound (55-58 °C).

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility ( g/100 mL)
Chloroform25~10[5]
Benzene25Very Soluble[2]
Ligroin25Very Soluble[2]
Hexane25Soluble[1]
Ethanol25Sparingly Soluble
Acetone25Sparingly Soluble
Water25Insoluble[1]

Note: "Very Soluble" and "Soluble" are qualitative descriptions from the literature. Quantitative data for a range of temperatures is limited. It is a general principle that the solubility of n-alkanes in organic solvents increases with temperature.[1]

Experimental Protocols

1. Single-Solvent Recrystallization of this compound

This protocol outlines the steps for purifying this compound using a single solvent.

  • Materials:

    • Impure this compound

    • High-purity solvent (e.g., hexane, benzene, or chloroform)

    • Erlenmeyer flasks

    • Heating mantle or hot plate

    • Buchner funnel and filter paper

    • Vacuum flask

    • Glass stirring rod

  • Procedure:

    • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture while stirring until the solvent boils. Continue adding small portions of the hot solvent until the this compound is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

    • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

    • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask should remain undisturbed during this period. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

    • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

    • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

2. Solvent-Antisolvent Crystallization of this compound

This method is useful when a single solvent does not provide a sufficient difference in solubility between hot and cold conditions.

  • Materials:

    • Impure this compound

    • A "good" solvent in which this compound is highly soluble (e.g., toluene)

    • An "antisolvent" in which this compound is poorly soluble but is miscible with the "good" solvent (e.g., methanol)

    • Erlenmeyer flasks

    • Heating mantle or hot plate

    • Buchner funnel and filter paper

    • Vacuum flask

    • Glass stirring rod

  • Procedure:

    • Dissolution: Dissolve the impure this compound in a minimum amount of the hot "good" solvent (toluene).

    • Addition of Antisolvent: While the solution is still hot, slowly add the "antisolvent" (methanol) dropwise until the solution becomes slightly turbid, indicating the onset of precipitation.

    • Redissolution: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

    • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

    • Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol.

Visualizations

Hexacosane_Purification_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation A Impure this compound B Add minimal hot solvent A->B C Completely Dissolved Solution B->C D Hot Filtration (optional) C->D Insoluble impurities present E Slow Cooling C->E No insoluble impurities D->E F Crystal Formation E->F G Vacuum Filtration F->G H Wash with cold solvent G->H I Dry Crystals H->I J Pure this compound Crystals I->J

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting_Hexacosane_Crystallization Start Crystallization Issue Q1 Low or No Yield? Start->Q1 A1_1 Increase cooling / Evaporate solvent Q1->A1_1 Yes Q2 Small/Needle-like Crystals? Q1->Q2 No End Successful Crystallization A1_1->End A2_1 Decrease cooling rate / Use more solvent Q2->A2_1 Yes Q3 Oiling Out? Q2->Q3 No A2_1->End A3_1 Add more solvent / Slow cooling Q3->A3_1 Yes Q3->End No A3_1->End

Caption: Decision tree for troubleshooting common this compound crystallization problems.

References

Validation & Comparative

A Comparative Guide to Validated GC-MS Methods for Accurate Hexacosane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise and accurate quantification of long-chain alkanes such as Hexacosane (C26H54) is critical in various fields, including environmental monitoring, food science, and pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for this purpose, offering high sensitivity and specificity. This guide provides a comparative overview of validated GC-MS methodologies for this compound quantification, supported by experimental data to aid researchers in selecting and implementing robust analytical protocols.

Performance Comparison of Validated GC-MS Methods

The selection of a GC-MS method for this compound quantification should be guided by its performance characteristics. Below is a summary of validation data from two distinct methodologies, showcasing their capabilities.

Table 1: Performance Characteristics of Validated GC-MS Methods for n-Alkane Quantification

Performance ParameterMethod 1: Solvent Extraction GC-MS (SE-GC-MS)[1][2]Method 2: Automated Solid-Liquid Extraction GC/MS[3][4]
Linearity (Dynamic Range) Not explicitly stated, but calibration curves used.5 to 100 nmol injected on-column[3][4]
Accuracy (% Recovery) 89.4%–98.6% for n-alkanes (C14-C37)[1]> 91% (including extraction efficiency)[3][4]
Precision (Repeatability) 3.5%–14.5% RSD for n-alkanes[1]0.1%–12.9% Intra-assay CV[3][4]
Limit of Detection (LOD) 0.05–0.9 ng for n-alkanes[1]Not Reported
Limit of Quantitation (LOQ) Not Reported5 nmol injected on-column[3][4]

RSD: Relative Standard Deviation, CV: Coefficient of Variation

Experimental Protocols

Detailed methodologies are essential for the successful replication of analytical results. The following sections outline the key steps for the two compared GC-MS methods.

Method 1: Solvent Extraction GC-MS (SE-GC-MS) for n-Alkanes

This method is a classic approach suitable for a wide range of sample matrices.

1. Sample Preparation (Solvent Extraction):

  • For solid samples, employ Soxhlet extraction, mechanical shaking, or ultrasonic extraction with an appropriate organic solvent like hexane.[5]

  • For liquid samples, a liquid-liquid extraction can be performed.

  • The extract is then concentrated and may require a clean-up step using adsorption chromatography (e.g., with silica gel or alumina) to remove interfering compounds.[5]

2. GC-MS Instrumentation and Conditions: [1][2]

  • Gas Chromatograph: Agilent 7890A GC or similar.

  • Mass Spectrometer: Agilent 5975C MS or similar.

  • Column: DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically 250-300°C.

  • Oven Temperature Program: An initial temperature of around 60-80°C, followed by a ramp to a final temperature of 300-320°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 650.

3. Data Analysis:

  • Quantification is achieved by creating a calibration curve using a certified reference standard of this compound.

  • The use of an internal standard (e.g., a deuterated alkane) is recommended for enhanced accuracy.

Method 2: Automated Solid-Liquid Extraction GC/MS for n-Alkanes

This method offers a more rapid and automated approach to sample preparation.

1. Sample Preparation (Automated Solid-Liquid Extraction): [3][4]

  • Utilizes elevated temperature and pressure to minimize extraction time (e.g., 30 minutes per sample).

  • Reduces solvent consumption compared to traditional methods.

2. GC-MS Instrumentation and Conditions: [3]

  • Gas Chromatograph: Agilent 6890N GC or equivalent.

  • Mass Spectrometer: Agilent 5973N MSD or equivalent.

  • Column: VF-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium.

  • Injector: A pressure pulse injection may be used to reduce discrimination of long-chain alkanes.

  • Oven Temperature Program: A program that starts at a lower temperature and ramps up to approximately 350°C to ensure the elution of high molecular weight alkanes like this compound.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Single Ion Monitoring (SIM) of characteristic fragment ions (e.g., m/z 57 and 71) for increased sensitivity.[3]

3. Data Analysis:

  • A calibration curve is generated from a series of serially diluted alkane stock standards.

  • An internal standard is used to correct for variations in sample preparation and injection.

Method Validation Workflow and Selection Logic

The validation of an analytical method is a systematic process to ensure it is suitable for its intended purpose. The following diagrams illustrate the general workflow for GC-MS method validation and a logical approach to selecting an appropriate analytical method.

GCMS_Validation_Workflow GC-MS Method Validation Workflow for this compound Quantification cluster_planning Planning cluster_execution Execution cluster_documentation Documentation define_scope Define Scope & Purpose set_criteria Set Acceptance Criteria define_scope->set_criteria specificity Specificity set_criteria->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness analyze_data Analyze Data robustness->analyze_data validation_report Prepare Validation Report analyze_data->validation_report Method_Selection_Logic Logic for Analytical Method Selection rect_node rect_node start High Throughput Needed? method1 Automated SLE-GC/MS start->method1 Yes method2 Solvent Extraction GC-MS start->method2 No sensitivity High Sensitivity Required? method1->sensitivity method2->sensitivity sim_mode Use SIM Mode sensitivity->sim_mode Yes full_scan Full Scan Mode Sufficient sensitivity->full_scan No

References

Hexacosane in Focus: A Comparative Analysis with Long-Chain Alkanes for Specialized Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate long-chain alkanes is critical for optimizing product performance. This guide provides a detailed comparative analysis of hexacosane (C26) against other even-numbered, long-chain alkanes such as tetracosane (C24) and octacosane (C28), focusing on their application in thermal energy storage, drug delivery, and lubrication. The information presented is supported by experimental data to facilitate informed decision-making in research and development.

Long-chain alkanes, or paraffins, are saturated hydrocarbons that are chemically inert and hydrophobic. Their physical properties, such as melting point and latent heat of fusion, are highly dependent on the length of their carbon chain, making them suitable for a variety of specialized applications.

Physicochemical Properties: A Tabulated Comparison

The performance of long-chain alkanes in various applications is directly correlated with their physicochemical properties. As the carbon chain length increases, van der Waals forces between molecules become stronger, leading to higher melting and boiling points, as well as increased enthalpies of fusion. These properties are critical for their function as phase change materials and in lipid-based drug delivery systems.

PropertyTetracosane (C24)This compound (C26)Octacosane (C28)
Molecular Formula C₂₄H₅₀C₂₆H₅₄C₂₈H₅₈
Molar Mass ( g/mol ) 338.66366.71394.77
Melting Point (°C) 50.356.461.4
Boiling Point (°C) 391412432
Enthalpy of Fusion (kJ/mol) 52.658.767.38[1]
Enthalpy of Vaporization (kJ/mol at 298.15 K) 125.6 ± 2.7[2]139.1 ± 7.7[2]151.4 ± 8.4[2]

Applications and Comparative Performance

Thermal Energy Storage: Phase Change Materials

Long-chain alkanes are excellent organic phase change materials (PCMs) due to their high latent heat of fusion and chemical stability. They absorb and release significant amounts of thermal energy at a nearly constant temperature during their solid-liquid phase transition.

This compound, with its melting point of 56.4 °C, is particularly suitable for applications requiring thermal management in a moderate temperature range, such as in electronics and specialized shipping containers. In comparison, tetracosane has a lower melting point, making it suitable for applications closer to ambient temperatures, while octacosane's higher melting point is advantageous for higher temperature applications. The choice of alkane is dictated by the specific operating temperature range of the intended application. The thermal stability of these alkanes is a crucial factor, and it can be evaluated through thermal cycling tests.

Drug Delivery: Solid Lipid Nanoparticles

In pharmaceutical formulations, long-chain alkanes are utilized as lipid matrices in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for the controlled release of therapeutic agents. Their inert and biocompatible nature makes them ideal for encapsulating active pharmaceutical ingredients (APIs).

The choice of a specific long-chain alkane influences the drug loading capacity, encapsulation efficiency, and release profile of the nanoparticles. While direct comparative studies on drug release from SLNs formulated with this compound versus other specific long-chain alkanes are limited, the principle is that longer-chain alkanes with higher melting points can lead to a more ordered crystal lattice in the nanoparticle, potentially resulting in a more sustained release profile. For instance, a comparative study between SLNs and NLCs for the delivery of prilocaine hydrochloride showed that the lipid matrix composition significantly affects the release profile, with NLCs (which contain a blend of solid and liquid lipids) exhibiting a more controlled release.

Industrial Lubricants

Long-chain alkanes can function as friction modifiers and viscosity index improvers in lubricant formulations. Their long aliphatic chains provide oil solubility, while their potential for forming protective boundary films on metal surfaces can reduce friction and wear. While diethyl hexacosanedioate, a derivative of this compound, is noted for its potential as a friction modifier, data on the direct use of this compound as a lubricant additive is less common. The performance of alkanes in lubricants is often associated with their ability to enhance film strength and provide lubricity.

Experimental Protocols

Determination of Thermal Properties by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of long-chain alkanes.

Methodology:

  • A small, accurately weighed sample (5-10 mg) of the alkane is placed in an aluminum DSC pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference are heated at a constant rate (e.g., 10 °C/min) in a controlled nitrogen atmosphere.

  • The heat flow to the sample is measured as a function of temperature.

  • The melting point is determined as the onset or peak of the endothermic transition, and the enthalpy of fusion is calculated from the area of the peak.

Preparation of Solid Lipid Nanoparticles by High-Pressure Homogenization (Hot Homogenization Technique)

Objective: To prepare solid lipid nanoparticles using a long-chain alkane as the lipid matrix.

Methodology:

  • The long-chain alkane (e.g., this compound) and a drug are heated to 5-10 °C above the melting point of the lipid.

  • An aqueous surfactant solution is heated to the same temperature.

  • The hot lipid/drug mixture is dispersed in the aqueous surfactant solution under high-speed stirring to form a coarse pre-emulsion.

  • The hot pre-emulsion is then subjected to high-pressure homogenization for several cycles (e.g., 3-5 cycles at 500-1500 bar).

  • The resulting nanoemulsion is cooled down to room temperature, allowing the lipid to recrystallize and form solid lipid nanoparticles.

Evaluation of Lubricant Performance: Friction and Wear Testing

Objective: To evaluate the effectiveness of a long-chain alkane as a lubricant additive in reducing friction and wear.

Methodology:

  • A base lubricant is blended with a specific concentration of the long-chain alkane.

  • The tribological properties of the formulated lubricant are evaluated using a high-frequency reciprocating rig (HFRR).

  • A steel ball is oscillated against a steel disc under a defined load, temperature, and frequency, with the lubricant in between.

  • The coefficient of friction is continuously monitored during the test.

  • After the test, the wear scar diameter on the ball is measured using a microscope to quantify wear.

Visualizing Experimental Workflows

To better illustrate the processes involved in the application of this compound and other long-chain alkanes, the following diagrams, generated using Graphviz (DOT language), depict key experimental workflows.

Experimental_Workflow_SLN_Preparation cluster_preparation SLN Preparation cluster_characterization Characterization Lipid_Drug_Melt 1. Melt Lipid (e.g., this compound) and dissolve Drug Pre_emulsion 3. High-Shear Mixing to form Pre-emulsion Lipid_Drug_Melt->Pre_emulsion Aqueous_Phase 2. Heat Aqueous Surfactant Solution Aqueous_Phase->Pre_emulsion Homogenization 4. High-Pressure Homogenization Pre_emulsion->Homogenization Cooling 5. Cooling and Nanoparticle Formation Homogenization->Cooling Particle_Size Particle Size Analysis (e.g., DLS) Cooling->Particle_Size Zeta_Potential Zeta Potential Measurement Cooling->Zeta_Potential Entrapment_Efficiency Entrapment Efficiency and Drug Loading Cooling->Entrapment_Efficiency DSC_Analysis DSC for Thermal Properties Cooling->DSC_Analysis

Caption: Workflow for the preparation and characterization of Solid Lipid Nanoparticles (SLNs).

Lubricant_Evaluation_Workflow Formulation 1. Lubricant Formulation (Base Oil + Alkane Additive) Tribological_Testing 2. Tribological Testing (e.g., HFRR) Formulation->Tribological_Testing Data_Acquisition 3. Data Acquisition (Coefficient of Friction) Tribological_Testing->Data_Acquisition Post_Test_Analysis 4. Post-Test Analysis (Wear Scar Measurement) Data_Acquisition->Post_Test_Analysis Performance_Evaluation 5. Performance Evaluation Post_Test_Analysis->Performance_Evaluation

Caption: Workflow for evaluating the performance of lubricant formulations containing long-chain alkane additives.

Conclusion

This compound and other long-chain alkanes are versatile materials with distinct properties that make them suitable for a range of specialized applications. The selection of a specific alkane should be based on a thorough understanding of its physicochemical properties and how they align with the requirements of the intended application. For thermal energy storage, the melting point is a key determinant. In drug delivery, the crystalline structure of the alkane matrix can influence the drug release profile. For lubricants, the ability to form stable and effective boundary films is crucial. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation and comparison of these materials in a laboratory setting.

References

A Comparative Analysis of Hexacosane and Other Organic Phase-Change Materials for Thermal Energy Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate phase-change material (PCM) is critical for the effective design of thermal energy storage systems. This guide provides a detailed performance comparison of hexacosane against other common organic PCMs, supported by experimental data and methodologies.

Organic PCMs are widely utilized for thermal energy storage due to their high latent heat storage capacity, chemical stability, and non-corrosive nature.[1] Among these, n-alkanes, particularly this compound (C26H54), are prominent candidates. This guide offers an objective comparison of this compound with other organic PCMs such as paraffin wax, fatty acids, and beeswax, focusing on key thermophysical properties.

Performance Comparison of Organic Phase-Change Materials

The selection of a PCM is primarily dictated by its melting temperature, latent heat of fusion, and thermal conductivity. The following table summarizes these key performance indicators for this compound and other representative organic PCMs.

Phase-Change MaterialMelting Temperature (°C)Latent Heat of Fusion (J/g)Thermal Conductivity (W/m·K)
This compound (n-C26) 55 - 58[2]147.58 - 154.61[3][4]~0.26[3][4]
Paraffin Wax 45 - 70[5]~200[6][7]0.15 - 0.4[8]
Beeswax 55 - 62[9]~137.62[9]~2.8 (with graphene)[3][4]
Dodecanoic Acid ~44~180~0.16
Stearic Acid ~69~200~0.29
Lauryl Alcohol ~24~205~0.18[10]

Experimental Protocols

The characterization of PCMs is essential to determine their suitability for specific applications. The following are standard methodologies for evaluating the key thermal properties.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental technique used to measure the melting temperature and latent heat of fusion of PCMs.[3][4]

Methodology:

  • A small, precisely weighed sample of the PCM (typically 4-5 mg) is hermetically sealed in an aluminum pan.[3][4]

  • An empty sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • The temperature of the sample and reference is increased at a constant heating rate (e.g., 3 °C/min) under an inert atmosphere, such as argon or nitrogen, flowing at a constant rate (e.g., 10 mL/min).[3][4]

  • The heat flow to the sample is measured as a function of temperature.

  • The melting temperature is determined from the onset or peak of the endothermic melting peak on the DSC curve.

  • The latent heat of fusion is calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is employed to assess the thermal stability and decomposition temperature of PCMs.[11]

Methodology:

  • A small sample of the PCM is placed in a TGA sample pan.

  • The sample is heated at a constant rate (e.g., 5 °C/min or 10 °C/min) in a controlled atmosphere (e.g., nitrogen).[3][4][12]

  • The weight of the sample is continuously monitored as the temperature increases.

  • The TGA curve plots the percentage of weight loss against temperature.

  • The onset temperature of weight loss indicates the beginning of thermal decomposition and is a measure of the material's thermal stability.[12]

Logical Workflow for Organic PCM Selection

The selection of an appropriate organic PCM for a given application involves a systematic evaluation of its properties. The following diagram illustrates a logical workflow for this process.

PCM_Selection_Workflow start Define Application Requirements temp_range Determine Operating Temperature Range start->temp_range latent_heat Specify Latent Heat Requirement start->latent_heat thermal_cond Define Thermal Conductivity Needs start->thermal_cond stability Assess Thermal Stability Requirements (TGA) start->stability search Search for Candidate Organic PCMs screen Screen Candidates based on Melting Temperature (DSC) search->screen Database/Literature eval_lh Evaluate Latent Heat of Screened PCMs (DSC) screen->eval_lh Meets Temp. Criteria reject Re-evaluate Requirements or Search Criteria screen->reject No Suitable Candidates eval_lh->screen Does not meet criteria eval_tc Measure/Evaluate Thermal Conductivity eval_lh->eval_tc Meets Latent Heat Criteria eval_tc->screen Does not meet criteria eval_stability Verify Thermal Stability (TGA) eval_tc->eval_stability Meets Conductivity Needs eval_stability->screen Does not meet criteria select Select Optimal PCM eval_stability->select Meets Stability Criteria reject->start

Caption: A workflow diagram for the systematic selection of an organic phase-change material.

Conclusion

This compound presents itself as a viable PCM with a distinct melting point and good latent heat of fusion. However, like many organic PCMs, its primary drawback is its low thermal conductivity. For applications requiring rapid heat transfer, this limitation may necessitate the incorporation of thermal conductivity enhancers, such as graphene or carbon nanotubes.[3][4][7] In contrast, paraffin waxes offer a broader range of melting temperatures and often a higher latent heat of fusion, making them versatile for various applications.[5][6] Fatty acids and other bio-based PCMs like beeswax are gaining attention as more sustainable alternatives, though their thermal properties may vary.[9][13] Ultimately, the choice of PCM will depend on the specific requirements of the application, including the operating temperature range, energy storage density, and heat transfer rate. A thorough characterization using the described experimental protocols is crucial for making an informed decision.

References

Hexacosane as a Lubricant Additive: A Comparative Guide to its Efficacy Against Traditional Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of lubrication technology is continuously evolving, with a growing demand for high-performance and specialized lubricant additives. This guide provides a comparative analysis of hexacosane (C26H54), a long-chain n-alkane, as a lubricant additive against traditional lubricating oils. While direct, comprehensive experimental comparisons are limited in publicly available literature, this document synthesizes existing data on the tribological properties of long-chain alkanes and conventional oils to offer a comparative perspective.

Data Presentation: Performance Characteristics

The following table summarizes the expected tribological performance of this compound as an additive in a base oil compared to a typical fully formulated traditional mineral oil. The data for traditional oil is a representative average derived from various commercially available motor oils tested under standard conditions. The performance of this compound is inferred from the general tribological behavior of long-chain n-alkanes.

PropertyBase Oil with this compound AdditiveTraditional Mineral Oil (Fully Formulated)
Coefficient of Friction (COF) Expected to be low, particularly under boundary lubrication conditions. Long-chain alkanes can form well-ordered, low-shear-strength films on metal surfaces.Varies widely based on formulation (typically 0.05 - 0.12). Contains friction modifiers to reduce COF.[1]
Wear Scar Diameter (WSD) (mm) Expected to be significantly smaller than the base oil alone. Longer n-alkane chains are associated with reduced wear.[2]Varies based on anti-wear additive package (typically 0.40 - 0.60 mm in standard tests).[3][4]
Mechanism of Action Forms a physically adsorbed, ordered molecular layer on the metal surface, providing a protective film under boundary lubrication conditions.A complex interplay of base oil viscosity and a package of chemical additives (e.g., ZDDP, friction modifiers, detergents) that form protective tribofilms through chemical reactions with the surface.[5][6][7]
Thermal Stability Good thermal stability, characteristic of saturated hydrocarbons.Stability is enhanced by antioxidant additives.[7]

Experimental Protocols: Standardized Evaluation of Lubricant Performance

To ensure a standardized and reproducible comparison of lubricant efficacy, specific experimental protocols are employed. The most common method for evaluating the anti-wear properties of lubricating fluids is the Four-Ball Wear Test, as specified by ASTM D4172.[8][9][10]

ASTM D4172: Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)

This test method evaluates the anti-wear properties of fluid lubricants in sliding contact.

1. Apparatus:

  • A Four-Ball Wear Test Machine is used, which consists of a rotating steel ball that is pressed against three identical stationary steel balls held in a cup.[8][11]

2. Materials:

  • Test Lubricant: The oil sample to be evaluated (e.g., base oil with this compound, traditional oil).

  • Test Balls: Typically AISI E-52100 steel balls with a diameter of 12.7 mm.[8]

3. Procedure:

  • Cleaning: All test balls and the lubricant cup are thoroughly cleaned with a suitable solvent to remove any contaminants.

  • Assembly: Three clean stationary balls are placed in the test cup, and the fourth ball is secured in the rotating chuck. The lubricant sample is then added to the cup, ensuring the stationary balls are fully submerged.

  • Test Conditions: The test is conducted under a specified set of conditions. Common parameters include:

    • Load: 147 N or 392 N (15 kgf or 40 kgf).[12]

    • Speed: 1200 ± 60 rpm.[12]

    • Temperature: 75 ± 2 °C.[12]

    • Duration: 60 ± 1 minute.[12]

  • Execution: The motor is started, and the top ball rotates against the three stationary balls for the specified duration. The frictional torque is often monitored during the test.

  • Measurement: After the test, the three stationary balls are removed, cleaned, and the diameter of the wear scars on each ball is measured using a microscope. The average of these measurements is reported as the wear scar diameter (WSD).[11]

4. Interpretation of Results:

  • A smaller average wear scar diameter indicates better anti-wear properties of the lubricant. The coefficient of friction can also be calculated from the frictional torque data.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for comparing the efficacy of lubricant additives.

Experimental_Workflow cluster_prep Sample Preparation cluster_test ASTM D4172 Four-Ball Wear Test cluster_analysis Data Analysis & Comparison prep_base Prepare Base Oil test_setup Assemble Four-Ball Apparatus prep_base->test_setup prep_hex Prepare Base Oil + this compound prep_hex->test_setup prep_trad Prepare Traditional Oil prep_trad->test_setup run_test Run Test (1200 rpm, 75°C, 40 kgf, 60 min) test_setup->run_test measure_wsd Measure Wear Scar Diameter (WSD) run_test->measure_wsd measure_cof Measure Coefficient of Friction (COF) run_test->measure_cof compare_wsd Compare WSD Values measure_wsd->compare_wsd compare_cof Compare COF Values measure_cof->compare_cof conclusion Draw Conclusions on Efficacy compare_wsd->conclusion compare_cof->conclusion

Caption: Experimental workflow for comparing lubricant performance.

Lubrication_Mechanism cluster_this compound This compound Additive Mechanism cluster_traditional Traditional Oil Mechanism hex_mol This compound Molecules in Base Oil hex_adsorb Physical Adsorption onto Metal Surface hex_mol->hex_adsorb hex_film Formation of Ordered, Low-Shear Film hex_adsorb->hex_film hex_result Reduced Friction & Wear hex_film->hex_result trad_add Complex Additive Package (e.g., ZDDP) trad_react Chemical Reaction with Metal Surface at Asperities trad_add->trad_react trad_film Formation of Protective Tribofilm trad_react->trad_film trad_result Reduced Friction & Wear trad_film->trad_result

Caption: Simplified comparison of lubrication mechanisms.

References

Cross-Validation of Analytical Techniques for Hexacosane Identification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of four key analytical techniques for the identification and quantification of Hexacosane (C26H54), a long-chain aliphatic hydrocarbon. The objective is to offer a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared Spectroscopy (FTIR) to assist researchers in selecting the most suitable methodology for their specific needs. This document outlines detailed experimental protocols, presents a comparative summary of expected quantitative data, and includes workflows for cross-validation and a relevant metabolic pathway.

Data Presentation: A Comparative Summary

The selection of an analytical technique for this compound analysis is often a trade-off between sensitivity, specificity, and the nature of the information required. The following table summarizes the key quantitative and qualitative parameters for each technique.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation by volatility and polarity, with mass-based detection and fragmentation analysis.Separation based on polarity differences between the analyte, stationary phase, and mobile phase.Provides detailed structural elucidation based on the magnetic properties of atomic nuclei.Identifies functional groups based on the absorption of infrared radiation.
Primary Use Quantitative analysis, purity determination, and identification of volatile and semi-volatile compounds.Quantitative analysis of non-volatile or thermally labile compounds. Less common for non-polar alkanes.Unambiguous structure determination and confirmation.Rapid identification of functional groups and confirmation of compound class.
Sample Volatility High volatility required.Not limited by sample volatility.Not limited by sample volatility.Not limited by sample volatility.
Resolution Excellent for separating complex mixtures of similar alkanes.Can be challenging for non-polar, long-chain alkanes; requires specialized columns (e.g., porous graphite).Provides structural information on all components in a sample without prior separation.Primarily for bulk sample analysis; does not separate components of a mixture.
Sensitivity High (picogram to femtogram range).Moderate to high, detector-dependent (e.g., ELSD, CAD).Relatively low sensitivity.Moderate sensitivity.
Typical Data Retention time, mass-to-charge ratio (m/z) of parent and fragment ions.Retention time, peak area.Chemical shifts (δ) in ppm, coupling constants (J) in Hz.Wavenumber (cm⁻¹) of absorbed frequencies.
This compound Data Kovats Retention Index: ~2600. Major fragments (m/z): 57, 43, 71, 85.[1]Retention behavior is highly dependent on the specific non-polar stationary and mobile phase combination.¹H NMR (in CDCl₃): δ ~0.88 ppm (t, -CH₃), ~1.25 ppm (s, internal -CH₂-). ¹³C NMR (in CDCl₃): δ ~14.1 ppm (-CH₃), ~22.7, ~29.4, ~29.7, ~31.9 ppm (-CH₂-).[1]Characteristic C-H stretching (~2850-2960 cm⁻¹) and bending (~1465 cm⁻¹, ~1375 cm⁻¹) vibrations.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound using the discussed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly effective for the separation and identification of long-chain alkanes like this compound.

1. Sample Preparation:

  • Accurately weigh and dissolve a known amount of the this compound standard or sample in a volatile, non-polar solvent such as hexane or dichloromethane to a final concentration of approximately 10-100 µg/mL.

2. GC-MS Parameters:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

  • Inlet Temperature: 280-300°C.

  • Injection Volume: 1 µL in splitless mode.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp to 320°C at a rate of 10°C/min.

    • Hold at 320°C for 10 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

High-Performance Liquid Chromatography (HPLC)

The analysis of non-polar alkanes by conventional reversed-phase HPLC is challenging. A method utilizing a porous graphitic carbon column is presented here.

1. Sample Preparation:

  • Dissolve the this compound standard or sample in a suitable non-polar solvent like n-hexane or 1,2-dichlorobenzene to a concentration of 0.1-1 mg/mL.

2. HPLC Parameters:

  • Column: A porous graphitic carbon column (e.g., Hypercarb, 100 x 2.1 mm, 5 µm).

  • Mobile Phase: A gradient of n-decane and 1,2-dichlorobenzene may be required for optimal separation of long-chain alkanes. Isocratic elution with n-hexane can be used for a range of C18-C36 n-alkanes.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Elevated temperatures (e.g., 50-160°C) are often necessary to ensure solubility and good peak shape.

  • Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is required as this compound lacks a UV chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural information for this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃).

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Parameters (¹H and ¹³C):

  • Spectrometer: A 400 MHz or higher field spectrometer.

  • ¹H NMR:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

  • ¹³C NMR:

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Typical spectral width: 0 to 220 ppm.

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a rapid technique for confirming the presence of characteristic alkane functional groups.

1. Sample Preparation:

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound sample directly on the ATR crystal.

  • Transmission (Melt): Melt a small amount of the sample between two KBr or NaCl plates to create a thin film.

  • Transmission (Solution): Dissolve the sample in a suitable solvent that has minimal interference in the regions of interest (e.g., carbon tetrachloride, though its use is now restricted).

2. FTIR Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: Accumulate 16-32 scans to obtain a high-quality spectrum.

  • Background: A background spectrum of the clean ATR crystal or the solvent/KBr plates should be collected and subtracted from the sample spectrum.

Mandatory Visualizations

Cross-Validation Workflow

The cross-validation of these analytical techniques is essential to ensure the accuracy and reliability of the identification and quantification of this compound. The following workflow illustrates the logical steps involved in this process.

cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Cross-Validation cluster_3 Conclusion GC-MS GC-MS Linearity Linearity GC-MS->Linearity Accuracy Accuracy GC-MS->Accuracy Precision Precision GC-MS->Precision Selectivity Selectivity GC-MS->Selectivity LOD_LOQ LOD/LOQ GC-MS->LOD_LOQ HPLC HPLC HPLC->Linearity HPLC->Accuracy HPLC->Precision HPLC->Selectivity HPLC->LOD_LOQ NMR NMR NMR->Selectivity FTIR FTIR FTIR->Selectivity Standard_Analysis Analysis of Certified Reference Material Linearity->Standard_Analysis Accuracy->Standard_Analysis Precision->Standard_Analysis Sample_Analysis Analysis of Spiked and Real Samples Selectivity->Sample_Analysis LOD_LOQ->Standard_Analysis Data_Comparison Comparative Statistical Analysis of Results Standard_Analysis->Data_Comparison Sample_Analysis->Data_Comparison Final_Report Final Report on Method Comparability and Selection Data_Comparison->Final_Report

Caption: Workflow for the cross-validation of analytical techniques.

Metabolic Pathway of Long-Chain Alkanes

While specific signaling pathways involving this compound in the context of drug development are not well-defined, its metabolism in various organisms, particularly bacteria, is understood. The primary route of degradation is through terminal oxidation followed by β-oxidation, a fundamental metabolic process.

This compound This compound Hexacosanol 1-Hexacosanol This compound->Hexacosanol Alkane Monooxygenase Hexacosanal Hexacosanal Hexacosanol->Hexacosanal Alcohol Dehydrogenase Hexacosanoic_Acid Hexacosanoic Acid Hexacosanal->Hexacosanoic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Spiral Hexacosanoic_Acid->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy_Biomass Energy & Biomass TCA_Cycle->Energy_Biomass

Caption: Bacterial metabolic pathway of this compound.

References

A Comparative Analysis of the Antimicrobial Properties of Hexacosane and Other Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation for Researchers and Drug Development Professionals

Long-chain alkanes, once considered biologically inert, are increasingly recognized for their potential antimicrobial properties. This guide provides a comparative analysis of the antimicrobial activity of hexacosane (C26) and other notable alkanes, supported by available experimental data. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the potential of these compounds as novel antimicrobial agents.

Quantitative Antimicrobial Activity of Alkanes

The antimicrobial efficacy of alkanes is often dependent on their chain length and the target microorganism. While comprehensive comparative studies are limited, the following table summarizes available data on the antimicrobial activity of this compound and other long-chain alkanes. It is important to note that the data is compiled from different studies and direct comparisons should be made with caution.

AlkaneCarbon ChainTarget MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
This compound C26Klebsiella pneumoniae29Not Reported
Salmonella typhi27Not Reported
Methicillin-resistant Staphylococcus aureus (MRSA)26Not Reported
Proteus vulgaris25Not Reported
Staphylococcus aureusReported ActivityNot Reported
Streptococcus pneumoniaeReported ActivityNot Reported
Pentacosane C25Escherichia coliNot Reported≤ 500
Heptacosane C27Escherichia coliNot Reported≤ 500
Nonacosane C29Escherichia coliNot Reported≤ 500

Experimental Protocols

The hydrophobic nature of long-chain alkanes presents challenges for standard antimicrobial susceptibility testing methods like broth microdilution. The agar dilution method is a more suitable alternative for determining the Minimum Inhibitory Concentration (MIC) of these compounds.

Agar Dilution Method for Alkanes

This protocol outlines the key steps for assessing the antimicrobial activity of alkanes using the agar dilution method.

  • Preparation of Alkane Stock Solutions:

    • Due to their low solubility in aqueous media, alkanes should be dissolved in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

    • A solvent control should always be included in the assay to ensure it does not have any intrinsic antimicrobial activity at the concentrations used.

  • Preparation of Agar Plates with Alkanes:

    • A series of two-fold dilutions of the alkane stock solution are prepared.

    • Molten Mueller-Hinton Agar (or another suitable nutrient agar) is cooled to approximately 45-50°C.

    • The diluted alkane solutions are incorporated into the molten agar to achieve the desired final concentrations.

    • The agar is then poured into sterile Petri dishes and allowed to solidify.

  • Inoculum Preparation:

    • The test microorganisms are cultured overnight in a suitable broth medium.

    • The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation:

    • A standardized volume of the prepared inoculum is spotted onto the surface of the agar plates containing the different concentrations of the alkane.

    • A growth control plate (containing no alkane) and a solvent control plate are also inoculated.

  • Incubation:

    • The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the alkane that completely inhibits the visible growth of the microorganism on the agar surface.

Proposed Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of long-chain alkanes is believed to be the disruption of the bacterial cell membrane. Their hydrophobic nature facilitates interaction with the lipid bilayer, leading to a loss of membrane integrity and subsequent cell death.

cluster_membrane Bacterial Cell Membrane membrane Lipid Bilayer Phospholipid Head (Hydrophilic) Fatty Acid Tail (Hydrophobic) disruption Membrane Disruption (Loss of Integrity) membrane->disruption alkane Long-Chain Alkane (e.g., this compound) alkane->membrane Hydrophobic Interaction lysis Cell Lysis disruption->lysis

Caption: Proposed mechanism of alkane antimicrobial activity.

Concluding Remarks

This compound and other long-chain alkanes demonstrate notable antimicrobial properties, particularly against a range of bacteria. The primary mechanism of action is hypothesized to be the disruption of the bacterial cell membrane due to their hydrophobicity. While the available data is promising, further standardized and comparative studies are essential to fully elucidate the structure-activity relationship and the therapeutic potential of this class of compounds. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for future research in this area.

A Comparative Guide to the Thermal Stability of Hexacosane and Other Paraffins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the thermal stability of hexacosane against other common linear paraffins, offering valuable data for applications where thermal performance is critical. The information presented is supported by experimental data and established scientific methodologies.

Comparative Thermal Properties of Paraffins

The thermal stability of paraffin waxes is a crucial factor in their various applications, from phase change materials for thermal energy storage to excipients in pharmaceutical formulations. This section presents a quantitative comparison of key thermal properties for this compound and other selected linear paraffins.

Propertyn-Eicosane (C20H42)n-Hexacosane (C26H54)n-Octacosane (C28H58)n-Triacontane (C30H62)
Molecular Weight ( g/mol ) 282.55366.71394.76422.81
Melting Point (°C) 36.756.461.465.8
Boiling Point (°C) 343420432449.7
Decomposition Onset (°C) ~170 - 200[1]~200~200~200
Peak Decomposition (°C) ~240 - 325[1]Not specifiedNot specifiedNot specified
Specific Heat Capacity - Solid (J/g·K) ~2.14[2]~2.2~2.2~1.91 (at 27.85°C)[3]
Specific Heat Capacity - Liquid (J/g·K) ~2.35 (at 51.85°C)[4]~2.37 (at 79.85°C)[5]~2.37 (at 79.85°C)[6]Not specified

Experimental Protocols

The data presented in this guide is typically determined using the following standard thermal analysis techniques:

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the paraffin wax.

Methodology:

  • A small, precisely weighed sample of the paraffin (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.

  • The crucible is placed in the TGA instrument's furnace.

  • An inert atmosphere, usually nitrogen, is purged through the furnace to prevent oxidation.

  • The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from ambient temperature to 600 °C).

  • The instrument continuously measures the mass of the sample as a function of temperature.

  • The onset of decomposition is identified as the temperature at which a significant mass loss begins. The peak decomposition temperature is the temperature at which the rate of mass loss is at its maximum.

Experimental Workflow for Thermal Stability Analysis

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis Sample Paraffin Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC DecompositionTemp Decomposition Temperature TGA->DecompositionTemp MeltingPoint Melting Point DSC->MeltingPoint SpecificHeat Specific Heat Capacity DSC->SpecificHeat

Workflow for determining thermal properties of paraffins.
Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and specific heat capacity of the paraffin wax.

Methodology:

  • A small, accurately weighed sample of the paraffin (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The DSC cell is purged with an inert gas, such as nitrogen.

  • The sample and reference are heated at a controlled, constant rate (e.g., 10 °C/min).

  • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • The melting point is determined from the onset temperature of the endothermic peak on the resulting thermogram.

  • Specific heat capacity is calculated by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions.

Logical Relationship of Paraffin Properties and Stability

G cluster_0 Molecular Properties cluster_1 Thermal Properties cluster_2 Overall Stability ChainLength Carbon Chain Length MolWeight Molecular Weight ChainLength->MolWeight MeltingPoint Melting Point MolWeight->MeltingPoint BoilingPoint Boiling Point MolWeight->BoilingPoint ThermalStability Thermal Stability MeltingPoint->ThermalStability BoilingPoint->ThermalStability DecompositionTemp Decomposition Temperature DecompositionTemp->ThermalStability

Factors influencing the thermal stability of paraffins.

References

The Art of Separation: A Comparative Guide to Solvent Extraction of Hexacosane from Quercus suber

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of specific bioactive compounds from plant matrices is a critical first step. This guide provides an objective comparison of the extraction efficiency of different solvents for hexacosane, a long-chain alkane with potential therapeutic applications, from the leaves of the cork oak, Quercus suber. The data presented is derived from a detailed study on the chemical composition of cuticular waxes, offering a clear basis for solvent selection and process optimization.

This compound (C26H54) is a saturated hydrocarbon found in the cuticular wax of many plants, contributing to their protective barrier.[1] Its non-polar nature dictates that its solubility is highest in non-polar organic solvents.[1] Understanding the efficiency of different solvents in extracting this compound is paramount for maximizing yield and purity in both research and industrial settings.

Comparative Extraction Efficiency

A study on the cuticular waxes of Quercus suber leaves provides valuable quantitative data on the extraction of various compounds, including this compound, using three different solvents: n-hexane, dichloromethane, and acetone. The percentage of this compound in the total extract was determined after a 6-hour extraction period.

SolventThis compound (% of total compounds identified)
n-Hexane0.8%
Dichloromethane0.6%
Acetone0.5%

Data sourced from a study on the cuticular waxes of Quercus suber leaves.[1]

As the data indicates, n-hexane demonstrated the highest relative abundance of this compound in its extract compared to dichloromethane and acetone under the specified conditions. This aligns with the chemical principle of "like dissolves like," where the non-polar nature of hexane is highly compatible with the non-polar structure of this compound.

Experimental Protocol

The following methodology was employed for the extraction and analysis of cuticular waxes from Quercus suber leaves:

1. Sample Preparation:

  • Adult leaves of Quercus suber were collected.

  • The leaves were air-dried to a constant weight.

2. Solvent Extraction:

  • Whole, dried leaves were immersed in the selected solvent (n-hexane, dichloromethane, or acetone).

  • The extraction was carried out for a duration of 6 hours.

  • Following extraction, the solvent was filtered to remove solid plant material.

  • The solvent was then evaporated under reduced pressure to yield the crude cuticular wax extract.

3. Analysis:

  • The chemical composition of the crude extract was analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Individual compounds, including this compound, were identified and quantified as a percentage of the total identified compounds in the extract.

Experimental Workflow

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Solvent Extraction cluster_analysis Analysis Plant Quercus suber Leaves DriedPlant Air-Dried Leaves Plant->DriedPlant Drying Extraction Immersion & Agitation (6 hours) DriedPlant->Extraction Solvent Solvent (n-Hexane, Dichloromethane, or Acetone) Solvent->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation CrudeExtract Crude Wax Extract Evaporation->CrudeExtract GCMS GC-MS Analysis CrudeExtract->GCMS Data Quantitative Data (% this compound) GCMS->Data

Caption: Workflow for the extraction and analysis of this compound.

Conclusion

Based on the presented data, n-hexane is the most efficient solvent for the extraction of this compound from Quercus suber leaves among the tested alternatives. Its non-polar nature results in a higher relative concentration of this compound in the final extract. This guide provides a foundational understanding for researchers to select the appropriate solvent and methodology for the targeted extraction of this compound, paving the way for further research and development.

References

Hexacosane in Material Science: A Comparative Guide for Thermal Energy Storage Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of hexacosane as a phase change material, benchmarked against other organic and inorganic alternatives, providing researchers and material scientists with critical performance data and experimental protocols for informed selection.

This compound, a saturated hydrocarbon with the chemical formula C26H54, has garnered significant interest in material science, primarily for its application as an organic phase change material (PCM) for thermal energy storage (TES). Its appeal lies in a high latent heat of fusion and a distinct melting point, making it suitable for applications requiring thermal regulation within a specific temperature range. However, like all materials, this compound possesses inherent limitations that necessitate a thorough comparison with alternative materials to guide appropriate selection for specific applications. This guide provides a comprehensive literature review of this compound's applications and limitations, alongside a comparative analysis with other paraffins, fatty acids, and salt hydrates.

Performance Comparison of Phase Change Materials

The primary application of this compound in material science is in latent heat thermal energy storage systems. PCMs absorb and release large amounts of energy at a nearly constant temperature during their phase transition (solid-liquid and vice-versa). This property is exploited in various applications, including smart textiles, electronic cooling, and building energy conservation.

This compound is a paraffin wax, a class of organic PCMs known for their congruent melting, chemical stability, and non-corrosive nature. However, they are not without drawbacks. A key limitation of paraffin-based PCMs, including this compound, is their low thermal conductivity, which impedes the rate of heat transfer during charging and discharging cycles. Leakage in the molten state is another significant challenge that requires encapsulation or shape-stabilization techniques.[1][2]

To provide a clear comparison, the following tables summarize the key thermophysical properties of this compound and its main competitors: other paraffin waxes, fatty acids, and salt hydrates.

Table 1: Thermophysical Properties of this compound and Other Paraffin Waxes

Material (n-alkane)Melting Point (°C)Latent Heat of Fusion (kJ/kg)Thermal Conductivity (W/m·K) (Solid)
This compound (C26) 55-58 [3][4]~154 [4]~0.26 [3][4]
Octadecane (C18)28.2~2440.41
Eicosane (C20)36.7~2460.42
Tetracosane (C24)50.9~2550.44

Note: Values can vary slightly based on purity and experimental conditions.

Table 2: Comparison of Different Classes of Phase Change Materials

PropertyParaffin Waxes (e.g., this compound)Fatty AcidsSalt Hydrates
Melting Behavior CongruentGenerally Congruent[5]Often Incongruent[6]
Latent Heat High (150-250 kJ/kg)[6]High (150-250 J/g)[5]Very High (150-250 J/g)[6]
Thermal Conductivity Low (~0.2 W/m·K)[6]Low (~0.2 W/m·K)Higher than organics (0.7-1 W/m·K)[6]
Supercooling Little to none[7]Little to none[5]Significant problem[6]
Corrosiveness Non-corrosive[1]Moderately corrosive[5]Corrosive to metals[6]
Flammability FlammableFlammable[5]Non-flammable[8]
Cost Low to Moderate[7]Moderate to High[5]Low[8][9]
Thermal Stability Good[7]Good[5]Prone to degradation after cycling[6]
Volume Change ~10%~10%Can be significant

Limitations of this compound and Enhancement Strategies

The primary limitations of this compound as a PCM are its low thermal conductivity and the potential for leakage when in its liquid state.[1] The low thermal conductivity restricts the rate at which thermal energy can be stored or released, which is a critical factor in many applications. To address these limitations, significant research has focused on the development of composite materials.

One common strategy is the incorporation of high-thermal-conductivity fillers to create nanocomposites . Materials like graphene, carbon nanotubes, and metallic foams have been used to enhance the thermal conductivity of paraffin-based PCMs. For instance, a this compound/graphene nanocomposite has demonstrated a significantly enhanced thermal conductivity of 12.63 W/m·K compared to pure this compound's ~0.26 W/m·K.[3][4][10]

To prevent leakage, encapsulation and shape-stabilization are widely employed techniques. Microencapsulation involves enclosing the PCM within a thin, solid shell, while shape-stabilization involves incorporating the PCM into a supporting matrix that retains its shape even when the PCM is molten.

Experimental Protocols

Accurate characterization of the thermophysical properties of PCMs is crucial for their effective application. The following are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC) for Thermal Properties

DSC is a fundamental technique used to determine the melting temperature and latent heat of fusion of PCMs.[11][12]

Methodology:

  • Sample Preparation: A small sample of the material (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.[13] An empty sealed pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials with known melting points and enthalpies of fusion (e.g., indium).

  • Thermal Program: The sample is subjected to a controlled heating and cooling cycle under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[13] A typical program involves:

    • Heating from ambient temperature to a temperature significantly above the expected melting point at a constant rate (e.g., 10 °C/min).[12][13]

    • Holding at the high temperature for a few minutes to ensure complete melting and to erase the sample's prior thermal history.

    • Cooling back to the starting temperature at the same constant rate.

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting temperature is typically determined as the onset or peak of the endothermic melting peak on the heating curve. The latent heat of fusion is calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA is used to evaluate the thermal stability and decomposition temperature of materials.[14][15]

Methodology:

  • Sample Preparation: A small, accurately weighed sample of the material is placed in a TGA sample pan.

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere.[14]

  • Heating Program: The sample is heated at a constant rate (e.g., 20 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C).[13][14]

  • Data Collection: The mass of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset temperature of weight loss indicates the beginning of decomposition and is a measure of the material's thermal stability. The derivative of the weight loss curve can be used to identify the temperature of the maximum decomposition rate.[14]

Synthesis of this compound/Graphene Nanocomposite (Melt Blending Method)

This protocol describes a common method for preparing a shape-stabilized PCM with enhanced thermal conductivity.

Methodology:

  • Material Preparation: Graphene nanosheets are prepared through a suitable exfoliation method. This compound is used as the PCM.

  • Melt Blending: this compound is heated above its melting point in a beaker with constant stirring.

  • Dispersion of Graphene: A predetermined amount of graphene nanosheets is gradually added to the molten this compound. The mixture is then subjected to ultrasonication to ensure uniform dispersion of the graphene within the paraffin matrix.

  • Cooling and Solidification: The resulting mixture is allowed to cool down to room temperature to form the solid nanocomposite.

  • Characterization: The synthesized nanocomposite is then characterized using techniques such as Scanning Electron Microscopy (SEM) to observe the morphology and dispersion of the filler, and DSC and TGA to evaluate its thermal properties and stability.[3][10]

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in the research and application of this compound, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_characterization Material Characterization cluster_evaluation Performance Evaluation This compound This compound (PCM) Synthesis Melt Blending & Ultrasonication This compound->Synthesis Graphene Graphene (Filler) Graphene->Synthesis Composite This compound/Graphene Nanocomposite Synthesis->Composite DSC DSC Analysis Composite->DSC Thermal Properties TGA TGA Analysis Composite->TGA Thermal Stability SEM SEM Analysis Composite->SEM Morphology TC Thermal Conductivity Measurement Composite->TC Heat Transfer Data Comparative Data Analysis DSC->Data TGA->Data SEM->Data TC->Data

Experimental workflow for synthesis and characterization of this compound/Graphene nanocomposite.

PCM_Classification cluster_organic Organic PCMs cluster_inorganic Inorganic PCMs PCMs Phase Change Materials (PCMs) Paraffins Paraffin Waxes PCMs->Paraffins e.g., this compound FattyAcids Fatty Acids PCMs->FattyAcids SaltHydrates Salt Hydrates PCMs->SaltHydrates Metallics Metallics PCMs->Metallics Hexacosane_node Hexacosane_node Paraffins->Hexacosane_node This compound LauricAcid LauricAcid FattyAcids->LauricAcid e.g., Lauric Acid GlauberSalt GlauberSalt SaltHydrates->GlauberSalt e.g., Glauber's Salt

Classification of Phase Change Materials.

References

Safety Operating Guide

Proper Disposal Procedures for Hexacosane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper handling and disposal of hexacosane, tailored for researchers, scientists, and drug development professionals. Adherence to these procedural steps is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Hazard Assessment

This compound is a long-chain alkane that is generally considered to be of low toxicity and is not classified as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals).[1][2] However, it is crucial to handle all chemicals with care and to consult your institution's Environmental Health and Safety (EHS) guidelines, as local regulations may vary. Despite its non-hazardous classification, some safety data sheets (SDS) indicate that it may cause skin irritation.[3]

Personal Protective Equipment (PPE): When handling this compound for disposal, always wear the appropriate PPE:

  • Gloves: Chemical-resistant gloves, such as nitrile, are recommended.[4]

  • Eye Protection: Safety glasses or goggles should be worn.[5]

  • Body Protection: A standard lab coat is sufficient to prevent skin contact.[6]

Physicochemical Properties for Safe Handling: Understanding the properties of this compound is key to its safe disposal. As a solid at room temperature, it does not pose a vapor inhalation risk under standard conditions.

PropertyValueSource
Appearance White solid[5]
Molecular Formula C₂₆H₅₄[5]
Melting Point 55-59 °C (131-138.2 °F)[5]
Boiling Point 420 °C (788 °F)[5]
Flash Point 215 °C (419 °F)[5]
Solubility in Water Insoluble[2]
Step-by-Step Disposal Protocol

The recommended disposal route for this compound is dependent on the quantity and the specific regulations of your institution. The primary and most recommended method is collection by a certified chemical waste contractor.

Method 1: Disposal via Chemical Waste Contractor (Recommended)

  • Waste Characterization: Although not typically classified as hazardous waste, it is best practice to manage this compound through your institution's chemical waste program.[7] Do not mix it with hazardous wastes (e.g., halogenated solvents) unless instructed by your EHS department, as this could cause the entire container to be classified as hazardous.[7]

  • Container Selection: Place solid this compound waste into a clearly labeled, sealed, and compatible container. A glass or high-density polyethylene (HDPE) container is suitable.

  • Labeling: Label the waste container clearly as "Non-Hazardous Waste: this compound". Include the name of the generating lab and the accumulation start date.[7]

  • Storage: Store the sealed waste container in a designated, cool, and dry area away from incompatible materials like strong oxidizing agents.[5]

  • Pickup Request: Contact your institution's EHS department to schedule a pickup for the non-hazardous chemical waste.

Method 2: Incineration

  • A specified disposal method for this compound is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This procedure must be carried out by a licensed waste disposal facility and in accordance with all applicable regulations.[1]

Practices to Avoid:

  • Do Not Pour Down the Drain: Organic substances like this compound should not be poured down the drain.[6][8] They are insoluble in water and can persist in the environment.[2]

  • Do Not Place in Regular Lab Trash Bins: Do not dispose of chemical waste in standard laboratory trash cans that are handled by custodial staff.[9]

Spill Management

In the event of a this compound spill, follow these steps:

  • Safety First: Ensure the area is well-ventilated and alert colleagues nearby.

  • Containment: Since this compound is a solid, sweep up the material carefully to avoid creating dust.

  • Collection: Collect the swept-up solid into a designated and labeled waste container.[10]

  • Decontamination: After the material is completely picked up, wash the spill site with soap and water.[1]

  • Disposal: Dispose of the collected spill material and any contaminated cleaning supplies (e.g., wipes, gloves) as non-hazardous solid waste, following the procedures outlined above.

Empty Container Disposal

Empty containers that once held this compound should be managed as follows:

  • Decontamination: Ensure the container is "RCRA empty," meaning all contents have been removed by normal means. For non-acute substances like this compound, triple rinsing is a best practice but not always required if the container is truly empty.[7]

  • Defacing: Completely deface or remove the original label to indicate the container is no longer filled with the chemical.[9]

  • Disposal: Discard the clean, defaced container in the regular trash or designated glass waste box, in accordance with your facility's procedures for non-hazardous lab glass or plastic.[8][9]

Disposal Workflow for this compound

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

HexacosaneDisposal start This compound Waste Generated is_contaminated Is waste mixed with hazardous chemicals? start->is_contaminated collect_non_haz Collect in a dedicated, labeled container: 'Non-Hazardous Waste: this compound' is_contaminated->collect_non_haz No collect_haz Collect in a compatible Hazardous Waste container is_contaminated->collect_haz Yes store_non_haz Store in designated waste area collect_non_haz->store_non_haz ehs_pickup Arrange pickup via EHS/Waste Contractor store_non_haz->ehs_pickup end_disposal Proper Disposal Complete ehs_pickup->end_disposal label_haz Label container according to EHS protocol for mixed hazardous waste collect_haz->label_haz label_haz->store_non_haz

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Hexacosane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides comprehensive, step-by-step guidance for the safe handling and disposal of Hexacosane (C26H54), a saturated aliphatic hydrocarbon. While this compound is not classified as a hazardous substance, adhering to proper laboratory practices is crucial to maintain a safe research environment.[1]

Physical and Chemical Properties

This compound is a white, crystalline solid at room temperature.[2][3] It is insoluble in water and stable under normal storage conditions.[1][4][5] Key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C26H54
Molecular Weight 366.71 g/mol
Melting Point 55-59 °C[3]
Boiling Point 420 °C[3]
Flash Point 215 °C[3]
Specific Gravity 0.800[3]

Personal Protective Equipment (PPE)

While this compound has a low hazard profile, appropriate PPE should be worn to protect against potential skin and eye contact and inhalation, particularly when handling the powdered form.

  • Eye Protection : Wear safety glasses with side shields or chemical safety goggles.[3][6]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) are recommended to prevent skin contact. Although one source suggests gloves are not always necessary due to the product's properties, it is good laboratory practice to wear them.[1]

  • Respiratory Protection : Under normal use with adequate ventilation, respiratory protection is not required.[3] If weighing or handling procedures generate dust, a NIOSH-approved N95 respirator is recommended.[4]

  • Skin and Body Protection : A standard laboratory coat is sufficient to prevent contamination of personal clothing.[3]

Operational Plan for Handling this compound

The following step-by-step procedures ensure the safe handling of this compound in a laboratory setting.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage.

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][7][8]

  • Keep it away from strong oxidizing agents, such as nitric acid, as they are incompatible.[1][3][4][8]

2. Weighing and Transferring:

  • Handle this compound in a well-ventilated area. If available, use a chemical fume hood to minimize potential dust inhalation.

  • Before handling, ensure you are wearing the appropriate PPE (safety glasses, gloves, lab coat).

  • To prevent generating dust, use a spatula to carefully transfer the solid from its storage container to a weighing vessel.

  • If dissolving in a solvent, add the solid to the solvent slowly to avoid splashing.

3. Experimental Use:

  • Follow all experiment-specific safety protocols.

  • Avoid heating this compound near open flames or strong oxidizing agents.[4][8] In the event of a fire, use carbon dioxide, dry chemical powder, foam, or a water spray to extinguish.[3][7] Burning this compound can produce harmful gases like carbon monoxide and carbon dioxide.[1][3][8]

4. Accidental Spills:

  • In case of a small spill, sweep up the solid material using a brush and dustpan and place it in a suitable container for disposal.[1][3][8] Avoid generating dust during cleanup.[8]

  • After the solid is removed, the area can be wiped with a damp cloth.[1]

  • For larger spills, prevent further spread and collect the material for disposal.[1]

Disposal Plan

This compound is not classified as hazardous waste.[1] However, it should be disposed of responsibly in accordance with local, state, and federal regulations.[7]

1. Waste Collection:

  • Collect all waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a clearly labeled, sealed container.

2. Disposal Methods:

  • Landfill : As a non-hazardous solid waste, this compound can typically be disposed of in a landfill.[1]

  • Incineration : An alternative is to dissolve the this compound in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7][8] This should only be performed by a licensed chemical disposal facility.

  • Do not discharge this compound into sewers or drains.[1][8]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory environment.

Hexacosane_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal A Don PPE B Prepare Work Area A->B Ensure Safety C Weigh this compound B->C Proceed to Handling D Transfer to Experiment C->D Careful Transfer E Clean Work Area D->E Experiment Complete F Decontaminate PPE E->F Maintain Hygiene G Collect Waste F->G Segregate Waste H Dispose per Regulations G->H Responsible Disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.